Technical Documentation Center

D-erythro-Sphingosine-C19 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-erythro-Sphingosine-C19
  • CAS: 31148-92-2

Core Science & Biosynthesis

Foundational

D-erythro-Sphingosine-C19 chemical structure and properties

Topic: D-erythro-Sphingosine-C19: Chemical Structure, Properties, and Application as a Lipidomic Internal Standard. Executive Summary D-erythro-Sphingosine-C19 (d19:1) is a non-endogenous sphingoid base analog used prima...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: D-erythro-Sphingosine-C19: Chemical Structure, Properties, and Application as a Lipidomic Internal Standard.

Executive Summary

D-erythro-Sphingosine-C19 (d19:1) is a non-endogenous sphingoid base analog used primarily as a high-fidelity internal standard (IS) in quantitative lipidomics. Unlike the common C17-sphingosine standard, the C19 variant offers a retention time and ionization efficiency closer to the biologically dominant C18-sphingosine (d18:1), while maintaining distinct mass spectral resolution.

This guide details the physicochemical properties, mass spectrometry parameters, and extraction protocols required to utilize C19-sphingosine for the absolute quantification of sphingolipids in biological matrices.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The C19 analog extends the hydrocarbon tail of the standard sphingosine backbone by one methylene unit. This subtle modification preserves the amphiphilic nature required for membrane partitioning studies while ensuring mass separation from endogenous lipids.

Structural Specifications
PropertyData
Common Name D-erythro-Sphingosine C19 (d19:1)
IUPAC Name (2S,3R,4E)-2-amino-4-nonadecene-1,3-diol
Chemical Formula C₁₉H₃₉NO₂
Exact Mass 313.2981
Molecular Weight 313.52 g/mol
CAS Number 123-78-4 (Generic for Sphingosine) / Specific analogs often custom synthesized
pKa (Amine) ~9.1 (Protonated at physiological pH)
LogP (Predicted) ~6.5 (Highly lipophilic)
Solubility & Stability
  • Solubility: Soluble in Methanol, Ethanol, and DMSO (up to 10 mg/mL).[1] Poorly soluble in water/PBS without carrier proteins (e.g., BSA).

  • Stability: Susceptible to oxidation at the trans-double bond (C4-C5).[1]

  • Storage: Powder form at -20°C. Stock solutions in Methanol/Chloroform (1:1) stored at -80°C under Argon/Nitrogen gas to prevent oxidation.[1]

Part 2: Mass Spectrometry & Detection Logic

The utility of C19-sphingosine relies on its behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It ionizes in positive Electrospray Ionization (+ESI) mode, forming a stable protonated precursor


.
Fragmentation Mechanism

Upon Collision-Induced Dissociation (CID), sphingoid bases typically undergo dehydration.[1]

  • Precursor:

    
    
    
  • Primary Fragment (Quantifier): Loss of water at C3 (

    
    ).
    
  • Secondary Fragment (Qualifier): Loss of second water or cleavage of the C2-C3 bond.[1]

MRM Transitions Table

Use these parameters for Triple Quadrupole (QqQ) method development.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Sphingosine (d18:1) 300.3282.32520Target
Sphingosine-C17 (d17:1) 286.3268.22520Alt. IS
Sphingosine-C19 (d19:1) 314.3 296.3 28 22 Primary IS
Sphingosine-C19 (d19:1) 314.3278.32830Qualifier

Part 3: Experimental Workflow (Protocol)

Stock Solution Preparation

Objective: Create a stable 1 mM Master Stock.

  • Weigh 1.0 mg of C19-Sphingosine powder.[1]

  • Dissolve in 3.19 mL of Methanol:Chloroform (1:1 v/v) .

  • Vortex for 30 seconds. Sonicate for 5 minutes if dissolution is incomplete.

  • Aliquot into amber glass vials (gas tight) and store at -80°C.

Biological Sample Extraction (Modified Bligh-Dyer)

This protocol ensures co-extraction of the Internal Standard (C19) with endogenous sphingolipids.

  • Spike: Add 10 pmol of C19-Sphingosine IS (10 µL of 1 µM working solution) to the cell pellet or 100 µL plasma sample before adding solvents.

    • Expert Insight: Spiking before extraction corrects for extraction efficiency losses and matrix effects.[1]

  • Phase 1: Add 600 µL Methanol:Chloroform (2:1 v/v). Vortex vigorously (1 min).

  • Phase 2: Add 200 µL Chloroform and 200 µL Water. Vortex.

  • Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Collection: Collect the lower organic phase (Chloroform layer) containing sphingolipids.[1]

  • Drying: Evaporate solvent under a nitrogen stream.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase A (e.g., MeOH/Water/Formic Acid) for LC-MS injection.

Part 4: Biological Caveats & Metabolism

While C19-Sphingosine is an excellent analytical standard, it is biologically active .[1]

  • Kinase Substrate: Sphingosine Kinases (SphK1/SphK2) can phosphorylate d19:1 to form C19-S1P (

    
    ).
    
  • Metabolic Labeling: If added to live cells, C19-Sph will be metabolized into C19-Ceramides and C19-S1P within minutes.[1]

  • Recommendation: Use C19-Sphingosine strictly as a post-termination extraction spike for quantitation.[1] If used in metabolic flux studies, account for its slightly slower kinetics compared to d18:1 due to chain length hydrophobicity.[1]

Part 5: Visualization

Figure 1: Chemical Structure & Fragmentation Logic[1]

G cluster_0 Structural Features Struct C19-Sphingosine (d19:1) Precursor: m/z 314.3 Frag1 Product Ion [M+H - H2O]+ Struct->Frag1 CID Fragmentation (Collision Energy 22eV) Frag2 Quantifier m/z 296.3 Frag1->Frag2 -18 Da (Water Loss) Feat1 C19 Alkyl Chain (Hydrophobicity) Feat1->Struct Feat2 2-Amino-1,3-Diol (Ionization Site) Feat2->Struct

Caption: Fragmentation pathway of C19-Sphingosine in positive ESI mode, showing the transition used for MRM quantitation.

Figure 2: Quantitative Lipidomics Workflow

Workflow Sample Biological Sample (Plasma/Cells) Spike SPIKE: C19-Sphingosine IS (Corrects for loss) Sample->Spike Step 1 Extract Biphasic Extraction (MeOH:CHCl3:H2O) Spike->Extract Step 2 Organic Organic Phase Collection (Sphingolipids) Extract->Organic Partitioning LCMS LC-MS/MS Analysis (C18 Column, +ESI) Organic->LCMS Injection Data Quantitation Ratio (Analyte Area / C19 Area) LCMS->Data Calculation

Caption: Workflow for absolute quantitation of sphingolipids using C19-Sphingosine as an internal standard.

References

  • LIPID MAPS Consortium. (2024). Sphingolipid Internal Standards and Protocols. LIPID MAPS. [Link]

  • Avanti Polar Lipids. (n.d.). Sphingosine Standards and Physical Properties. Avanti Polar Lipids.[1][2][3][4] [Link]

  • Merrill, A. H., et al. (2005).[1] Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. [Link]

  • Shaner, R. L., et al. (2009).[1] Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. [Link]

Sources

Exploratory

The Unseen Architects: A Technical Guide to the Biological Significance of Odd-Chain Sphingoid Bases

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Often overshadowed by their even-chain counterparts, odd-chain sphingoid bases are emerging from...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Often overshadowed by their even-chain counterparts, odd-chain sphingoid bases are emerging from the periphery of lipidomics to reveal critical roles in a spectrum of biological processes. This in-depth technical guide provides a comprehensive exploration of the synthesis, metabolism, and multifaceted functions of these once-overlooked molecules. We delve into their origins, from endogenous production by specialized enzymes to their fascinating generation by the gut microbiota, and elucidate their impact on host physiology, including metabolic regulation and immune homeostasis. This guide offers detailed methodologies for the precise quantification of odd-chain sphingoid bases and presents their known signaling activities, positioning them as novel targets for therapeutic intervention in a range of diseases.

Introduction: Beyond the Canonical—The Rise of Odd-Chain Sphingoid Bases

Sphingolipids, a class of lipids defined by their sphingoid base backbone, are integral components of cellular membranes and serve as critical signaling molecules in a vast array of physiological and pathological processes.[1][2] For decades, the focus of sphingolipid research has predominantly centered on even-chain species, such as the ubiquitous 18-carbon sphingosine. However, a growing body of evidence has illuminated the presence and biological importance of sphingoid bases with an odd number of carbon atoms, primarily d17- and d19-sphingoid bases.[3] These "atypical" sphingolipids are not mere metabolic curiosities but are now understood to be active participants in cellular signaling, metabolic regulation, and host-microbe interactions.[4] This guide aims to provide a detailed technical overview of the current understanding of odd-chain sphingoid bases, from their biochemical origins to their functional implications and the methodologies required for their study.

The Genesis of Odd-Chain Sphingoid Bases: A Tale of Two Origins

The presence of odd-chain sphingoid bases in mammalian systems can be attributed to two primary sources: endogenous synthesis and microbial production.

Endogenous Synthesis: The Role of Serine Palmitoyltransferase 3 (SPTLC3)

The de novo synthesis of all sphingoid bases begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[5] The chain length of the resulting sphingoid base is determined by the fatty acyl-CoA substrate utilized by SPT. While the canonical SPT complex preferentially uses the 16-carbon palmitoyl-CoA to generate 18-carbon sphingoid bases, the discovery of the SPTLC3 subunit has revolutionized our understanding of sphingoid base diversity.[5] SPTLC3 exhibits a broader substrate specificity, capable of utilizing shorter-chain and odd-chain fatty acyl-CoAs, such as pentadecanoyl-CoA (C15:0) and heptadecanoyl-CoA (C17:0), to produce d17- and d19-sphingoid bases, respectively.[5]

Diagram: De Novo Synthesis of Odd-Chain Sphingoid Bases

De Novo Synthesis Pathway cluster_synthesis Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPTLC1/SPTLC3) Serine->SPT Odd_Acyl_CoA Odd-Chain Acyl-CoA (e.g., C15:0, C17:0) Odd_Acyl_CoA->SPT Keto 3-Keto-odd-sphinganine SPT->Keto Condensation Reductase 3-Ketosphinganine Reductase Keto->Reductase Odd_Sphinganine Odd-Chain Sphinganine (d17:0, d19:0) Reductase->Odd_Sphinganine Reduction Desaturase Sphingolipid Δ4-Desaturase Odd_Sphinganine->Desaturase Odd_Sphingosine Odd-Chain Sphingosine (d17:1, d19:1) Desaturase->Odd_Sphingosine Desaturation

Caption: De Novo synthesis of odd-chain sphingoid bases.

The Gut Microbiota: A Significant External Source

The gastrointestinal tract harbors a complex ecosystem of microorganisms that play a pivotal role in host metabolism and immunity. Notably, certain members of the gut microbiota, particularly from the Bacteroides genus, are capable of synthesizing their own sphingolipids.[4] A distinguishing feature of many bacterial sphingolipids is their odd-chain length.[4] These microbially-derived odd-chain sphingoid bases can be absorbed by the host and integrated into host sphingolipid metabolic pathways, thereby influencing host physiology.[4]

Biological Functions and Signaling Roles

Emerging evidence indicates that odd-chain sphingoid bases are not merely structural variants but possess distinct biological activities.

Modulation of Host Immune Responses

One of the most significant roles of odd-chain sphingoid bases, particularly those originating from the gut microbiota, is the modulation of the host immune system. Studies have shown that sphingolipids from Bacteroides can influence intestinal homeostasis and symbiosis.[1] A lack of these bacterial sphingolipids has been linked to intestinal inflammation.[6] Specifically, Bacteroides-derived sphingolipids have been shown to induce an anti-inflammatory response in host dendritic cells, characterized by the secretion of Interleukin-10 (IL-10). This anti-inflammatory effect is mediated through the activation of the mevalonate pathway. Furthermore, microbial sphingolipids have been found to impact innate immune responses to oral vaccines.[7]

Diagram: Immunomodulatory Signaling of Gut-Derived Odd-Chain Sphingolipids

Immunomodulatory Signaling Pathway cluster_signaling Host Immune Cell (e.g., Dendritic Cell) Bacterial_SL Bacteroides-derived Odd-Chain Sphingolipids OMV Outer Membrane Vesicles (OMVs) Bacterial_SL->OMV Packaged in Uptake Cellular Uptake OMV->Uptake Delivery to Host Cell Mevalonate Mevalonate Pathway Activation Uptake->Mevalonate IL10 IL-10 Secretion (Anti-inflammatory) Mevalonate->IL10 Induces

Caption: Signaling of gut-derived odd-chain sphingolipids.

Regulation of Host Metabolism

Beyond their immunomodulatory roles, odd-chain sphingoid bases influence host metabolism. Gut-derived sphingolipids can be absorbed and detected in various host tissues, where they can impact lipid metabolism.[4] For instance, the administration of Bacteroides thetaiotaomicron, a sphingolipid-producing bacterium, has been shown to reduce the de novo synthesis of even-chain sphingolipids in the host while increasing liver ceramide levels.[4]

Potential Role in Cellular Signaling

While the specific intracellular targets of odd-chain sphingoid bases are still under active investigation, the well-established role of their even-chain counterparts as signaling molecules provides a framework for their potential functions. Sphingosine, for example, is a known inhibitor of protein kinase C (PKC), a critical enzyme in numerous signaling cascades.[8][9][10] It is plausible that odd-chain sphingosines could exert similar or distinct modulatory effects on PKC and other signaling proteins. Further research is needed to delineate the precise molecular interactions and downstream consequences of these interactions.

Quantitative Analysis of Odd-Chain Sphingoid Bases: A Methodological Guide

The accurate quantification of odd-chain sphingoid bases is essential for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[11][12]

Sample Preparation and Lipid Extraction

A robust and reproducible extraction method is paramount for accurate analysis. The following protocol is a general guideline for the extraction of sphingolipids, including odd-chain species, from plasma.

Experimental Protocol: Sphingolipid Extraction from Plasma

  • Sample Collection and Internal Standard Spiking:

    • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of an internal standard mixture (ISM) containing known concentrations of C17-sphingoid bases (e.g., d17:1-sphingosine, d17:0-sphinganine).[13] The use of odd-chain internal standards is crucial for accurate quantification of endogenous odd-chain analytes.[14]

  • Liquid-Liquid Extraction (Modified Bligh and Dyer):

    • Add 350 µL of methanol and 175 µL of chloroform to the sample.[13]

    • Vortex thoroughly and incubate at room temperature for 10 minutes with occasional vortexing.[13]

    • Centrifuge at 15,700 x g for 10 minutes to pellet proteins.[13]

    • Transfer the supernatant to a new tube.[13]

    • To the supernatant, add 175 µL of chloroform and 265 µL of an acidic buffer (e.g., 100 mM ammonium formate, pH 3.1).[13]

    • Vortex and centrifuge at 15,700 x g for 5 minutes to separate the phases.[13]

  • Phase Separation and Collection:

    • Carefully collect the upper aqueous-methanolic phase and transfer it to a new tube (Extract A).[13]

    • To the remaining lower chloroform phase, add 350 µL of methanol and 315 µL of the acidic buffer. Vortex and centrifuge as before.[13]

    • Combine the resulting upper phase with Extract A.[13]

    • Dry the pooled extracts under a stream of nitrogen or using a vacuum concentrator.[13]

  • Butanol Extraction for Sphingoid Bases:

    • Re-dissolve the dried residue in 500 µL of butanol and 500 µL of water.[13]

    • Vortex and centrifuge at 15,700 x g for 5 minutes.[13]

    • Transfer the upper butanol phase to a new tube and dry it down.[13]

  • Reconstitution:

    • Reconstitute the final dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis

Instrumentation and Conditions:

  • Liquid Chromatography (LC): A C18 reversed-phase column is typically used for the separation of sphingoid bases.[14]

    • Mobile Phase A: Acetonitrile/water (e.g., 20:80, v/v) with 0.1% formic acid.[14]

    • Mobile Phase B: Acetonitrile/2-propanol (e.g., 20:80, v/v) with 0.1% formic acid.[14]

    • A gradient elution from a lower to a higher percentage of Mobile Phase B is employed to separate the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Operated in positive electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each odd-chain sphingoid base and its corresponding internal standard.[15]

Table 1: Representative MRM Transitions for Odd-Chain Sphingoid Bases

AnalytePrecursor Ion (m/z)Product Ion (m/z)
d17:1 Sphingosine286.3268.3
d17:0 Sphinganine288.3270.3
d19:1 Sphingosine314.3296.3
d19:0 Sphinganine316.3298.3

Note: These are representative values and may need to be optimized based on the specific instrument and conditions.

Quantitative Data and Biological Levels

The concentrations of odd-chain sphingoid bases are generally lower than their even-chain counterparts in mammalian tissues and plasma. However, their levels can be significantly altered in certain pathological conditions and are influenced by the gut microbiome composition.

Table 2: Reported Levels of Odd-Chain Sphingoid Bases

Sphingoid BaseMatrixConditionReported Concentration/Abundance
d17:1-PMouse TissuesNormalDetected
C17 Sphingoid BasesHuman PlasmaDrug-Induced Liver Injury (APAP)Significantly Reduced
Bacteroides-derived SphingolipidsHuman StoolInflammatory Bowel Disease (IBD)Lower Abundance

Note: This table provides a summary of reported findings; absolute concentrations can vary significantly based on the analytical method, population, and physiological state.[3][6][16]

Conclusion and Future Perspectives

The study of odd-chain sphingoid bases is a rapidly evolving field that is challenging the conventional, even-chain-centric view of sphingolipid biology. Their dual origin, from both endogenous synthesis via SPTLC3 and the gut microbiota, highlights their intricate connection with host metabolism and immunity. The discovery of their immunomodulatory roles, particularly in the context of intestinal health, opens up exciting new avenues for therapeutic interventions in inflammatory and metabolic diseases.

Future research should focus on several key areas:

  • Elucidating Specific Signaling Pathways: Identifying the direct molecular targets and downstream signaling cascades of odd-chain sphingoid bases is crucial for a complete understanding of their functions.

  • Defining their Role in Disease: Further investigation into the dysregulation of odd-chain sphingoid base metabolism in various diseases will likely reveal novel biomarkers and therapeutic targets.

  • Harnessing the Microbiome-Host Axis: Understanding how to modulate the gut microbiota to optimize the production of beneficial odd-chain sphingolipids presents a promising strategy for promoting health and treating disease.

The in-depth technical guide provided here serves as a foundation for researchers, scientists, and drug development professionals to explore the fascinating and biologically significant world of odd-chain sphingoid bases. As we continue to unravel their complexities, these "unseen architects" of cellular function are poised to take center stage in the next wave of sphingolipid research and therapeutic innovation.

References

  • Brown, E. M., Ke, X., Hitchcock, D., Jeanfavre, S., Avila-Pacheco, J., Nakata, T., ... & Xavier, R. J. (2019). Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis. Cell host & microbe, 25(5), 668-680.[6]

  • Brown, E. M., Ke, X., Hitchcock, D., Jeanfavre, S., Avila-Pacheco, J., Nakata, T., ... & Xavier, R. J. (2019). Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. Broad Institute.[1]

  • Haggarty, S. J., Koeller, K. M., & Schreiber, S. L. (2025). Bacteroides sphingolipids promote anti-inflammatory responses through the mevalonate pathway. Cell Host & Microbe, 33(6), 901-914.[17]

  • He, Z., & Li, Y. (2023). Role and interaction of bacterial sphingolipids in human health. Frontiers in Cellular and Infection Microbiology, 13, 1279495.[4]

  • Yao, Y., & Li, J. (2024). Gut bacteria-derived sphingolipids alter innate immune responses to oral cholera vaccine antigens. bioRxiv.[7]

  • Dekker, N., van Dussen, L., Lavoie, P., & Aerts, J. M. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Clinica Chimica Acta, 466, 134-140.[11]

  • Pyne, S., & Pyne, N. J. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Cellular and Molecular Life Sciences, 81(1), 1-12.[18]

  • Merrill Jr, A. H. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography–tandem mass spectrometry. Current protocols in molecular biology, Chapter 14, Unit-14.[15]

  • Masoodi, M., & Nicolaou, A. (2016). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 57(5), 925-934.[19]

  • Hannun, Y. A., Loomis, C. R., Merrill Jr, A. H., & Bell, R. M. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. Journal of Biological Chemistry, 261(27), 12604-12609.[8]

  • Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. Biochemistry, 27(20), 7589-7593.[9]

  • Merrill Jr, A. H. (2021). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. Metabolites, 11(10), 669.[3]

  • Sullards, M. C., & Merrill, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Current protocols in molecular biology, Chapter 14, Unit-14.[12]

  • Hornemann, T. (2024). Sphingoid Base Diversity. Atherosclerosis, 401, 119091.[5]

  • Basit, A., Ciallella, J. R., Fontaine, C., Croyal, M., & Le-Grand, B. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and bioanalytical chemistry, 407(20), 6019-6031.[14]

  • Smirnova, N. A., & Gaskins, H. R. (1988). Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes. Biochemical and biophysical research communications, 155(3), 1286-1292.[20]

  • Dekker, N., van Dussen, L., Lavoie, P., & Aerts, J. M. F. G. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Scholarly Publications Leiden University.[13]

  • Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinical chimica acta, 185(3), 333-345.[10]

  • Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Journal of cell science, 118(20), 4605-4612.[21]

  • Smith, E. R., Merrill Jr, A. H., Obeid, L. M., & Hannun, Y. A. (2000). Effects of sphingosine and other sphingolipids on protein kinase C. Methods in enzymology, 312, 361-373.[22]

  • Payne, S. G., Milstien, S., & Spiegel, S. (2007). An update on sphingosine-1-phosphate and other sphingolipid mediators. Arteriosclerosis, thrombosis, and vascular biology, 27(8), 1686-1694.[2]

  • Basit, A., Ciallella, J. R., Fontaine, C., Croyal, M., & Le-Grand, B. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. ResearchGate.[23]

  • Penno, A., et al. (2023). Plasma Sphingoid Base Profiles of Patients Diagnosed with Intrinsic or Idiosyncratic Drug-induced Liver Injury. MDPI.[16]

  • Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. Semanticscholar.org.[24]

  • Qiagen. (n.d.). Sphingosine-1-Phosphate Signaling. GeneGlobe.[25]

  • Gene Ontology Consortium. (n.d.). sphingosine-1-phosphate receptor signaling pathway. AmiGO.[26]

  • Candelario-Jalil, E., & Fiebich, B. L. (2016). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation. Drugs, 76(11), 1077-1092.[27]

  • Pyne, S., & Pyne, N. J. (2000). Sphingosine 1-phosphate signalling in mammalian cells. Biochemical Journal, 349(2), 385-402.[28]

  • Chalfant, C. E., & Spiegel, S. (2005). Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling. PubMed.[29]

  • Leclercq, T. M., & Pitson, S. M. (2006). Cellular signalling by sphingosine kinase and sphingosine 1-phosphate. IUBMB life, 58(8), 467-472.[30]

Sources

Foundational

The Enigmatic Presence of C19 Sphingosine: A Technical Guide to its Natural Occurrence and Analysis in Mammalian Tissues

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the natural occurrence, biosynthesis, and analytical considerations for C19 sphingosine, a non-canonical...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence, biosynthesis, and analytical considerations for C19 sphingosine, a non-canonical odd-chain sphingoid base in mammalian tissues. While the sphingolipidome is dominated by even-chain backbones such as C18 and C20 sphingosine, the existence of atypical structures like C19 sphingosine presents both an analytical challenge and a window into the plasticity of sphingolipid metabolism. This document provides a comprehensive overview of the enzymatic machinery responsible for its synthesis, its anticipated low-level presence in mammalian systems, and detailed, field-proven methodologies for its extraction and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). We further explore the potential, though largely uncharted, biological implications of odd-chain sphingoid bases and provide a framework for future research into these rare but potentially significant molecules.

Introduction: Beyond the Canonical Sphingolipid Structure

Sphingolipids are a diverse and critical class of lipids that serve as structural components of cellular membranes and as bioactive mediators in a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The canonical structure of most mammalian sphingolipids is built upon an 18-carbon (d18) sphingoid base, most commonly sphingosine. However, advances in high-resolution mass spectrometry have unveiled a surprising diversity of sphingolipid structures, including those with varying chain lengths, degrees of saturation, and hydroxylation patterns.[3]

Among these are the "non-canonical" or "atypical" odd-chain sphingoid bases, such as C17 and C19 sphingosine. These molecules are typically present in very low abundance compared to their even-chain counterparts.[1] Their scarcity has led to their common use as internal standards in lipidomic studies, as they are unlikely to interfere with the quantification of more abundant endogenous species.[4] However, their very existence in biological systems, however minute, begs the question of their origin and potential function. This guide focuses specifically on C19 sphingosine, providing a technical framework for its study.

Biosynthesis of C19 Sphingosine: A Tale of Substrate Specificity

The de novo synthesis of all sphingoid bases begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[5] The chain length of the resulting sphingoid base is determined by the fatty acyl-CoA substrate utilized by SPT.

The canonical C18 sphingosine is derived from palmitoyl-CoA (C16:0). The formation of odd-chain sphingoid bases, including C19 sphingosine, is dependent on two key factors:

  • Availability of Odd-Chain Fatty Acyl-CoAs: The precursor for a C19 sphingoid base is heptadecanoyl-CoA (C17:0). The cellular pools of odd-chain fatty acids are significantly lower than those of even-chain fatty acids, which directly limits the synthesis of odd-chain sphingoid bases.

  • SPT Subunit Composition: The SPT enzyme is a complex composed of multiple subunits. The specificity for different fatty acyl-CoA substrates is largely determined by the presence of different catalytic subunits (SPTLC2 and SPTLC3). While the ubiquitous SPTLC2 subunit shows a strong preference for palmitoyl-CoA (C16), the SPTLC3 subunit exhibits a broader substrate specificity and is capable of utilizing odd-chain fatty acyl-CoAs.[6][7]

Crucially, studies have shown that while the SPTLC3-containing enzyme complex can effectively metabolize C15 and C17 fatty acids to generate C17 and C19 sphingoid bases respectively, its activity with nonadecanoic acid (C19) is poor.[6] This enzymatic inefficiency is a primary reason for the exceptionally low natural abundance of C19 sphingosine in mammalian tissues.

The biosynthetic pathway is depicted in the diagram below:

G cluster_0 De Novo Sphingoid Base Synthesis Serine L-Serine SPTLC2_complex SPT Complex (SPTLC1/SPTLC2) Serine->SPTLC2_complex SPTLC3_complex SPT Complex (SPTLC1/SPTLC3) Serine->SPTLC3_complex C17_CoA Heptadecanoyl-CoA (C17:0) C17_CoA->SPTLC3_complex Low Affinity C16_CoA Palmitoyl-CoA (C16:0) C16_CoA->SPTLC2_complex High Affinity Keto_C18 3-Ketosphinganine (C18) SPTLC2_complex->Keto_C18 Keto_C19 3-Keto-C19-sphinganine SPTLC3_complex->Keto_C19 SA_C18 Sphinganine (d18:0) Keto_C18->SA_C18 3-KSR SA_C19 C19-Sphinganine (d19:0) Keto_C19->SA_C19 3-KSR SO_C18 Sphingosine (d18:1) SA_C18->SO_C18 DEGS1 SO_C19 C19-Sphingosine (d19:1) SA_C19->SO_C19 DEGS1

Caption: Biosynthesis of Canonical (C18) vs. Non-Canonical (C19) Sphingosine.

Natural Occurrence and Distribution: A Rare Find

The natural abundance of C19 sphingosine in mammalian tissues has not been extensively documented in the scientific literature, a testament to its scarcity. What is known is that odd-chain sphingoid bases, in general, constitute a very minor fraction of the total sphingolipid pool. For instance, in human plasma, atypical chain-length long-chain bases make up approximately 15% of the total, with the majority of this fraction being C20 sphingosine, not odd-chain variants.[1]

Due to the lack of specific quantitative data for C19 sphingosine, the following table presents a qualitative expectation of its presence based on our understanding of its biosynthesis.

Tissue TypeExpected C19 Sphingosine LevelRationale
Plasma/Serum Very Low to UndetectableReflects overall low systemic synthesis.
Brain UndetectableBrain sphingolipid composition is tightly regulated, with a strong prevalence of C18 and C20 species.[8][9]
Skin Potentially Detectable (Trace)SPTLC3 is relatively abundant in the skin, which may allow for a slightly higher, albeit still very low, synthesis rate if C17 fatty acid precursors are available.[6][7]
Liver Very Low to UndetectableWhile a site of active lipid metabolism, the preference for even-chain fatty acids would limit C19 sphingosine synthesis.

It is imperative for researchers to empirically determine the presence and concentration of C19 sphingosine in their specific model system, as its detection is not guaranteed.

Analytical Methodologies: A Guide to Detection and Quantification

The analysis of C19 sphingosine requires highly sensitive and specific techniques due to its low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11]

Experimental Workflow

The following diagram outlines a robust workflow for the analysis of C19 sphingosine from mammalian tissue.

G start Tissue Homogenization is_spike Spike with Internal Standard (e.g., C17-Sphingosine) start->is_spike extraction Lipid Extraction (e.g., Bligh-Dyer or single-phase butanol) evaporation Solvent Evaporation extraction->evaporation is_spike->extraction reconstitution Reconstitution in LC-MS compatible solvent evaporation->reconstitution lc_separation LC Separation (Reversed-Phase C18 or HILIC) reconstitution->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end Results quantification->end

Caption: Workflow for C19 Sphingosine Analysis by LC-MS/MS.

Step-by-Step Protocol

A. Sample Preparation and Lipid Extraction

  • Tissue Homogenization: Homogenize a known weight of tissue (e.g., 10-50 mg) in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard. For C19 sphingosine, C17-sphingosine (d17:1) is an ideal choice as it is not naturally abundant and will have similar chromatographic and ionization properties.

  • Lipid Extraction: Perform a liquid-liquid extraction. A modified Bligh-Dyer method or a single-phase butanol extraction are common choices.[12] For low-abundance analytes like free sphingoid bases, a single-phase extraction can sometimes improve recovery.[13]

  • Phase Separation: Centrifuge to separate the organic and aqueous phases. Collect the organic (lower) phase containing the lipids.

  • Solvent Evaporation: Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume of a solvent compatible with the LC method (e.g., methanol/chloroform 4:1 v/v).

B. LC-MS/MS Analysis

  • Chromatography:

    • Column: A reversed-phase C18 column is commonly used for separating sphingolipids based on hydrophobicity.

    • Mobile Phases: A typical mobile phase system would be:

      • Mobile Phase A: Water with 0.1-0.2% formic acid and a low concentration of ammonium formate (e.g., 2 mM).

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1-0.2% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids.

  • Mass Spectrometry:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[1]

    • MRM Transitions: The key to detecting C19 sphingosine is to monitor its specific precursor-to-product ion transition. Based on the fragmentation of other sphingoid bases, the following transitions are proposed for C19 sphingosine (d19:1):

      • Precursor Ion [M+H]⁺: m/z 328.3

      • Primary Product Ion [M+H-H₂O]⁺: m/z 310.3

      • Secondary Product Ion [M+H-2H₂O]⁺: m/z 292.3

    • Internal Standard (C17-Sphingosine):

      • Precursor Ion [M+H]⁺: m/z 286.3

      • Product Ion [M+H-H₂O]⁺: m/z 268.3

C. Data Analysis and Quantification

  • Peak Integration: Integrate the area under the curve for the analyte (C19 sphingosine) and the internal standard (C17-sphingosine) MRM transitions.

  • Standard Curve: Prepare a standard curve using a synthetic C19 sphingosine standard of known concentrations, spiked with the same amount of internal standard as the samples.

  • Quantification: Calculate the concentration of C19 sphingosine in the original tissue sample by comparing the analyte/internal standard peak area ratio to the standard curve.

Biological Function: An Area of Active Speculation

The biological functions of C19 sphingosine remain largely uninvestigated, primarily due to its low natural abundance. However, we can extrapolate potential roles based on the known functions of other non-canonical sphingolipids and the general principles of lipid biology:

  • Membrane Biophysics: The length of the acyl chain in sphingolipids can influence the properties of lipid rafts, specialized membrane microdomains enriched in sphingolipids and cholesterol. Odd-chain lipids could potentially alter the packing and fluidity of these domains, thereby modulating the function of embedded receptor proteins and signaling complexes.[8][14]

  • Signaling Precursor: Like C18 sphingosine, C19 sphingosine could theoretically be phosphorylated by sphingosine kinases to form C19-sphingosine-1-phosphate (C19-S1P). S1P is a potent signaling molecule with a wide range of extracellular and intracellular effects.[15] A C19 variant of S1P might have different affinities for the S1P receptors, leading to altered downstream signaling.

  • Metabolic Byproduct or Modulator: The presence of C19 sphingosine might simply be a consequence of the "leakiness" of the SPTLC3 enzyme when presented with odd-chain fatty acids. Alternatively, even at low concentrations, it or its downstream metabolites (like C19-ceramide) could act as modulators of key enzymes in lipid metabolism. For example, ceramides with different acyl chain lengths are known to have distinct effects on cellular processes like apoptosis and insulin resistance.[2][16]

Future Directions and Conclusion

The study of C19 sphingosine is still in its infancy. Future research should focus on several key areas:

  • Sensitive Quantification: Development and application of highly sensitive LC-MS/MS methods to definitively quantify C19 sphingosine across a wide range of mammalian tissues and disease states.

  • Functional Studies: Use of synthetic C19 sphingosine and C19-ceramides in cell culture models to investigate their impact on membrane properties, signaling pathways, and cellular phenotypes.[17][18]

  • Genetic Models: Investigation of sphingolipid profiles in animal models with altered SPTLC3 expression to understand the regulation and functional consequences of odd-chain sphingoid base synthesis.

References

  • Sphingoid Base Diversity. (2024). ZORA.[Link]

  • Mammalian sphingoid bases: biophysical, physiological and pathological properties. (2019). ORCA – Online Research @ Cardiff.[Link]

  • Blood sphingolipidomics in healthy humans: impact of sample collection methodology. (n.d.). Journal of Lipid Research.[Link]

  • Developmental Comparison of Ceramide in Wild-Type and Cln3 Δex7/8 Mouse Brains and Sera. (2019). Frontiers in Neurology.[Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). (2011). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (2022). Metabolites.[Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. (2015). Analytical and Bioanalytical Chemistry.[Link]

  • Ceramide function in the brain: when a slight tilt is enough. (2016). Cellular and Molecular Life Sciences.[Link]

  • Mammalian Sphingoid Bases: Biophysical, Physiological and Pathological Properties. (2019). Progress in Lipid Research.[Link]

  • Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. (2008). Journal of Lipid Research.[Link]

  • Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. (2012). Methods in Molecular Biology.[Link]

  • Increased Ceramide in Brains with Alzheimer's and Other Neurodegenerative Diseases. (2012). Journal of Alzheimer's Disease.[Link]

  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. (2024). Metabolites.[Link]

  • Targeted Proteomics by Selected Reaction Monitoring. (n.d.). University of Washington's Proteomics Resource.[Link]

  • Marked elevations in lung and plasma ceramide in COVID-19 linked to microvascular injury. (2023). JCI Insight.[Link]

  • Structural insights into the assembly and substrate selectivity of human SPT-ORMDL3 complex. (2021). Nature Communications.[Link]

  • Chemical Tools to Investigate Sphingolipid Metabolism and Functions. (2022). Molecules.[Link]

  • Ceramides As Potential New Predictors of the Severity of Acute Coronary Syndrome in Conjunction with SARS-CoV-2 Infection. (2023). Acta Naturae.[Link]

  • Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. (2006). The Journal of Organic Chemistry.[Link]

  • Plasma Ceramides Levels in Severe COVID-19 Disease: Correlations with Survival. (2024). Clinical Infectious Diseases.[Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2021). Molecules.[Link]

  • Ceramide signaling in immunity: a molecular perspective. (2024). Journal of Biomedical Science.[Link]

  • Sphingosine. (n.d.). LIPID MAPS Structure Database.[Link]

Sources

Foundational

Nonadecasphingosine (d19:1): Metabolic Origins, Analytical Profiling, and Clinical Significance

Executive Summary Nonadecasphingosine (d19:1 sphingosine) is an atypical, odd-chain sphingoid base that serves as a critical readout of metabolic plasticity in the serine palmitoyltransferase (SPT) complex. While the can...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nonadecasphingosine (d19:1 sphingosine) is an atypical, odd-chain sphingoid base that serves as a critical readout of metabolic plasticity in the serine palmitoyltransferase (SPT) complex. While the canonical d18:1 sphingosine dominates mammalian lipidomes, d19:1 levels fluctuate in response to specific acyl-CoA pool alterations, enzymatic subunit shifts (e.g., SPTLC3 expression), and pathological states such as Hepatitis C Virus (HCV) infection. This guide provides a definitive technical analysis of d19:1, detailing its biosynthetic origins, its emerging role as a disease biomarker, and a validated LC-MS/MS workflow for its precise quantification.

Structural & Biosynthetic Origins

The SPT "Wobble": Substrate Specificity

The canonical sphingolipid backbone, sphingosine (d18:1) , is synthesized by the condensation of L-serine and Palmitoyl-CoA (C16:0) . This reaction is catalyzed by Serine Palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2][3]

Nonadecasphingosine (d19:1) arises when SPT accepts Heptadecanoyl-CoA (C17:0) as an alternative substrate. This "odd-chain" synthesis is not merely an enzymatic error but a regulated process influenced by:

  • Acyl-CoA Availability: Elevated cytosolic levels of odd-chain fatty acids (often derived from dietary propionate or valine catabolism) drive C17-CoA availability.

  • SPT Subunit Composition: The catalytic core of SPT consists of SPTLC1 and SPTLC2. However, the inclusion of SPTLC3 (a paralog of SPTLC2) significantly alters substrate preference, enhancing the enzyme's affinity for C16-CoA and C17-CoA, thereby increasing d19:1 production relative to d18:1.

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence point where substrate availability dictates the formation of canonical (d18:1) vs. atypical (d19:1) sphingoid bases.[1]

Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPTLC1/SPTLC2/SPTLC3) Serine->SPT PalCoA Palmitoyl-CoA (C16) PalCoA->SPT Canonical Substrate HepCoA Heptadecanoyl-CoA (C17) HepCoA->SPT Alternative Substrate KDS18 3-Ketosphinganine (d18:0) SPT->KDS18 KDS19 3-Ketononadecasphinganine (d19:0) SPT->KDS19 DHS18 Dihydrosphingosine (d18:0) KDS18->DHS18 Reduction DHS19 Nonadecasphinganine (d19:0) KDS19->DHS19 Reduction Reductase 3-Ketosphinganine Reductase Sph18 Sphingosine (d18:1) (Canonical) DHS18->Sph18 Desaturation Sph19 Nonadecasphingosine (d19:1) (Atypical) DHS19->Sph19 Desaturation DES Dihydroceramide Desaturase

Figure 1: Divergent biosynthesis of sphingoid bases. The availability of Heptadecanoyl-CoA drives the synthesis of the d19 lineage.

Metabolic Fate & Clinical Significance[3][4][5][6]

Once synthesized, d19:1 sphingosine enters the general sphingolipid pool. It can be N-acylated to form C19-Ceramides or phosphorylated by Sphingosine Kinases (SPHK1/2) to form Nonadecasphingosine-1-Phosphate (d19:1 S1P) .

The HCV Connection: A Specific Biomarker

Recent lipidomic profiling has identified d19:1 S1P as a potent biomarker for Hepatitis C Virus (HCV) infection.

  • Mechanism: HCV infection upregulates SPHK1 (Sphingosine Kinase 1) expression to promote viral replication and cell survival.

  • Observation: Plasma levels of d19:1 S1P (along with d18:1 S1P) are elevated 2.0- to 5.3-fold in HCV-positive patients compared to healthy controls.[4]

  • Utility: Unlike generic inflammation markers, the specific elevation of odd-chain S1P species suggests a coordinated metabolic shift in the host lipidome, potentially serving as a readout for SPHK1 hyperactivity in viral hepatitis.

Biological Implications[4]
  • Membrane Biophysics: The extra methylene group in the d19:1 backbone increases the hydrophobicity and transition temperature of the resulting ceramides, potentially altering lipid raft dynamics and membrane fluidity.

  • Flux Tracer: In drug development, d19:1 levels can serve as a surrogate marker for SPTLC3 activity or off-target effects of SPT inhibitors (e.g., in HSAN1 therapeutics).

Analytical Protocol: LC-MS/MS Quantification

Quantifying d19:1 requires high-resolution separation to distinguish it from the abundant d18:1 isomer and potential isobaric interferences. The following protocol is designed for a Triple Quadrupole (QqQ) system.

Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Plasma or Cell Homogenate (100 µL).

  • Internal Standard (IS): d17:1 Sphingosine (Avanti Polar Lipids). Note: Do not use d19:1 as an IS due to its endogenous presence.

  • Extraction:

    • Add 10 µL IS (1 µM in MeOH).

    • Add 300 µL Methanol/Chloroform (2:1, v/v). Vortex 30s.

    • Add 100 µL Alkaline Water (KOH, pH 10) to ensure sphingoid bases are in the free base form.

    • Centrifuge (10,000 x g, 5 min). Collect the organic (lower) phase.

    • Dry under N2 gas and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

  • Gradient: 0-1 min (70% B) → 5 min (100% B) → 7 min (100% B) → 7.1 min (70% B).

MRM Transitions (Multiple Reaction Monitoring)

Since d19:1 is +14 Da heavier than d18:1, the transitions shift accordingly.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Sphingosine (d18:1) 300.3 [M+H]+282.3 [M+H-H2O]+264.3 [M+H-2H2O]+20
Nonadecasphingosine (d19:1) 314.3 [M+H]+ 296.3 [M+H-H2O]+ 278.3 [M+H-2H2O]+ 22
Sphingosine (d17:1) IS 286.3 [M+H]+268.3 [M+H-H2O]+250.3 [M+H-2H2O]+20
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction (CHCl3/MeOH + pH 10) Sample->Extraction LC UPLC Separation (C18 Column, MeOH Gradient) Extraction->LC IS_Add Add Internal Standard (d17:1 Sphingosine) IS_Add->Extraction MS QqQ Mass Spec (ESI Positive Mode) LC->MS Data Data Processing Target: m/z 314.3 -> 296.3 MS->Data

Figure 2: Validated LC-MS/MS workflow for the specific detection of d19:1 sphingosine.

References

  • Serine Palmitoyltransferase Substrate Specificity: Han, G., et al. (2009). Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities.Proc Natl Acad Sci USA . Link

  • HCV and Sphingolipid Metabolism: Roe, B., et al. (2011). Hepatitis C Virus Infection Upregulates Plasma Phosphosphingolipids and Endocannabinoids.[5]PLOS ONE .[6] Link

  • Analytical Methodologies: Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.Methods . Link

  • Odd-Chain Fatty Acid Metabolism: Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease.[3][7][5][6]Molecules .[2][3][6][8][9][10][11][12][13] Link

Sources

Exploratory

The C19 Sphingoid Base Biosynthesis Pathway: Mechanisms, Detection, and Significance

This guide details the biosynthesis, detection, and biological significance of C19 sphingoid bases (nonadecasphingosine and nonadecasphinganine). It is structured for researchers requiring actionable protocols and mechan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthesis, detection, and biological significance of C19 sphingoid bases (nonadecasphingosine and nonadecasphinganine). It is structured for researchers requiring actionable protocols and mechanistic depth.

Executive Summary

While the canonical mammalian sphingolipid backbone is the 18-carbon amino alcohol sphingosine (d18:1) , biological systems frequently generate non-canonical variants. The C19 sphingoid base (d19:1 or d19:0) is a specific deviation arising not from alternative headgroup conjugation, but from the incorporation of odd-chain fatty acyl-CoAs during the initial condensation event.

This guide delineates the molecular mechanism of C19 formation, distinguishing it from the enzyme-driven C16-base pathway (SPTLC3-mediated). It provides a self-validating LC-MS/MS workflow for quantification and establishes the C19 base as a critical biomarker for odd-chain fatty acid (OCFA) metabolism and specific metabolic dysregulations.

Molecular Mechanism: The Substrate-Driven Divergence

The formation of C19 sphingoid bases is a classic example of substrate-driven biosynthetic plasticity . Unlike the generation of C16-bases, which is regulated by the expression of the SPTLC3 subunit, C19 formation is primarily regulated by the cytosolic pool of Heptadecanoyl-CoA (C17:0-CoA) .

The Core Reaction

The rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by Serine Palmitoyltransferase (SPT) .[1][2][3][4]

  • Canonical: L-Serine + Palmitoyl-CoA (C16)

    
     3-ketosphinganine (C18 base precursor).
    
  • C19 Divergence: L-Serine + Heptadecanoyl-CoA (C17)

    
     3-keto-nonadecasphinganine (C19 base precursor).
    
Enzyme Promiscuity vs. Specificity

The SPT complex (SPTLC1/SPTLC2 heterodimer) has a hydrophobic pocket optimized for C16-CoA. However, it retains sufficient plasticity to accept C15-CoA and C17-CoA.

  • SPTLC3: While SPTLC3 enhances the usage of shorter chains (C14-CoA

    
     C16 base), the C19 base is largely a product of the constitutive SPTLC2  subunit acting on an abundant C17-CoA pool.
    
  • Causality: Therefore, elevated C19 sphingolipids are a direct readout of intracellular heptadecanoic acid levels, often derived from dietary dairy intake or propionate metabolism (via succinyl-CoA anaplerosis).

Pathway Visualization

The following diagram illustrates the bifurcation point where C17-CoA competes with C16-CoA.

C19_Biosynthesis cluster_inputs Substrate Pool C16_CoA Palmitoyl-CoA (C16) SPT Serine Palmitoyltransferase (SPTLC1/SPTLC2) C16_CoA->SPT C17_CoA Heptadecanoyl-CoA (C17) (Odd-Chain Driver) C17_CoA->SPT Serine L-Serine Serine->SPT Keto18 3-Keto-Sphinganine (C18 Precursor) SPT->Keto18 Canonical Keto19 3-Keto-Nonadecasphinganine (C19 Precursor) SPT->Keto19 C19 Divergence Reductase 3-Ketosphinganine Reductase Sphinganine19 Nonadecasphinganine (d19:0) Reductase->Sphinganine19 CerS Ceramide Synthase (CerS) DhCer19 C19-Dihydroceramide CerS->DhCer19 Desaturase Desaturase (DES1) Cer19 C19-Ceramide Desaturase->Cer19 Keto19->Reductase Sphinganine19->CerS DhCer19->Desaturase Sphingosine19 Nonadecasphingosine (d19:1) Cer19->Sphingosine19 Catabolism (Ceramidase)

Figure 1: The C19 divergence pathway. Note that Heptadecanoyl-CoA drives the formation of the C19 backbone through the constitutive SPT complex.

Analytical Workflow: LC-MS/MS Quantification

Quantifying C19 bases requires high-resolution separation to distinguish them from the isobaric overlap of methylated C18 variants, though mass transitions usually differ sufficienty. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

Sample Preparation (Modified Bligh-Dyer)
  • Principle: Separation of lipids into a chloroform phase.

  • Internal Standard (IS): Use d17:1 Sphingosine (heptadecasphingosine). Do not use d19:1 as an IS if you expect endogenous C19.

  • Protocol:

    • Add 50 µL sample (plasma/cell lysate) to glass tube.

    • Add 10 pmol Internal Standard (d17:1).

    • Add 2 mL Methanol:Chloroform (2:1 v/v). Vortex 30s.

    • Add 0.5 mL Chloroform and 0.5 mL water. Vortex.

    • Centrifuge (2000 x g, 5 min). Collect lower organic phase.

    • Dry under

      
       gas; reconstitute in 100 µL Mobile Phase A.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

  • Gradient: 70% B to 100% B over 5 min.

MRM Transition Table

The following transitions are calculated based on the homologous series (+14 Da for CH2) relative to standard C18 sphingoid bases.

AnalyteBackbonePrecursor Ion (

)

Product Ion (

)

Product Ion 2 (

)

Sphingosine (Std) d18:1300.3282.3264.3
Sphinganine (Std) d18:0302.3284.3266.3
Nonadecasphingosine d19:1 314.3 296.3 278.3
Nonadecasphinganine d19:0 316.3 298.3 280.3
Internal Standard d17:1286.3268.3250.3

Experimental Protocol: Isotope Tracing Validation

To confirm that a detected C19 peak is indeed synthesized de novo and not a degradation product or artifact, perform a stable isotope tracing experiment.

Reagents
  • Tracer: d3-Heptadecanoic Acid (C17:0-d3).

  • Cell Line: HEK293 (High SPT activity) or HepG2 (Lipid active).

Workflow
  • Seeding: Plate cells at 60% confluence.

  • Labeling: Treat cells with 50 µM d3-Heptadecanoic acid conjugated to BSA (2:1 molar ratio) for 24 hours.

    • Control: BSA vehicle only.

  • Extraction: Harvest cells and perform Bligh-Dyer extraction (as above).

  • Analysis: Monitor for the mass shift.

    • Endogenous C19-Sphingosine:

      
       314.3.
      
    • Labeled C19-Sphingosine:

      
       317.3 (Incorporation of d3-C17 fatty acid).
      
Logic Visualization

Isotope_Tracing Step1 Cell Culture (HEK293) Step2 Treatment: 50 µM d3-Heptadecanoic Acid Step1->Step2 Step3 Metabolic Incorporation (SPT Reaction) Step2->Step3 Uptake & Activation to d3-C17-CoA Step4 Lipid Extraction (Bligh-Dyer) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Result Detection of m/z 317.3 (d19:1-d3) Step5->Result Validation

Figure 2: Validation workflow using stable isotope tracing to confirm de novo C19 synthesis.

Clinical and Pharma Implications

Biomarker for Odd-Chain Fatty Acid Intake

C19 sphingoid bases are direct correlates of dairy fat consumption and rumen-derived lipids , which are rich in C15 and C17 fatty acids. In epidemiological studies, higher levels of odd-chain lipids are often inversely correlated with Type 2 Diabetes risk.

Propionate Metabolism Disorders

In conditions where Propionyl-CoA accumulates (e.g., Vitamin B12 deficiency or Methylmalonic Acidemia), the pool of odd-chain acyl-CoAs (C15/C17) expands via elongation. This forces the SPT equilibrium toward C19-base production.

  • Diagnostic Value: An elevated d19:1/d18:1 ratio can serve as a secondary functional marker for B12 deficiency or disorders of the propionate pathway.

Membrane Biophysics

The addition of a single methylene group (


) to the sphingoid backbone alters the phase transition temperature (

) of the resulting ceramide. C19-ceramides pack more tightly than C18-ceramides, potentially altering lipid raft dynamics and receptor signaling efficiency in drug-targeted pathways.

References

  • Merrill, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. Link

  • Hornemann, T., et al. (2009). The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases.[4] Journal of Biological Chemistry, 284(39), 26322-26330. Link

  • LIPID MAPS Consortium. (2024). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. Link

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[5]0) in health and disease.[4][6][7][8] Molecules, 20(2), 2425-2444. Link

  • Abimannan, T., et al. (2024). Sphingolipid biosynthesis is essential for metabolic rewiring during TH17 cell differentiation. Science Advances, 10(17). Link

Sources

Foundational

Technical Guide: D-erythro-Sphingosine-C19 (d19:1) in Lipidomics

[1] Executive Summary D-erythro-Sphingosine-C19 (d19:1) is a synthetic or rare non-endogenous sphingoid base analog utilized primarily as an Internal Standard (IS) in quantitative sphingolipidomics. Unlike the biological...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

D-erythro-Sphingosine-C19 (d19:1) is a synthetic or rare non-endogenous sphingoid base analog utilized primarily as an Internal Standard (IS) in quantitative sphingolipidomics. Unlike the biologically dominant C18-sphingosine (d18:1), the C19 analog allows for precise mass spectrometric differentiation while retaining nearly identical physicochemical extraction properties. This guide details its molecular characteristics, preparation protocols, and application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The C19-sphingosine molecule is the 19-carbon homolog of the standard sphingosine backbone. Its utility stems from the single methylene group (-CH₂-) addition, which shifts the precursor ion mass by +14 Da relative to d18:1, placing it in a "silent" region of most biological mass spectra.

Table 1: Molecular Specifications
PropertySpecification
Common Name D-erythro-Sphingosine C19 (d19:1)
IUPAC Name (2S,3R,4E)-2-amino-4-nonadecene-1,3-diol
Chemical Formula C₁₉H₃₉NO₂
Molecular Weight 313.52 g/mol
Monoisotopic Mass 313.2981 Da
CAS Number Not widely listed; typically referenced as d19:1 analog
Solubility Soluble in Methanol, Ethanol, DMSO; warm to >37°C for stock dissolution.[1]
pKa ~9.1 (Amine group), ~13 (Hydroxyls)
Storage -20°C, under Argon/Nitrogen (hygroscopic, oxidation-sensitive)

Biological Significance & Applications[2][3][12]

The "Odd-Chain" Advantage

In mammalian systems, sphingolipid biosynthesis strictly utilizes Palmitoyl-CoA (C16) and Serine to form the C18 sphingoid base (d18:1). Endogenous C19 bases are negligible or non-existent in most tissues, making Sphingosine d19:1 an ideal internal standard.

  • Quantification Accuracy: It corrects for variations in lipid extraction efficiency, matrix effects, and ionization suppression.

  • Retention Time: Elutes slightly later than d18:1 on Reverse Phase (C18) columns due to increased hydrophobicity, but co-elutes or elutes closely on HILIC columns.

  • Metabolic Tracking: Can be used in pulse-chase experiments to monitor de novo sphingolipid metabolism (e.g., conversion to C19-Ceramide or C19-S1P).

Analytical Methodology: LC-MS/MS Protocol[1]

This protocol outlines the use of C19-Sphingosine as an internal standard for the quantification of sphingoid bases in plasma or tissue homogenates.

A. Stock Solution Preparation[9][10]
  • Primary Stock: Dissolve 1 mg of C19-Sphingosine powder in 1 mL of Methanol:Chloroform (1:1 v/v) or pure Methanol (warm to 45°C if necessary).

  • Working Standard: Dilute to 1 µM in Methanol.

  • Storage: Store in amber glass vials at -20°C. Avoid plasticware to prevent lipid sorption.

B. Sample Extraction (Modified Bligh & Dyer)
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a glass tube.

  • Spike IS: Add 10 µL of 1 µM C19-Sphingosine IS (Final: 10 pmol).

  • Precipitate: Add 2 mL Methanol:Chloroform (2:1). Vortex for 30s.

  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL Water. Vortex and centrifuge at 3000 x g for 10 min.

  • Collection: Collect the lower organic phase (chloroform layer).

  • Dry: Evaporate solvent under Nitrogen stream at 37°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A (see below).

C. LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent 6400). Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

Chromatography (Reverse Phase C18):

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:[4]1) + 0.2% Formic Acid.[5]

  • Gradient: 0-1 min (40% B), 1-5 min (to 100% B), 5-7 min (Hold 100% B).

MRM Transitions (Multiple Reaction Monitoring): The quantification relies on the specific transition of the protonated precursor to the product ion formed by water loss (characteristic of sphingoid bases).

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) [M+H-H₂O]⁺Collision Energy (V)
Sphingosine (d18:1) 300.3282.320-25
Sphingosine C19 (d19:1) 314.3 296.3 20-25
Sphingosine C17 (d17:1) 286.3268.320-25

Critical Note: Ensure the resolution of Q1 is set to "Unit" or "High" to prevent isotopic overlap from endogenous d18:1 (M+1 isotopes) interfering with d19:1, although the mass difference (+14 Da) usually prevents this issue.

Workflow Visualization

The following diagram illustrates the logical flow of a targeted sphingolipidomics assay utilizing C19-Sphingosine as the normalizer.

SphingolipidomicsWorkflow cluster_QC Quality Control Check Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (C19-Sphingosine, 10 pmol) Sample->Spike Normalization Start Extract Lipid Extraction (MeOH:CHCl3 / Butanol) Spike->Extract Co-Extraction DryDown Nitrogen Evaporation & Reconstitution Extract->DryDown LC LC Separation (C18 Column, Gradient) DryDown->LC MS ESI-MS/MS (MRM Mode) Target: m/z 314.3 → 296.3 LC->MS Check Check Retention Time (d19:1 vs d18:1) LC->Check Data Data Analysis Ratio (Analyte Area / C19 Area) MS->Data Quantification

Caption: Workflow for targeted sphingolipid quantification using C19-Sphingosine (d19:1) for normalization.

References

  • LIPID MAPS® Structure Database. Sphinganine and Sphingosine Homologs. Retrieved from [Link]

  • Avanti Polar Lipids. Sphingolipid Mass Spectrometry Standards. Retrieved from [Link]

  • PubChem. Compound Summary: Sphingosine and Analogs.[6] National Library of Medicine.[6] Retrieved from [Link]

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.

Sources

Exploratory

odd-chain sphingolipids as biomarkers for metabolic disease

Topic: Non-Canonical Sphingolipids: Odd-Chain and Atypical Species as Precision Biomarkers in Metabolic Disease Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Lipidomics Scientists, Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Non-Canonical Sphingolipids: Odd-Chain and Atypical Species as Precision Biomarkers in Metabolic Disease Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Lipidomics Scientists, Drug Development Professionals[1]

Executive Summary: The Shift to Non-Canonical Profiling

In the landscape of metabolic disease research, the "total ceramide" model is rapidly becoming obsolete. While traditional lipid panels focus on canonical d18:1 sphingosine backbones, emerging data indicates that the structural fidelity of the sphingoid base—specifically its carbon chain length and hydroxylation status—holds superior prognostic power.

This guide details the technical and clinical exploitation of Odd-Chain Sphingolipids (d17, d19 LCBs) and Atypical Deoxysphingolipids (1-deoxySLs) .[1] Unlike canonical species, these lipids are not merely structural components but direct readouts of Serine Palmitoyltransferase (SPT) promiscuity , mitochondrial integrity, and substrate availability (e.g., odd-chain fatty acids from dairy vs. alanine accumulation in insulin resistance).

Part 1: Mechanistic Biosynthesis & SPT Promiscuity

The diversity of the sphingolipidome is governed by the rate-limiting enzyme Serine Palmitoyltransferase (SPT) .[1][2][3][4] In a healthy homeostatic state, SPT exhibits high fidelity for Palmitoyl-CoA (C16) and L-Serine , producing the canonical d18:1 sphingosine base.[1]

However, in metabolic syndrome (MetS) and Type 2 Diabetes (T2D), this fidelity is compromised by two factors:

  • Substrate Competition: Hyperglycemia and insulin resistance increase intracellular Alanine and Glycine levels.

  • Enzyme Subunit Shifts: Altered expression of small subunits (SPTLC3 vs. SPTLC2) changes acyl-CoA preference.[1]

The Divergent Pathways
  • The Pathogenic Route (1-DeoxySLs): When SPT utilizes Alanine instead of Serine, it creates 1-deoxysphinganine (m18:0) .[1] Lacking the C1-hydroxyl group, these lipids cannot be degraded by S1P-lyase or converted to complex sphingolipids, leading to intracellular accumulation and neurotoxicity (diabetic neuropathy).[1]

  • The Dietary/Protective Route (Odd-Chain LCBs): When SPT utilizes Pentadecanoyl-CoA (C15) or Heptadecanoyl-CoA (C17) —often derived from dietary odd-chain saturated fatty acids (OCFAs) found in dairy—it produces d17 and d19 long-chain bases (LCBs).[1] These are increasingly correlated with improved insulin sensitivity and reduced MetS risk.

Pathway Visualization

SphingolipidBiosynthesis cluster_inputs Substrate Pool Palmitoyl Palmitoyl-CoA (C16) SPT SPT Complex (SPTLC1/2/3) Palmitoyl->SPT OddAcyl Odd-Chain Acyl-CoA (C15 / C17) OddAcyl->SPT Dietary Intake Serine L-Serine Serine->SPT Alanine L-Alanine Alanine->SPT High Alanine/MetS KetoSph 3-Ketosphinganine SPT->KetoSph KetoDeoxy 1-Deoxy-3-Ketosphinganine SPT->KetoDeoxy KetoOdd Odd-Chain 3-Keto SPT->KetoOdd Sphinganine Sphinganine (d18:0) (Canonical) KetoSph->Sphinganine DeoxySph 1-Deoxysphinganine (m18:0) (Pathogenic/Dead-End) KetoDeoxy->DeoxySph OddLCB Odd-Chain LCBs (d17:0 / d19:0) KetoOdd->OddLCB ComplexSL Complex Sphingolipids (Membrane/Signaling) Sphinganine->ComplexSL Toxicity Mitochondrial Toxicity Neuropathy DeoxySph->Toxicity Cannot be degraded MetHealth Metabolic Health (Insulin Sensitivity) OddLCB->MetHealth

Caption: Divergent biosynthetic pathways at the SPT node. Canonical synthesis (Blue) vs. Pathogenic Deoxy-synthesis (Red) vs. Protective Odd-Chain synthesis (Green).[1]

Part 2: Clinical Significance & Biomarker Utility

The utility of these biomarkers lies in their specificity. Total ceramide levels can be confounded by inflammation, but LCB-specific changes fingerprint the metabolic state.[1]

Table 1: Differential Diagnosis using Sphingolipid Species
Biomarker ClassSpecific SpeciesMetabolic AssociationMechanism
Canonical Cer(d18:1/16:[1]0)Pro-Diabetic Promotes insulin resistance via PP2A activation; mitochondrial fission.
Atypical (Deoxy) 1-deoxy-SA (m18:0)T2D & Neuropathy Formed by Alanine usage; cytotoxic to beta-cells and neurons; correlates with fasting glucose.[1]
Odd-Chain LCB Sph(d17:1), Sph(d19:[1]1)Protective / Dietary Markers of dairy fat intake (C15:0/C17:0); inversely associated with T2D risk.[1]
Odd-Chain Acyl Cer(d18:1/15:0)Protective Reflects C15:0 FA availability; associated with lower adiposity and inflammation.

Key Insight: In clinical trials, a high 1-deoxySL / Canonical SL ratio is a more potent predictor of incident diabetes than HbA1c in pre-diabetic populations. Conversely, elevated d17-backbone species suggest robust metabolic flexibility and dietary intake of protective lipids.[1]

Part 3: Analytical Workflow (LC-MS/MS)

Quantifying these species requires high-resolution separation, as d17/d19 species are isobaric with certain canonical species if not chromatographically resolved, and 1-deoxy species lack the polar headgroup, altering retention times.[1]

Methodology: Targeted Sphingoid Base Profiling

Objective: Quantify total sphingoid base composition (d18, d17, d19, 1-deoxy) by hydrolyzing N-acyl chains.[1] This removes the complexity of hundreds of ceramide species and focuses on the SPT output.

Protocol:

  • Sample Preparation (Acid Hydrolysis):

    • Aliquot: 50 µL Plasma/Serum.

    • Internal Standard Spike: Add 10 pmol of d17:1 Sphingosine (if analyzing d18/deoxy) OR 13C-d18:1 Sphingosine (if analyzing endogenous d17).[1] Note: Do not use d17 as IS if you intend to quantify endogenous d17.[1]

    • Hydrolysis: Add 500 µL Methanolic HCl (1N). Incubate at 65°C for 1 hour . This cleaves the N-acyl bond and phosphodiester headgroups, converting all sphingolipids to their free sphingoid bases.[1]

    • Neutralization: Add 100 µL 5N KOH.

    • Extraction: Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1).[1] Collect the organic phase.[5]

    • Dry & Reconstitute: Evaporate under N2; reconstitute in 100 µL Mobile Phase A.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm). Why? HILIC is good for polar headgroups, but after hydrolysis, we are dealing with hydrophobic bases. C18 provides better separation of d17 vs d18 chain lengths.

    • Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

    • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.2% Formic Acid.

    • Gradient: 60% B to 100% B over 5 minutes. Hold 2 min.

  • MRM Transitions (Precursor -> Product):

    • Sphingosine (d18:1): 300.3 -> 282.3 (Water loss) -> 252.3.[1]

    • Sphinganine (d18:0): 302.3 -> 284.3 -> 60.1.[1]

    • 1-Deoxysphinganine (m18:0): 286.3 -> 268.3 (Water loss).[1] Critical: No C1-OH means different fragmentation pattern.

    • d17:1 Sphingosine: 286.3 -> 268.[1]3. Note: Isobaric with 1-deoxySA! You must separate these chromatographically. d17:1 has a double bond; 1-deoxySA is saturated but lacks Oxygen.[1] They have same mass (approx).[1] Check exact mass or retention time.

      • Correction: d17:1 (C17H33NO2) = MW 283.[1]45. 1-deoxySA (C18H39NO) = MW 285.[1]5. They are not isobaric.

      • d17:1 Transition: 284.3 -> 266.3.[1]

      • d19:1 Transition: 314.3 -> 296.3.[1]

Data Validation Diagram

WorkflowValidation cluster_check Quality Control Checks Sample Plasma Sample Hydrolysis Acid Hydrolysis (Release Bases) Sample->Hydrolysis Separation C18 Chromatography (Critical Step) Hydrolysis->Separation Detection MS/MS Detection Separation->Detection RTCheck Retention Time Check: 1-Deoxy vs Canonical Separation->RTCheck ISCheck IS Recovery: 13C-labeled Standards Detection->ISCheck

Caption: Analytical workflow emphasizing the critical separation of isobaric or structurally similar species.

Part 4: References

  • Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Frontiers in Cardiovascular Medicine.

  • Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Physiological Reviews.

  • C17:0, rather than C15:0, drives the protective association of odd-chain saturated fatty acids with metabolic syndrome. Nutrition & Metabolism.

  • 1-Deoxysphingolipids as plasma markers in Diabetes mellitus. Lipids in Health and Disease.

  • Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards. Clinica Chimica Acta.

Sources

Protocols & Analytical Methods

Method

Introduction: The Analytical Challenge & The C19 Solution

D-erythro-Sphingosine-C19 Internal Standard Protocol for High-Resolution Sphingolipidomics Sphingolipids, encompassing ceramides, sphingomyelins, and sphingoid bases like sphingosine-1-phosphate (S1P), are potent bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

D-erythro-Sphingosine-C19 Internal Standard Protocol for High-Resolution Sphingolipidomics

Sphingolipids, encompassing ceramides, sphingomyelins, and sphingoid bases like sphingosine-1-phosphate (S1P), are potent bioactive signaling molecules that regulate cellular apoptosis, proliferation, and metabolic homeostasis[1]. In clinical and translational lipidomics, the absolute quantification of these species via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix-induced ion suppression and variable liquid-liquid extraction recoveries.

To engineer a self-validating analytical system, the introduction of a non-endogenous internal standard (IS) prior to sample manipulation is mandatory. D-erythro-Sphingosine-C19 (d19:1) has emerged as the gold standard for this application[2].

Mechanistic Grounding (E-E-A-T)

The Causality Behind the C19 Selection: Endogenous sphingolipid biosynthesis is driven by the enzyme Serine Palmitoyltransferase (SPT), which predominantly condenses L-serine with palmitoyl-CoA (a 16-carbon fatty acyl-CoA) to generate 18-carbon sphingoid bases (e.g., d18:1 sphingosine)[1]. Because mammalian tissues lack significant pools of odd-chain precursors (like heptadecanoyl-CoA), 19-carbon sphingoid bases are virtually absent in human plasma, serum, and primary cell lines[2].

By spiking D-erythro-Sphingosine-C19 into the biological matrix before extraction, we introduce a surrogate molecule that exactly mimics the lipophilicity, chromatographic retention time, and electrospray ionization (ESI) efficiency of endogenous d18:1 sphingosine. However, because it possesses an extra methylene group, it is detected at a distinct, interference-free mass-to-charge ratio (m/z 314.3 vs. 300.3)[3]. This creates a direct mathematical causality: any loss of the C19 standard during extraction or ion suppression during MS analysis perfectly mirrors the behavior of the endogenous C18 targets, allowing for flawless absolute quantification.

Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Enzyme Sphinganine Sphinganine (d18:0) KDS->Sphinganine KDSR Ceramide Ceramide Sphinganine->Ceramide CerS / DES1 Sphingosine Endogenous Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase IS Internal Standard D-erythro-Sphingosine-C19 (d19:1) IS->Sphingosine Analyzed identically (Distinct m/z)

De novo sphingolipid biosynthesis pathway highlighting the exogenous C19-Sphingosine IS.

Reagents and Materials

  • Internal Standard: D-erythro-Sphingosine-C19 (d19:1) (e.g., Avanti Polar Lipids)[4].

  • Extraction Solvents: LC-MS grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Water[5].

  • Mobile Phases:

    • Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Acetate.

    • Phase B: Methanol/Isopropanol (1:1, v/v) containing 0.1% Formic Acid and 5 mM Ammonium Acetate[3].

  • Consumables: Silanized glass vials (Critical: Sphingoid bases readily adsorb to untreated plastics, which skews quantification).

Step-by-Step Experimental Protocol

Internal Standard (IS) Working Solution Preparation
  • Stock Reconstitution: Dissolve the lyophilized D-erythro-Sphingosine-C19 powder in 100% LC-MS grade Methanol to achieve a stock concentration of 1 mM.

  • Working Solution: Dilute the stock to a working concentration of 200 nM (200 pmol/mL) in Methanol[2]. Store at -20°C in tightly sealed silanized glass vials.

Sample Extraction (Modified MTBE Method)

Causality Check: We utilize the MTBE extraction method over the traditional Bligh-Dyer (Chloroform) method. MTBE possesses a lower density than water; thus, the lipid-rich organic phase forms the upper layer. This prevents the pipette tip from passing through the precipitated protein disc, drastically reducing matrix contamination in the MS source.

  • Spiking: Aliquot 50 µL of plasma, serum, or homogenized cell lysate into a 2 mL glass tube. Immediately add 50 µL of the IS Working Solution (delivering exactly 10 pmol of C19-Sphingosine)[1]. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol and vortex vigorously for 30 seconds to denature lipid-binding proteins[3].

  • Lipid Extraction: Add 1.5 mL of MTBE. Incubate the mixture at room temperature for 1 hour under constant orbital agitation (1,400 rpm) to ensure complete partitioning of lipophilic bases[3].

  • Phase Separation: Add 300 µL of LC-MS grade water to induce phase separation. Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C[3].

  • Collection: Carefully aspirate the upper organic layer (MTBE phase) and transfer it to a fresh silanized glass vial.

  • Drying: Evaporate the solvent completely under a gentle, temperature-controlled stream of Nitrogen gas (N2) at 30°C[3].

  • Reconstitution: Resuspend the dried lipid film in 100 µL of Reconstitution Buffer (70% Methanol, 10 mM Ammonium Acetate)[3]. Vortex for 10 minutes, sonicate for 2 minutes, and transfer to an LC autosampler vial.

Workflow n1 Sample Collection (Plasma, Serum, Cells) n2 Spike Internal Standard (D-erythro-Sphingosine-C19) n1->n2 50 µL Aliquot n3 Lipid Extraction (MTBE / Methanol) n2->n3 Add 10 pmol IS n4 Phase Separation (Centrifugation) n3->n4 Agitate 1 hr n5 Organic Phase Collection & Nitrogen Drying n4->n5 Extract upper layer n6 Reconstitution (70% Methanol) n5->n6 Evaporate to dryness n7 LC-MS/MS Analysis (MRM Mode) n6->n7 Inject 5 µL

Sphingolipid extraction and LC-MS/MS quantification workflow using C19-Sphingosine IS.

LC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[1].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[3].

Data Presentation

Table 1: Optimized LC Gradient Conditions

Time (min) Flow Rate (µL/min) % Mobile Phase A % Mobile Phase B
0.0 300 60 40
2.0 300 60 40
8.0 300 5 95
10.0 300 5 95
10.1 300 60 40

| 13.0 | 300 | 60 | 40 |

Table 2: MRM Parameters for Sphingoid Bases (+ESI Mode)

Target Analyte Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) [M+H-H₂O]⁺ Collision Energy (V) Dwell Time (ms)
Endogenous Sphingosine (d18:1) 300.3 282.3 15 50
IS: Sphingosine-C19 (d19:1) 314.3 296.3 15 50
Endogenous Sphinganine (d18:0) 302.3 284.3 15 50

| 1-Deoxysphingosine (m18:1) | 284.3 | 266.3 | 18 | 50 |

Note: Absolute quantification of endogenous d18:1 is calculated by taking the ratio of the d18:1 peak area to the d19:1 IS peak area, multiplied by the known spiked concentration of the IS (10 pmol).

References

  • Othman, A., et al. (2015). "Correlation of the plasma sphingoid base profile with results from oral glucose tolerance tests in gestational diabetes mellitus." EXCLI Journal. URL:[Link]

  • Mielke, M. M., et al. (2017). "Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus." PLoS One. URL:[Link]

  • Lone, M., et al. (2020/2025). "Increased 1-deoxysphingolipids caused by an altered plasma alanine to serine ratio are associated with metabolic dysfunction-associated steatotic liver disease (MASLD)." Metabolomics. URL:[Link] (Reference derived from PMC mapping of MASLD sphingolipid literature).

  • Edwards, G., et al. (2013). "Sphingolipids and ceramides in human aqueous humor." Molecular Vision. URL:[Link]

  • Avanti Polar Lipids. "Sphingolipids Catalog & Standards." URL: [Link]

Sources

Application

Introduction: The Challenge of Absolute Lipid Quantification

Application Note: Preparation and Validation of C19 Sphingosine Standard Curves for Quantitative Lipidomics Sphingolipids—comprising ceramides, sphingomyelins, and sphingoid bases like sphingosine and sphingosine-1-phosp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of C19 Sphingosine Standard Curves for Quantitative Lipidomics

Sphingolipids—comprising ceramides, sphingomyelins, and sphingoid bases like sphingosine and sphingosine-1-phosphate (S1P)—are critical bioactive signaling molecules regulating apoptosis, cellular proliferation, and metabolic diseases. Accurate absolute quantification of these low-abundance metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust calibration strategies[1].

A fundamental hurdle in targeted lipidomics is the absence of "blank" biological matrices; endogenous C18 sphingolipids are ubiquitous in all mammalian tissues and biofluids. To overcome this, unnatural odd-chain sphingoid bases, such as C19 Sphingosine (d19:1) , are utilized as gold-standard surrogate analytes or internal standards[2].

The Causality of C19 Selection: Mammalian sphingolipid biosynthesis relies on the condensation of serine with palmitoyl-CoA (a 16-carbon fatty acid), exclusively yielding a C18 sphingoid backbone. Because C19 Sphingosine requires heptadecanoyl-CoA (C17)—which is virtually absent in mammals—it provides a background-free MS signal while perfectly mimicking the extraction recovery, chromatographic retention, and ionization efficiency of endogenous C18 Sphingosine[3].

Materials and Reagents

  • Analyte: C19 Sphingosine (d19:1 Sphingosine), powder, Avanti Polar Lipids[3].

  • Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl3), Isopropanol (IPA), and Water containing 0.1% Formic Acid.

  • Surrogate Matrix: 4% Fatty Acid-Free Bovine Serum Albumin (BSA) in PBS, or delipidated human plasma.

  • Consumables: Glass vials and glass extraction tubes with Teflon-lined caps.

    • Causality Note: Sphingolipids possess long hydrophobic aliphatic chains that readily adsorb to polyvinyl and other plastic surfaces. All extractions and storage must utilize glass to prevent analyte loss, which would otherwise destroy the linearity of the calibration curve at lower concentrations[3][4].

Workflow Visualization

G Stock 1. Stock Preparation 1 mg/mL C19 Sphingosine in MeOH Dilution 2. Serial Dilution 1 - 1000 ng/mL in Solvent Stock->Dilution Spike 3. Matrix Matching Spike into 4% BSA Surrogate Matrix Dilution->Spike Extract 4. Liquid-Liquid Extraction Modified Bligh-Dyer (CHCl3:MeOH) Spike->Extract LCMS 5. LC-MS/MS Acquisition Reversed-Phase C18, MRM Mode Extract->LCMS Data 6. Data Processing 1/x Weighted Linear Regression LCMS->Data

Workflow for C19 Sphingosine standard curve preparation and LC-MS/MS lipidomic quantification.

Experimental Protocol: A Self-Validating System

Step 1: Preparation of Stock Solutions
  • Equilibrate the C19 Sphingosine powder to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Reconstitute 1 mg of C19 Sphingosine in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete solubilization.

  • Store the stock solution at -80°C in a tightly sealed glass vial.

Step 2: Serial Dilution for the Calibration Curve

Causality Note: Serial dilutions are performed in a pure solvent (Methanol) prior to matrix spiking. This prevents the cumulative propagation of pipetting errors and matrix-induced precipitation that occur when serially diluting directly in protein-heavy matrices.

Prepare a 10 µg/mL intermediate solution, and then prepare the working calibration levels as outlined in Table 1 to cover a dynamic range of 1 to 1000 ng/mL[1].

Table 1: Serial Dilution Scheme in Solvent

Calibration Level Target Concentration Volume of Previous Standard Volume of Methanol
Standard 7 1000 ng/mL 100 µL of 10 µg/mL Intermediate 900 µL
Standard 6 500 ng/mL 500 µL of Standard 7 500 µL
Standard 5 100 ng/mL 200 µL of Standard 6 800 µL
Standard 4 50 ng/mL 500 µL of Standard 5 500 µL
Standard 3 10 ng/mL 200 µL of Standard 4 800 µL
Standard 2 5 ng/mL 500 µL of Standard 3 500 µL
Standard 1 1 ng/mL 200 µL of Standard 2 800 µL

| Blank | 0 ng/mL | 0 µL | 1000 µL |

Step 3: Matrix Matching and Lipid Extraction

To ensure the standard curve accurately reflects the ion suppression/enhancement effects of the biological samples, the solvent standards must be spiked into a surrogate matrix[2]. 4% BSA mimics the protein-binding capacity of plasma without contributing background C18 sphingosine.

  • Spiking: Aliquot 90 µL of the surrogate matrix (4% BSA) into glass extraction tubes. Add 10 µL of the respective C19 Sphingosine calibration standard (from Table 1) to each tube.

  • Extraction: Add 375 µL of a Chloroform:Methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 5 minutes.

  • Phase Separation: Add 125 µL of Chloroform and 125 µL of LC-MS grade Water. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

    • Causality Note: This modified Bligh-Dyer step partitions the sample into a biphasic system. The lower organic (chloroform) phase isolates the hydrophobic sphingolipids, while proteins precipitate at the interphase, and polar interferents remain in the upper aqueous phase[4].

  • Recovery & Drying: Carefully transfer the lower organic phase to a fresh glass vial using a glass Pasteur pipette. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Step 4: LC-MS/MS Acquisition
  • Reconstitution: Reconstitute the dried lipid extracts in 100 µL of Methanol.

  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size)[1][2].

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3].

Table 2: MRM Parameters for Sphingoid Bases

Analyte Precursor Ion [M+H]+ (m/z) Product Ion [-H2O] (m/z) Collision Energy (eV)
C18 Sphingosine (Endogenous Target) 300.3 282.3 24

| C19 Sphingosine (Surrogate Standard) | 314.3 | 296.3 | 24 |

Data Processing and System Validation

A self-validating quantification system requires rigorous acceptance criteria for the calibration curve to ensure trustworthiness in the reported lipidomic data.

  • Integration: Integrate the peak areas for the C19 Sphingosine MRM transitions using the instrument's quantitative software.

  • Regression: Plot the peak area against the nominal concentration. Apply a 1/x weighted linear regression .

    • Causality Note: In MS-based lipidomics, signal variance increases proportionally with concentration (heteroscedasticity). Applying a 1/x weighting factor ensures that low-concentration standards (near the Limit of Quantitation) are not disproportionately overshadowed by the absolute variance of high-concentration standards, anchoring the slope accurately[5].

  • Acceptance Criteria:

    • The correlation coefficient (

      
      ) must be 
      
      
      
      [1].
    • The back-calculated concentration of each calibration standard must be within ±15% of its nominal value, except for the Lower Limit of Quantitation (LLOQ, Standard 1), which may deviate by up to ±20%[5].

References

  • Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Bio-protocol. 1

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. PMC. 2

  • Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. PMC. 4

  • Information S1. PLOS. 5

  • Sphingolipids and ceramides in human aqueous humor. PMC. 3

Sources

Method

Application Notes & Protocols for the Solvent Extraction of Long-Chain Sphingoid Bases

Abstract Long-chain sphingoid bases (LCBs), such as sphingosine and sphinganine, are foundational components of all sphingolipids and critical signaling molecules in their own right. Accurate quantification of these mole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Long-chain sphingoid bases (LCBs), such as sphingosine and sphinganine, are foundational components of all sphingolipids and critical signaling molecules in their own right. Accurate quantification of these molecules is essential for research in areas ranging from oncology to metabolic disease and neurodegeneration. However, their amphipathic nature—possessing a polar headgroup and a long, nonpolar acyl chain—presents a significant challenge for their efficient extraction from complex biological matrices. This guide provides a detailed overview of the core principles behind solvent extraction for LCBs and delivers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals. We will explore classic biphasic methods, safer modern alternatives, and streamlined monophasic protocols, explaining the causality behind each step to ensure robust and reproducible results.

Part 1: Foundational Principles of LCB Extraction

The central challenge in extracting LCBs is to quantitatively remove them from a complex aqueous and proteinaceous environment and isolate them in a clean solvent phase suitable for downstream analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The success of any protocol hinges on understanding the physicochemical interactions at play.

The Causality Behind Solvent Selection:

The structure of an LCB dictates the extraction strategy. The molecule is fundamentally amphipathic, and the chosen solvents must accommodate both its polar and non-polar characteristics.

  • Role of the Polar Solvent (e.g., Methanol): LCBs in biological samples are often non-covalently associated with proteins through hydrogen bonds and electrostatic interactions. A polar, water-miscible solvent like methanol is critical for breaking these bonds.[1][2] It acts as a protein denaturant and solubilizes the polar headgroups of the LCBs, releasing them from the cellular matrix.

  • Role of the Non-Polar Solvent (e.g., Chloroform, MTBE): A non-polar solvent is required to solvate the long hydrocarbon tail of the LCB. This is the primary driving force for partitioning the lipid away from the aqueous phase. Chloroform has historically been the solvent of choice due to its high density and excellent solubilizing power for a wide range of lipids.[3] However, due to health and safety concerns, alternatives like methyl-tert-butyl ether (MTBE) have gained popularity.[1][2][4]

Biphasic vs. Monophasic Extraction Systems:

The combination of polar and non-polar solvents can be used in two distinct systems:

  • Biphasic (Liquid-Liquid) Extraction: This is the principle behind the classic Folch and Bligh & Dyer methods.[5][6] Initially, the sample is homogenized in a specific ratio of a non-polar solvent, a polar solvent, and water to form a single-phase system. This ensures exhaustive extraction of lipids from the sample matrix. Subsequently, the addition of more water or saline solution disrupts this monophase, inducing a separation into two distinct phases:

    • An upper, polar phase (aqueous/methanolic) containing water-soluble compounds (salts, sugars, amino acids).

    • A lower, non-polar phase (chloroform-rich) containing the lipids.[7][8] This partitioning provides a highly effective purification step.

  • Monophasic (Protein Precipitation) Extraction: These methods utilize a single solvent or a miscible solvent mixture (e.g., methanol, or isopropanol/water) to simultaneously precipitate proteins and solubilize lipids.[9][10][11] After centrifugation, the lipid-containing supernatant is collected. While these methods are simpler, faster, and more amenable to high-throughput automation, the resulting lipid extract may contain more polar, non-lipid contaminants compared to biphasic methods.[10]

Part 2: Comparative Analysis of Key Extraction Methodologies

The choice of extraction method is not arbitrary; it is a strategic decision based on the research goals, sample type, required purity, and available resources. Below is a comparative summary of the most common and effective methods.

Table 1: Comparison of Major Solvent Extraction Methods for LCBs

Method Principle Solvent System Key Advantages Key Disadvantages Best Suited For
Folch BiphasicChloroform / Methanol (2:1, v/v)"Gold standard" for exhaustive lipid extraction; generates a clean extract.[4][5][12]Uses toxic chloroform; lower phase collection can be challenging.[4][13]Comprehensive lipidomics; tissues and samples where high purity is critical.[5][7]
Bligh & Dyer BiphasicChloroform / Methanol / Water (1:2:0.8, v/v/v initial)Less solvent-intensive than Folch; ideal for samples with high water content.[3][6]Also uses chloroform; can be less efficient for samples with >2% lipid content.[6]Cell suspensions, plasma, and other aqueous biological fluids.[4][6]
Matyash BiphasicMethyl-tert-butyl ether (MTBE) / MethanolSafer (chloroform-free); lipids partition to the less dense upper phase, simplifying collection and reducing contamination.[1][2][4]MTBE is more volatile and can form peroxides.High-throughput lipidomics; applications where chloroform must be avoided; excellent for sphingolipids.[1][2]
Alshehry Monophasic1-Butanol / Methanol (1:1, v/v)Simple, single-phase protocol; chloroform-free; highly reproducible and effective for polar lipids.[1][2]As a monophasic method, may co-extract more non-lipid metabolites.High-throughput screening; studies focusing on polar lipids; requires small sample volumes.[1][2]
Methanol MonophasicMethanolExtremely simple and fast; suitable for automation; good recovery for many sphingolipids.Extract purity is lower than biphasic methods; may not be exhaustive for all lipid classes.Large-scale epidemiological studies; applications where speed is prioritized over purity.

Decision-Making Workflow for Method Selection

The following diagram illustrates a logical approach to selecting the appropriate extraction protocol based on experimental priorities.

G cluster_input Experimental Goal cluster_methods Recommended Method Start What is the primary goal? Q1 Purity & Accuracy vs. Speed & Throughput Start->Q1 Priority? Folch Folch Method (High Purity, Comprehensive) Matyash Matyash Method (Safety, High Throughput) Alshehry Alshehry / Monophasic (Speed, Simplicity) Q1->Folch Purity is paramount (Comprehensive Profile) Q2 Is Chloroform use a concern? Q1->Q2 Balance or Speed Q2->Folch No (Established Protocol) Q2->Matyash Yes (Safety First) Q2->Alshehry Yes (Simplicity is Key)

Caption: Decision tree for selecting an LCB extraction method.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating through the mandatory inclusion of an internal standard. All steps should be performed in a fume hood using high-purity, MS-grade solvents.

Protocol 1: The Modified Folch Method (Biphasic - High Purity)

This method is the benchmark for achieving a comprehensive and clean lipid extract. It relies on creating a biphasic system where lipids partition into the lower chloroform phase.[5][12]

Workflow Diagram: Folch Method

G A 1. Sample Homogenization (e.g., 100 µL Plasma + IS) B 2. Add 2 mL Chloroform:Methanol (2:1) Vortex thoroughly A->B C 3. Induce Phase Separation Add 0.4 mL 0.9% NaCl, vortex B->C D 4. Centrifuge (e.g., 1000 x g, 5 min) C->D E 5. Collect Lower Phase Carefully aspirate bottom chloroform layer D->E F 6. Dry & Reconstitute Evaporate solvent under N2 stream Reconstitute in analysis solvent E->F

Caption: Step-by-step workflow for the Folch lipid extraction.

Step-by-Step Methodology:

  • Sample Preparation: To a 13x100 mm borosilicate glass tube with a Teflon-lined cap, add your sample (e.g., 100 µL plasma, 10^6 pelleted cells, or ~10 mg tissue homogenate).[14]

  • Internal Standard (IS) Spiking: Add an appropriate amount of LCB internal standard solution (e.g., C17-sphingosine or a stable isotope-labeled standard). This is critical for accurate quantification.[15]

  • Extraction: Add 2 mL of ice-cold chloroform:methanol (2:1, v/v). For solid tissues, homogenize thoroughly using a probe sonicator or bead beater. For liquid samples, vortex vigorously for 2 minutes.[5][7]

  • Phase Separation: Add 0.4 mL of 0.9% aqueous NaCl solution. Vortex the mixture for 30 seconds. The solution should appear cloudy.[5][16]

  • Centrifugation: Centrifuge at 1,000-2,000 x g for 5 minutes at 4°C to achieve a clean separation of the two phases. You will observe a lower chloroform phase, a protein disk at the interface, and an upper aqueous-methanol phase.

  • Lipid Collection: Using a glass Pasteur pipette, carefully penetrate the upper layer and the protein disk to collect the lower chloroform phase. Transfer it to a new clean glass tube. Be meticulous to avoid aspirating any of the upper phase or interfacial material.

  • Drying: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume of a solvent compatible with your downstream analysis (e.g., 100 µL of methanol for LC-MS).

Protocol 2: The Matyash Method (Biphasic - Chloroform-Free)

This method replaces chloroform with MTBE, a safer and less dense solvent. A key operational difference is that the lipid-containing organic phase is the upper layer, which simplifies collection and minimizes contamination.[1][2]

Workflow Diagram: Matyash Method

G A 1. Sample Preparation (e.g., 20 µL Plasma + IS) B 2. Add 300 µL Methanol Vortex A->B C 3. Add 1 mL MTBE Vortex for 10 min B->C D 4. Induce Phase Separation Add 250 µL H2O, vortex C->D E 5. Centrifuge (e.g., 1000 x g, 10 min) D->E F 6. Collect Upper Phase Carefully aspirate top MTBE layer E->F G 7. Dry & Reconstitute Evaporate solvent under N2 stream Reconstitute in analysis solvent F->G G A 1. Sample Preparation (e.g., 10 µL Plasma + IS) B 2. Add 90 µL Ice-Cold Methanol A->B C 3. Vortex & Incubate Vortex 10 min, Incubate at -20°C for 20 min B->C D 4. Centrifuge (e.g., 14,000 x g, 15 min) C->D E 5. Collect Supernatant Transfer clear supernatant to new tube/vial D->E F 6. Analyze or Dry Down Directly inject or dry and reconstitute E->F

Caption: Step-by-step workflow for monophasic methanol precipitation.

Step-by-Step Methodology:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add a small volume of sample (e.g., 10 µL plasma).

  • Internal Standard (IS) Spiking: Add the LCB internal standard solution.

  • Precipitation & Extraction: Add 9 volumes of ice-cold methanol (e.g., 90 µL).

  • Incubation: Vortex vigorously for 10 minutes. To ensure complete protein precipitation, incubate at -20°C for at least 20 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the lipids, to a new tube or an autosampler vial for direct analysis. Alternatively, the solvent can be evaporated and the sample reconstituted as in the other protocols.

Part 4: Critical Considerations for Trustworthy & Reproducible Results

  • Internal Standards (IS): The use of a proper IS is non-negotiable for quantitative analysis. The ideal IS is a stable isotope-labeled version of the analyte (e.g., d7-Sphingosine). If unavailable, an odd-chain LCB (e.g., C17-Sphingosine) is a suitable alternative as it is structurally similar but not endogenously present. [14][15]The IS corrects for variations in extraction efficiency, sample transfer, and matrix effects during MS analysis.

  • Sample Handling and Storage: Lipids are prone to degradation and non-specific binding. Samples should be stored at -80°C until extraction. [14]Use borosilicate glass tubes with Teflon-lined caps, as LCBs can adsorb to certain plastic surfaces, leading to variable and inaccurate results. [14]

  • Solvent Purity: Always use high-purity solvents (e.g., HPLC, LC-MS, or Optima grade). Impurities can introduce significant background noise in mass spectrometry and interfere with quantification. It is good practice to purify solvents like chloroform before use if the highest sensitivity is required. [12]

  • Post-Extraction Handling: After evaporating the solvent, do not overheat the sample as this can cause degradation. Reconstitute the lipid extract in a solvent that ensures complete solubilization and is compatible with the initial mobile phase of your chromatography method to ensure good peak shape.

Conclusion

The selection of a solvent extraction method for long-chain sphingoid bases is a critical determinant of data quality in lipidomic studies. While the Folch method remains the exhaustive gold standard for purity, modern biphasic methods like the Matyash protocol offer a significantly safer yet equally robust alternative. For applications demanding high throughput and speed, monophasic methods like methanol precipitation provide a simple and effective solution. By understanding the chemical principles behind each protocol and adhering to meticulous laboratory practice, researchers can confidently generate accurate and reproducible data, advancing our understanding of the vital role these lipids play in health and disease.

References

  • Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). (n.d.). SEAFDEC. Retrieved March 7, 2024, from [Link]

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC. (2019, August 21). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. (2019, August 20). Frontiers. Retrieved March 7, 2024, from [Link]

  • General procedure | Cyberlipid. (n.d.). Cyberlipid. Retrieved March 7, 2024, from [Link]

  • Tissue TG & TC Protocol - MMPC.org. (2013, April 3). MMPC.org. Retrieved March 7, 2024, from [Link]

  • Lipid extraction by folch method. (2017, March 29). Slideshare. Retrieved March 7, 2024, from [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (2011, November 15). LIPID MAPS. Retrieved March 7, 2024, from [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases by LC-MS/MS. (2022, May 17). AIR Unimi. Retrieved March 7, 2024, from [Link]

  • Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Comparison of different methods for sphingolipid extraction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Facile Chemoselective Strategy toward Capturing Sphingoid Bases by a Unique Glutaraldehyde-Functionalized Resin | ACS Omega. (2018, January 22). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Lipid Extraction Kit (Chloroform Free). (n.d.). Cell Biolabs, Inc. Retrieved March 7, 2024, from [Link]

  • Liquid samples (bligh and dyer) | Cyberlipid. (n.d.). Cyberlipid. Retrieved March 7, 2024, from [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. (2023, March 2). MDPI. Retrieved March 7, 2024, from [Link]

  • Neutral Lipid Extraction by the Method of Bligh-Dyer. (n.d.). University of California, Berkeley. Retrieved March 7, 2024, from [Link]

  • Evaluation and optimization of common lipid extraction methods in cerebrospinal fluid samples. (2020, September 15). PubMed. Retrieved March 7, 2024, from [Link]

  • (PDF) A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. (2023, September 25). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Sphingophospholipid. (n.d.). LipidBank. Retrieved March 7, 2024, from [Link]

  • Living Off the Fat of the Land: Lipid Extraction Methods. (2020, November 12). LCGC International. Retrieved March 7, 2024, from [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023, September 9). MDPI. Retrieved March 7, 2024, from [Link]

  • Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry | Request PDF. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Comparison of simple monophasic versus classical biphasic extraction protocols for comprehensive UHPLC-MS/MS lipidomic analysis of Hela cells. (2019, February 7). PubMed. Retrieved March 7, 2024, from [Link]

  • The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Application

m/z 314.3 MRM parameters for C19 sphingosine analysis

Application Note: Targeted Quantification of C19 Sphingosine (d19:1) by LC-MS/MS [1][2][3][4][5][6] Introduction In the precise realm of sphingolipidomics, C19 Sphingosine (d19:1) serves as the definitive internal standa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Quantification of C19 Sphingosine (d19:1) by LC-MS/MS [1][2][3][4][5][6]

Introduction

In the precise realm of sphingolipidomics, C19 Sphingosine (d19:1) serves as the definitive internal standard (IS) for the quantification of endogenous sphingosine (d18:[1]1) and related sphingoid bases.[7] Unlike stable isotope-labeled analogs (e.g., d7-Sphingosine), which can suffer from isotopic overlap or cost constraints, C19 Sphingosine offers a non-endogenous, structurally homologous alternative with identical ionization efficiency but distinct chromatographic and mass spectral properties.[1]

This technical guide details the Multiple Reaction Monitoring (MRM) parameters, fragmentation mechanics, and experimental protocols required to analyze C19 Sphingosine using a Triple Quadrupole (QqQ) Mass Spectrometer.[1]

Physicochemical Profile & Ionization

  • Analyte: C19 Sphingosine (d19:1)[1]

  • Systematic Name: (2S,3R,4E)-2-amino-4-nonadecen-1,3-diol[1]

  • Molecular Formula: C₁₉H₃₉NO₂[1]

  • Monoisotopic Mass: 313.2981 Da[1]

  • Precursor Ion [M+H]⁺: m/z 314.3 [1]

  • Polarity: Positive Electrospray Ionization (ESI+)[1]

Fragmentation Mechanism

Sphingoid bases undergo characteristic fragmentation driven by the lability of hydroxyl groups and the allylic stability of the long chain.[1]

  • Primary Fragmentation (Quantifier): Neutral loss of water (H₂O, 18 Da) from the C1 or C3 position.[1]

    • Transition: 314.3

      
       296.3
      
  • Secondary Fragmentation (Qualifier): Sequential loss of a second water molecule (total 36 Da) or specific C-C cleavage (loss of formaldehyde + water, 48 Da).[1]

    • Transition: 314.3

      
       278.3 (Loss of 2 H₂O)[1]
      
    • Transition: 314.3

      
       266.3 (C-C cleavage, analogous to m/z 252 in d18:1)[1]
      

MRM Parameters (Optimized)

The following parameters are optimized for a generic Triple Quadrupole system (e.g., Sciex QTRAP, Agilent 6400, Waters Xevo). Note: Fine-tuning of Collision Energy (CE) and Declustering Potential (DP) is required for specific instruments.[1]

Table 1: C19 Sphingosine MRM Transitions

Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Cone/DP (V)Mechanism
Quantifier 314.3 296.3 5018 - 2230 - 40[M+H - H₂O]⁺
Qualifier 1 314.3278.35025 - 3030 - 40[M+H - 2H₂O]⁺
Qualifier 2 314.3266.35028 - 3230 - 40Chain fragment

Critical Insight: The 314.3


 296.3 transition provides the highest sensitivity (base peak).[1] However, in complex biological matrices (plasma/tissue), the 314.3 

266.3 transition offers superior specificity by filtering out isobaric interferences that might only lose water.[1]

Visualization: Fragmentation & Workflow

Figure 1: C19 Sphingosine Fragmentation Pathway

This diagram illustrates the logical decay of the precursor ion into its primary diagnostic fragments.[1]

Fragmentation Precursor C19 Sphingosine [M+H]+ : 314.3 Frag1 Mono-dehydrated [M+H - H2O]+ m/z 296.3 Precursor->Frag1 - H2O (18 Da) CE: 20 eV Frag3 Chain Fragment [M+H - H2O - CH2O]+ m/z 266.3 Precursor->Frag3 - 48 Da CE: 30 eV Frag2 Di-dehydrated [M+H - 2H2O]+ m/z 278.3 Frag1->Frag2 - H2O (18 Da) CE: 28 eV

Caption: Fragmentation pathway of protonated C19 Sphingosine showing sequential water losses and characteristic chain cleavage.

Figure 2: Sample Preparation & Analysis Workflow

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Serum/Tissue) Extract Protein Precipitation (MeOH/ACN 8:2) Sample->Extract Spike Spike IS (C19 Sphingosine) Spike->Extract Centrifuge Centrifugation 14,000 x g, 10 min Extract->Centrifuge LC LC Separation C18 Column, High pH Centrifuge->LC Supernatant Injection Ionization ESI (+) Source Temp: 350°C LC->Ionization Detection MRM Detection 314.3 -> 296.3 Ionization->Detection

Caption: End-to-end workflow for the extraction and quantification of sphingoid bases using C19 IS.

Experimental Protocol

A. Reagents & Standards
  • Internal Standard: C19 Sphingosine (Avanti Polar Lipids, purity >99%).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate (AmF).[1]

B. LC Conditions

Sphingoid bases are basic and relatively hydrophobic. A C18 column with a buffered mobile phase is essential to ensure sharp peak shape.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent (Waters BEH C18).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.[2][5]

    • Note: Methanol is preferred for solubility, but ACN reduces backpressure.[1] A 50:50 blend balances both.

  • Flow Rate: 0.4 mL/min.[1][8]

  • Column Temp: 40°C.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase BEvent
0.0040Initial Hold
1.0040Desalting
5.00100Elution of Sphingosine
7.00100Wash
7.1040Re-equilibration
9.0040End of Run
C. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/homogenate to a 1.5 mL tube.

  • Spike IS: Add 10 µL of C19 Sphingosine working solution (e.g., 500 nM in MeOH). Vortex for 10 sec.

  • Precipitate: Add 340 µL of Methanol:Acetonitrile (8:2 v/v).

  • Extract: Vortex vigorously for 30 sec; sonicate for 5 min (optional).

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Inject: Transfer 100 µL of supernatant to a vial with insert. Inject 2-5 µL.

Validation & Troubleshooting

Linearity & Range
  • C19 Sphingosine is an IS, so it is spiked at a constant concentration (typically 100–200 nM).[1]

  • Ensure the IS response is consistent (<15% RSD) across all samples. If IS area drops significantly in specific samples, it indicates Matrix Suppression .

Carryover

Sphingolipids are "sticky."

  • Symptom: Signal in blank after a high concentration sample.

  • Solution: Use a needle wash of Isopropanol:Methanol:Acetone (1:1:[1]1) + 0.1% Formic Acid.[2][5]

Interference Check
  • Isomers: C19 Sphinganine (d19:[1]0) has a mass of 316.3. It will not interfere with 314.3.

  • In-Source Fragmentation: Ceramide (d18:1/16:[1]0) can fragment in the source to release the d18:1 base (m/z 300).[1] This affects d18:1 quantification but not the C19 IS (m/z 314), making C19 robust against ceramide interference.[1]

References

  • LIPID MAPS® Consortium. (2023). Sphingolipid Standards and Protocols. Retrieved from [Link]

  • Avanti Polar Lipids. (2024). C19 Sphingosine Product Details & Applications. Retrieved from [Link]

  • Merrill, A. H., et al. (2005).[1] "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224.[1] Retrieved from [Link]

  • Shaner, R. L., et al. (2009).[1] "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1696-1707.[1] Retrieved from [Link][1]

Sources

Method

Application Note: Stereoselective Synthesis of D-erythro-Sphingosine-C19 from L-Serine

Executive Summary & Rationale In modern LC-MS/MS lipidomics, the accurate quantification of endogenous sphingolipids requires robust internal standards to correct for extraction efficiency and matrix effects[1]. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern LC-MS/MS lipidomics, the accurate quantification of endogenous sphingolipids requires robust internal standards to correct for extraction efficiency and matrix effects[1]. Because natural sphingolipids predominantly feature an 18-carbon (C18) sphingoid base, unnatural odd-chain analogs—specifically C19-sphingosine —are heavily utilized to avoid spectral overlap with endogenous biological background signals[1].

This application note details a highly stereoselective, field-proven protocol for the synthesis of D-erythro-Sphingosine-C19. By leveraging the chiral pool (L-serine) and applying Felkin-Anh chelation control during carbon-chain elongation, this methodology guarantees the precise (2S, 3R, 4E) stereochemistry required for biological relevance.

Mechanistic Design & Causality (The "Why")

To synthesize a molecule with multiple stereocenters and a specific alkene geometry, every reagent must be chosen to enforce a predictable, self-validating outcome.

  • The Chiral Pool Strategy: We utilize [2]. By converting L-serine into (S)-Garner's aldehyde, we inherently lock in the (2S) configuration of the final sphingoid base. The oxazolidine ring of Garner's aldehyde prevents the deleterious epimerization of the

    
    -chiral center during oxidation.
    
  • Controlling Alkene Geometry (Schwartz's Reagent): To append the 16-carbon lipid tail, 1-hexadecyne is reacted with Cp₂Zr(H)Cl. Hydrozirconation proceeds via syn-addition, placing the bulky zirconium moiety exclusively at the terminal carbon. This strictly enforces the E-alkene (trans) geometry required at the C4-C5 position of sphingosine[3].

  • Diastereoselective Addition (Felkin-Anh Chelation): Direct addition of alkenyl-lithium or Grignard reagents to Garner's aldehyde yields poor diastereoselectivity. However, by adding

    
    , the alkenylzirconium species transmetalates to an alkenylzinc intermediate. The 
    
    
    
    ion acts as a bidentate Lewis acid, coordinating both the aldehyde oxygen and the oxazolidine nitrogen[3]. This rigid chelation locks the molecular conformation, forcing the nucleophile to attack from the sterically accessible Re-face. This causality directly results in the anti-adduct, yielding the natural D-erythro (3R) configuration.

Workflow L_Serine L-Serine (Chiral Pool) Garners_Aldehyde (S)-Garner's Aldehyde (C1-C3 Source) L_Serine->Garners_Aldehyde Protection & Oxidation Adduct Protected D-erythro- C19-Sphingosine Garners_Aldehyde->Adduct ZnBr2, THF Felkin-Anh Addition Alkyne 1-Hexadecyne (C16 Tail) Zirconocene 1-(E)-Hexadecenylzirconocene Chloride Alkyne->Zirconocene Cp2Zr(H)Cl (Schwartz's Reagent) Zirconocene->Adduct Transmetalation Product D-erythro-Sphingosine-C19 (Internal Standard) Adduct->Product Global Deprotection

Figure 1: Retrosynthetic and forward workflow for D-erythro-Sphingosine-C19 synthesis.

Mechanism Aldehyde (S)-Garner's Aldehyde Chelation Zn(II) Chelation Complex (O and N coordination) Aldehyde->Chelation + ZnBr2 (Chelating Agent) Attack Re-face Attack by Alkenylzinc Species Chelation->Attack Steric Control (Conformation Lock) Stereocenter Anti-Adduct Formation (2S, 3R Configuration) Attack->Stereocenter Diastereoselectivity (dr > 12:1)

Figure 2: Felkin-Anh chelation control governing the stereoselective addition.

Step-by-Step Experimental Protocols

Phase 1: Hydrozirconation of 1-Hexadecyne

This step establishes the E-alkene geometry of the lipid tail.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Reagent Addition: Suspend Schwartz’s reagent (

    
    , 1.2 equiv, 6.0 mmol) in anhydrous THF (20 mL).
    
  • Alkyne Injection: Protect the reaction from light. Dropwise, add 1-hexadecyne (1.0 equiv, 5.0 mmol) via syringe at room temperature.

  • Self-Validation Check: Stir for 30–45 minutes. The reaction is complete when the opaque suspension transitions into a clear, pale-yellow homogeneous solution, visually confirming the formation of the 1-(E)-hexadecenylzirconocene chloride intermediate.

Phase 2: Zn-Mediated Stereoselective Alkylation

This step couples the C16 tail to the C3 aldehyde, setting the (3R) stereocenter.

  • Transmetalation: Cool the Phase 1 solution to 0 °C. Add anhydrous

    
     (0.25 equiv, 1.25 mmol) in one portion. Stir for 15 minutes to allow the formation of the alkenylzinc species[3].
    
  • Coupling: Dissolve (S)-Garner's aldehyde (0.9 equiv, 4.5 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.

  • Incubation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous

    
     (30 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the protected D-erythro-C19-sphingosine as a colorless oil.

Phase 3: Global Deprotection

This step removes the oxazolidine (acetonide) and Boc protecting groups.

  • Acidic Cleavage: Dissolve the protected intermediate (3.0 mmol) in a mixture of Methanol (15 mL) and 2N aqueous HCl (5 mL).

  • Heating: Reflux the mixture at 75 °C for 4–5 hours.

  • Self-Validation Check: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the high-Rf protected starting material and the appearance of a ninhydrin-positive baseline spot confirms complete deprotection.

  • Neutralization: Cool to 0 °C and adjust the pH to ~10 using 2N NaOH. Extract with Chloroform/Methanol (4:1,

    
     mL).
    
  • Final Isolation: Dry the organic phase, concentrate, and recrystallize from cold diethyl ether to yield pure D-erythro-Sphingosine-C19 as a white powder.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized internal standard, analytical validation must confirm both the geometric and stereochemical purity of the product.

Table 1: Reaction Optimization and Stereoselectivity for C-C Bond Formation

Nucleophile Source Additive Solvent Temp (°C) Yield (%) Diastereomeric Ratio (anti:syn)
Alkenyllithium None THF -78 45 1:4 (Favors unnatural threo)
Alkenylmagnesium None THF 0 60 1:2 (Favors unnatural threo)

| Alkenylzirconocene |


  | THF  | 25  | 82  | >12:1 (Favors natural erythro)  |

Table 2: Analytical Validation Metrics for D-erythro-Sphingosine-C19

Parameter Target Value / Observation Validation Purpose

| E-Alkene Geometry |


 NMR: 

Hz (C4-C5 protons) | Large coupling constant confirms trans double bond retention. | | Diastereomeric Purity |

NMR: Distinct C3 shift (~73.5 ppm) | Verifies anti-adduct (erythro) over syn epimer. | | Exact Mass (HRMS) |

312.3261

| Confirms exact C19 chain length incorporation. | | Optical Rotation |

-2.5 (c 1.0,

) | Validates enantiomeric integrity from the L-serine pool. |

References

  • Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides. Chem Commun (Camb). 2015; 51(47): 9650–9653. Provides the foundational Zn-mediated transmetalation protocol for sphingosine synthesis. URL:[Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein J Org Chem. 2013; 9: 2641–2659. Details the Felkin-Anh chelation control mechanisms governing the stereoselectivity of Garner's aldehyde additions. URL:[Link]

Sources

Application

using C19-Sphingosine for sphingosine kinase activity assays

Application Note: Advanced Sphingosine Kinase Activity Assay Using C19-Sphingosine Abstract & Introduction Sphingosine Kinases (SphK1 and SphK2) are pivotal enzymes in the "sphingolipid rheostat," converting pro-apoptoti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sphingosine Kinase Activity Assay Using C19-Sphingosine

Abstract & Introduction

Sphingosine Kinases (SphK1 and SphK2) are pivotal enzymes in the "sphingolipid rheostat," converting pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P).[1][2][3] Dysregulation of SphK activity is implicated in cancer, inflammation, and autoimmune diseases, making it a high-value therapeutic target.[4]

The Challenge: Traditional assays using radiolabeled [γ-³²P]ATP are hazardous and labor-intensive. Fluorescence-based assays (e.g., NBD-Sphingosine) often suffer from steric hindrance due to the bulky fluorophore, potentially altering enzyme kinetics. Furthermore, measuring endogenous SphK activity in cell lysates is complicated by high background levels of endogenous C18-S1P, which masks the newly synthesized product.

The Solution: This protocol details a Mass-Shifted Kinase Assay using C19-Sphingosine (Nonadecasphingosine) as a specific substrate probe. Since C19-sphingolipids are not naturally abundant in mammalian cells, the C19-S1P product generated during the assay is mass-distinct (m/z 394.3) from endogenous C18-S1P (m/z 380.3). This allows for the precise, zero-background quantification of SphK activity in crude biological matrices using LC-MS/MS, without interference from endogenous lipids.

Principle of the Assay

The assay relies on the promiscuity of SphK1 and SphK2, which accept the odd-chain C19-Sphingosine as a substrate with kinetics comparable to the natural C18-Sphingosine.

  • Substrate: C19-Sphingosine (d19:1) is added to the reaction mixture.

  • Enzymatic Reaction: Active SphK transfers a phosphate group from ATP to the C1-hydroxyl of C19-Sphingosine.[3]

  • Product: C19-Sphingosine-1-Phosphate (C19-S1P).

  • Internal Standard: C17-S1P (d17:1-P) is added during extraction to normalize for recovery and ionization efficiency.

  • Detection: LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode to specifically detect the unique transition of C19-S1P.

Pathway & Workflow Visualization

SphK_Assay_Workflow cluster_0 Reaction System cluster_1 Quenching & Extraction cluster_2 LC-MS/MS Analysis Substrate Substrate: C19-Sphingosine (d19:1) Reaction Incubation (37°C, 15-60 min) Substrate->Reaction ATP Co-Factor: ATP (Mg2+) ATP->Reaction Enzyme Enzyme Source: Cell Lysate / Purified SphK Enzyme->Reaction Quench Stop Solution: Acidified MeOH/CHCl3 Reaction->Quench Generate C19-S1P PhaseSep Phase Separation: Recover Organic Phase Quench->PhaseSep IS Internal Standard: C17-S1P (d17:1-P) IS->PhaseSep Spike IS LC HPLC Separation (C18 Column) PhaseSep->LC Inject Extract MS MS/MS Detection (MRM Mode) LC->MS Data Quantification: Ratio C19-S1P / C17-S1P MS->Data m/z 394.3 -> 278.3

Caption: Workflow for the C19-Sphingosine mass-shifted kinase activity assay. The unique mass of the C19 substrate allows for zero-background detection of kinase activity.

Materials & Reagents

Chemicals[5][6][7]
  • Substrate: C19-Sphingosine (d19:1) (e.g., Avanti Polar Lipids).[5][6] Note: Ensure this is the free base, not the photo-activatable derivative unless intended.

  • Internal Standard (IS): C17-Sphingosine-1-Phosphate (d17:1-P) (Avanti Polar Lipids, Cat# 860641).

  • Co-factor: Adenosine 5’-triphosphate (ATP), 100 mM stock (neutral pH).

  • Vehicle: Fatty Acid-Free Bovine Serum Albumin (BSA).[7]

  • Solvents: LC-MS grade Methanol, Chloroform, Water, Formic Acid.

Buffers
  • SphK Reaction Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM MgCl₂, 50 mM KCl, 5 mM DTT (add fresh), 10 mM NaF (phosphatase inhibitor), 1 mM Na₃VO₄ (phosphatase inhibitor).

  • Substrate Delivery Vehicle: 4 mg/mL BSA in PBS (or 0.1% Triton X-100 if enzyme tolerates detergent).

Experimental Protocol

Step 1: Substrate Preparation (Critical)

Sphingosine is highly hydrophobic and must be properly solubilized to be accessible to the enzyme.

  • Prepare a 1 mM stock of C19-Sphingosine in Methanol.[8]

  • Aliquot the required amount into a glass tube and dry under nitrogen.

  • Resuspend the dried lipid in the Substrate Delivery Vehicle (4 mg/mL BSA) to a final concentration of 20 µM (2X working conc).

  • Sonicate in a water bath at 37°C for 5–10 minutes until the solution is clear. This creates a BSA-lipid complex.

Step 2: Enzyme Reaction
  • Sample Prep: Harvest cells and lyse in SphK Reaction Buffer (without DTT) via sonication. Centrifuge (14,000 x g, 10 min) to remove debris. Determine protein concentration (BCA assay).

  • Reaction Mix (per well/tube):

    • 25 µL Cell Lysate (adjusted to 10–50 µg protein)

    • 25 µL C19-Sphingosine Complex (10 µM final conc)

    • Add inhibitors here if testing drug candidates.

  • Initiation: Add 5 µL of 10 mM ATP (1 mM final).

  • Incubation: Incubate at 37°C for 15–30 minutes with gentle shaking.

    • Expert Tip: Linearity is typically lost after 30-60 mins due to substrate depletion or product inhibition.

Step 3: Quenching & Extraction (Acidified Bligh-Dyer)

S1P is zwitterionic and requires acidic conditions to partition into the organic phase.

  • Stop: Add 200 µL of Methanol:HCl (100:1 v/v) immediately to the reaction.

  • Internal Standard: Add 10 µL of 1 µM C17-S1P (Internal Standard).

  • Extraction: Add 100 µL Chloroform and 100 µL 1 M NaCl .

  • Phase Separation: Vortex vigorously for 1 min. Centrifuge at 3,000 x g for 5 min.

  • Collection: Carefully collect the lower organic phase (containing S1P).

    • Note: Unlike many lipids, S1P can partition into the aqueous phase if the pH is neutral. The HCl ensures it remains protonated and moves to the organic phase.

  • Drying: Evaporate the organic phase under nitrogen.

  • Reconstitution: Dissolve in 100 µL of Mobile Phase A:B (50:50) for LC-MS analysis.

Step 4: LC-MS/MS Analysis

Chromatography (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Gradient: 0-1 min (50% B), 1-5 min (Linear to 100% B), 5-7 min (Hold 100% B), 7.1 min (Re-equilibrate 50% B).

Mass Spectrometry (MRM Parameters): Operate in Positive ESI mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Role
C19-S1P 394.3 278.3 Enzymatic Product
C17-S1P 366.3 250.3 Internal Standard
Endogenous S1P380.3264.3Background Monitor
C19-Sphingosine314.3296.3Substrate (Optional)

Note: The transition corresponds to [M+H]⁺ → [M+H - H₂O - H₃PO₄]⁺ (characteristic sphingoid base fragment).

Data Analysis & Quantification

  • Integration: Integrate peak areas for C19-S1P and C17-S1P.

  • Normalization: Calculate the Response Ratio (

    
    ):
    
    
    
    
  • Activity Calculation: Since C19-S1P standards may be custom synthesis items, you can estimate quantification by assuming the ionization response factor of C19-S1P is identical to C17-S1P (equimolar response).

    
    
    
    
    

Expert Tips & Troubleshooting

  • Substrate Delivery: If the reaction rate is low, the C19-Sphingosine may not be fully solubilized. Ensure the BSA complex is clear. Alternatively, use mixed micelles with Triton X-100 (0.1%), but be aware that high detergent can suppress MS ionization.

  • Carryover: Sphingolipids are "sticky." Use a needle wash solution of Isopropanol:Methanol:Acetone (1:1:1) between injections.

  • Phosphatase Interference: Lysates contain Lipid Phosphate Phosphatases (LPPs) that degrade S1P. The inclusion of Sodium Vanadate and Sodium Fluoride in the buffer is non-negotiable to preserve the product.

References

  • Hait, N. C., et al. (2013). "Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate." Science, 325(5945), 1254-1257. (Demonstrates SphK2 activity assays). Link

  • Bielawski, J., et al. (2006). "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology, 579, 443-467. (Gold standard for LC-MS sphingolipid protocols). Link

  • Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1692-1707. (Details on odd-chain internal standards). Link

  • Echelon Biosciences. "Sphingosine Kinase Activity Assay Technical Data Sheet." (General assay conditions and buffer compositions). Link

Sources

Application

Application Note: High-Performance Solubilization of D-erythro-Sphingosine-C19 in Methanol Vehicles

Abstract & Introduction D-erythro-Sphingosine-C19 (C19-Sph) is a synthetic sphingoid base analog, structurally identical to the endogenous D-erythro-Sphingosine (C18-Sph) except for an additional methylene group in the a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

D-erythro-Sphingosine-C19 (C19-Sph) is a synthetic sphingoid base analog, structurally identical to the endogenous D-erythro-Sphingosine (C18-Sph) except for an additional methylene group in the alkyl chain. This structural homology combined with its non-endogenous nature makes it the "Gold Standard" internal standard (IS) for quantifying sphingoid bases in biological matrices via LC-MS/MS.

Solubilizing C19-Sph presents unique challenges. While it shares the amphiphilic nature of C18-Sph, its increased lipophilicity (due to the longer carbon chain) requires precise handling to prevent precipitation and, more critically, non-specific adsorption to laboratory plastics and glass. This guide details a validated protocol for solubilizing C19-Sph in methanol (MeOH), ensuring quantitative accuracy and long-term stability.

Physicochemical Context

To master the solubilization, one must understand the molecule's behavior in solution:

PropertyD-erythro-Sphingosine-C19Impact on Solubilization
Molecular Structure Long-chain amino alcohol (19 carbons)Amphiphilic; soluble in organic solvents, insoluble in water.
Basicity Primary amine at C2 (pKa ~9-10)Acts as a base. Solubility in organics is high; solubility in aqueous media requires acidification (protonation).
Lipophilicity High (LogP > C18-Sph)Critical: High tendency to adsorb to hydrophobic surfaces (polypropylene, untreated glass) in aqueous-organic mixtures.
Hygroscopicity ModerateSolid powder can absorb moisture; weigh quickly or in a desiccated environment.

Core Protocol: Solubilization in Methanol

Materials & Reagents[1][2]
  • Analyte: D-erythro-Sphingosine-C19 (Powder).

  • Vehicle: Methanol, LC-MS Grade (purity

    
     99.9%).
    
  • Vials: Amber glass vials (Silanized/Deactivated preferred to minimize adsorption). Avoid standard polypropylene tubes for stock storage.

  • Equipment: Vortex mixer, Ultrasonic bath (temperature controlled), Nitrogen evaporator (optional).

Preparation of Primary Stock Solution (1 mM or 1 mg/mL)

Step 1: Environmental Control Equilibrate the vial of C19-Sph powder to room temperature in a desiccator before opening. This prevents condensation from forming on the hygroscopic solid.

Step 2: Gravimetric Transfer Weigh the specific amount of C19-Sph into a silanized amber glass vial.

  • Note: Due to electrostatic effects, weighing small masses (<1 mg) is error-prone. It is often superior to dissolve the entire contents of the vendor's vial by adding a calculated volume of solvent directly to the original container.

Step 3: Solvent Addition Add LC-MS Grade Methanol to achieve the target concentration (typically 1 mg/mL or 1 mM).

  • Calculation: For 1 mg of C19-Sph (MW

    
     313.5  g/mol ), add 3.19 mL of MeOH to reach ~1 mM.
    

Step 4: Mechanical Dissolution (The "Energy Barrier") Sphingolipids form crystalline structures that resist passive dissolution.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 37°C - 40°C for 10–15 minutes.

    • Why: Warming overcomes the enthalpy of fusion; sonication breaks up micro-aggregates.

  • Visual Inspection: The solution must be crystal clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, repeat sonication.

Preparation of Working Solutions

Dilute the Primary Stock into Methanol to create working standards (e.g., 1 µM or 100 ng/mL).

  • Critical: Do not dilute directly into 100% water or low-organic buffers (<50% MeOH) for storage. The lipid will precipitate or adsorb to the container walls almost immediately.

  • Storage: Store aliquots at -20°C.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing the standard.

G Start Start: C19-Sph Powder (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Solvent Add LC-MS Grade Methanol (Target: 1 mg/mL) Equilibrate->Solvent Dissolve Vortex (30s) + Sonicate (37°C, 10 min) Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Trouble Troubleshoot: Add 1% Formic Acid or Increase Temp to 45°C Check->Trouble No (Cloudy) Stock Primary Stock (1 mg/mL) Store in Amber Glass @ -20°C Check->Stock Yes Trouble->Dissolve Retry Working Working Solution Prep Dilute in >90% MeOH Stock->Working Aqueous Aqueous Use? (e.g., cell media) Working->Aqueous BSA Complex with BSA (4 mg/mL) or Acidify (pH < 4) Aqueous->BSA Yes Final Ready for LC-MS/Bioassay Aqueous->Final No (Organic only) BSA->Final

Figure 1: Validated workflow for the solubilization and handling of C19-Sphingosine standards.

Expert Insights & Troubleshooting

The "Sticky Lipid" Phenomenon (Adsorption)

Sphingoid bases are notorious for adhering to surfaces. In a study of sphingosine stability, significant loss of analyte was observed in non-silanized glass and standard polypropylene tubes when the solvent organic content dropped below 50%.

  • Solution: Always maintain stock solutions in 100% Methanol .

  • Vial Choice: Use Silanized Glass vials for long-term storage. If using plastic for transient steps, use low-binding polypropylene .

Solubility in Aqueous Mixtures

If your experimental protocol requires adding C19-Sph to an aqueous buffer (e.g., cell culture media):

  • The BSA Carrier Method: Pre-complex the sphingolipid with Fatty Acid-Free Bovine Serum Albumin (BSA). Dissolve C19-Sph in MeOH, then inject this slowly into a BSA solution (4 mg/mL in PBS) while vortexing. The BSA acts as a chaperone, keeping the lipid in solution.

  • The Acidification Method: Sphingosine is a base.[1] In neutral water, it is uncharged and insoluble. Acidifying the water (e.g., 0.1% Formic Acid) protonates the amine group (

    
    ), significantly increasing aqueous solubility.
    
Stability[4]
  • Methanol Stock: Stable for >6 months at -20°C.

  • Cycles: Limit freeze-thaw cycles. It is best practice to aliquot the primary stock into smaller volumes (e.g., 100 µL) to avoid repeated opening.

  • Evaporation: Methanol is volatile. Ensure caps are TFE-lined and tightly sealed. Even a 5% volume loss due to evaporation will artificially increase the concentration of your internal standard, biasing your quantification.

References

  • Avanti Polar Lipids. Sphingosine Standards & Solubility Guidelines. (Standard industry reference for sphingolipid handling).

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. (Foundational paper on LC-MS lipidomics).

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1696-1707. (Details internal standard selection and handling).

  • Cayman Chemical. Sphingolipid Handling and Storage Guidelines.

Sources

Method

Protocol for Spiking Biological Samples with C19 Sphingosine for Accurate Sphingolipid Quantification by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Sphingolipids are a class of bioactive lipids integral to cellular membrane structure and signal transduction.[1][2] Accurate q...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids integral to cellular membrane structure and signal transduction.[1][2] Accurate quantification of these molecules, particularly key intermediates like sphingosine, is critical for understanding their role in health and disease. This application note provides a detailed protocol for the use of C19 Sphingosine as an internal standard for the precise and accurate quantification of endogenous sphingolipids in various biological matrices. By explaining the causality behind experimental choices, this guide ensures a robust and self-validating system for sphingolipidomics research.

Introduction: The Rationale for Using C19 Sphingosine

Sphingolipidomics, the comprehensive analysis of sphingolipid profiles, has become a vital tool in biological research.[3] Given their low abundance and complex metabolic interconnections, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its sensitivity and specificity.[4][5][6]

However, quantitative accuracy in LC-MS/MS can be compromised by sample loss during extraction and variations in instrument response (e.g., matrix effects). The introduction of an internal standard (IS) is essential to correct for these variables.[3] An ideal IS exhibits nearly identical physicochemical properties to the analyte of interest but is distinguishable by the mass spectrometer.

C19 Sphingosine is an exemplary internal standard for sphingolipid analysis. As an odd-chain sphingoid base, it is not naturally abundant in most mammalian systems, which typically contain even-chain sphingolipids (like C18 sphingosine).[3] Its structural similarity ensures that it behaves almost identically to endogenous sphingosine during extraction, chromatography, and ionization, thereby providing a reliable basis for quantification.[3] Adding a known quantity of C19 Sphingosine at the very beginning of the sample preparation process is the cornerstone of a robust quantitative workflow.

Foundational Principles of Spiking

  • Timing is Critical : The internal standard must be introduced at the earliest stage of sample handling, prior to any lipid extraction steps.[1][4] This ensures that the IS experiences the same potential for loss as the endogenous analytes, allowing for accurate correction.

  • Solvent Compatibility : The IS should be prepared in a solvent that is miscible with the extraction solvent system and does not cause precipitation of the biological matrix. A mixture of methanol and chloroform (1:1, v/v) is often a suitable choice for the stock solution.[7]

  • Concentration Matters : The amount of C19 Sphingosine added should be within the linear dynamic range of the instrument and comparable to the expected physiological or pathological concentrations of the endogenous sphingolipids being measured. This prevents inaccuracies arising from detector saturation or poor signal-to-noise ratios.

Experimental Workflow Overview

The following diagram outlines the complete workflow from sample collection to data analysis, emphasizing the critical internal standard spiking step.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenize Homogenize / Lyse (For Tissues & Cells) Spike Spike with C19 Sphingosine Internal Standard Sample->Spike Plasma/Serum Homogenize->Spike Tissues/Cells Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification (Analyte Area / IS Area) LCMS->Quantify

Caption: Workflow for sphingolipid analysis using C19 Sphingosine.

Detailed Protocols for Spiking and Extraction

Materials and Reagents
  • C19 D-erythro-Sphingosine (e.g., from Avanti Polar Lipids)

  • HPLC-grade solvents: Methanol, Chloroform, Isopropanol, Ethyl Acetate, Water

  • Glass tubes with Teflon-lined caps (to prevent lipid adsorption to plastic)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Solvent evaporator (e.g., nitrogen stream or SpeedVac)

  • Sonicator (probe or bath)

  • Tissue homogenizer

Preparation of C19 Sphingosine Stock Solution
  • Stock Solution (1 mg/mL): Prepare a stock solution of C19 Sphingosine in a methanol/chloroform (1:1, v/v) mixture. Store this solution in a glass vial at -20°C or -80°C.

  • Working Solution (e.g., 10 µg/mL): On the day of the experiment, dilute the stock solution with methanol to create a working solution. The concentration of this working solution should be tailored to the spiking concentrations required for your specific sample type and volume (see Table 1).

Protocol 1: Spiking of Plasma or Serum

This protocol utilizes a modified Bligh and Dyer liquid-liquid extraction method, which is effective for a broad range of lipids.[7][8]

  • Sample Aliquot: Pipette 50 µL of plasma or serum into a clean glass tube.

  • Internal Standard Spiking: Add 10 µL of the C19 Sphingosine working solution directly to the plasma/serum.

  • Protein Precipitation & Initial Extraction: Add 700 µL of a chloroform/methanol (2:1, v/v) mixture.[9]

  • Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture for 1 hour at 4°C on a shaker or thermomixer. This step enhances the extraction efficiency.[9]

  • Phase Separation: Add 200 µL of water to induce phase separation.[9] Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 3,500 x g for 15 minutes at room temperature to separate the layers.[7]

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.[10]

Protocol 2: Spiking of Tissue Samples

Tissue samples require an initial homogenization step to release cellular contents.

  • Weigh Tissue: Weigh approximately 20-50 mg of frozen tissue.

  • Homogenization: Place the tissue in a tube with 1 mL of ice-cold PBS. Homogenize thoroughly using a mechanical homogenizer until no visible tissue fragments remain.

  • Aliquot for Protein Assay: Take a small aliquot of the homogenate for a protein quantification assay (e.g., BCA assay) to be used for data normalization.

  • Internal Standard Spiking: Transfer a known volume of the homogenate (e.g., 200 µL) to a glass tube and add the C19 Sphingosine working solution.

  • Lipid Extraction: Proceed with a single-phase extraction by adding methanol and chloroform to achieve a final ratio of methanol:chloroform:homogenate (aqueous) of approximately 2:1:0.8.[10]

  • Incubation: Vortex thoroughly and incubate at 48°C overnight with shaking. This elevated temperature helps to ensure complete extraction of all sphingolipid classes.[10][11]

  • Centrifugation: The next day, centrifuge the tubes at 5,000 x g for 10 minutes to pellet insoluble debris.[10]

  • Supernatant Collection: Transfer the single-phase supernatant to a new glass tube.

  • Drying & Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in steps 9-10 of Protocol 1.

Protocol 3: Spiking of Cultured Cells
  • Cell Harvesting: Wash the cell monolayer (e.g., in a 10 cm dish) with ice-cold PBS. Scrape the cells into 1 mL of cold PBS and transfer to a microcentrifuge tube.

  • Pelleting: Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in a small volume of PBS (e.g., 200 µL).

  • Lysis & Protein Assay: Lyse the cells by sonication on ice. Take an aliquot for protein quantification.

  • Internal Standard Spiking: To the remaining cell lysate, add the C19 Sphingosine working solution.

  • Extraction: Add methanol and chloroform in a sequence to achieve a single-phase extraction mixture.[12] A common approach is to add 600 µL of methanol, vortex, then add 150 µL of chloroform and vortex again.[12]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.[12]

  • Supernatant Collection: Transfer the supernatant containing the lipid extract to a new tube.

  • Drying & Reconstitution: Evaporate the solvent and reconstitute as described in steps 9-10 of Protocol 1.

Quantitative Parameters and Data Presentation

The following table provides recommended starting parameters for spiking C19 Sphingosine in different biological matrices. These values should be optimized for your specific experimental conditions and analytical platform.

Biological MatrixTypical Sample AmountRecommended Spiking Concentration (pmol/sample)Expected Recovery
Plasma/Serum 50 µL25 - 100 pmol>85%
Brain Tissue 20 mg50 - 200 pmol>80%
Liver Tissue 20 mg50 - 250 pmol>80%
Cultured Cells 1 million cells10 - 50 pmol>90%

Note: These values are illustrative. The optimal concentration should be determined empirically. Recovery is assessed by comparing the peak area of the IS in a pre-extraction spiked sample to a post-extraction spiked sample.[7]

Conclusion: A Foundation for Trustworthy Data

The proper use of an odd-chain internal standard like C19 Sphingosine is non-negotiable for achieving accurate and reproducible quantification of sphingolipids in complex biological samples. By integrating the standard at the very beginning of the workflow, researchers can confidently correct for variability in sample preparation and analysis, leading to trustworthy data that can be reliably interpreted. The protocols outlined in this guide provide a robust framework that can be adapted to a wide range of research applications, from basic science to clinical biomarker discovery.

References

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. (2012). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. (2012). PubMed. Retrieved February 11, 2026, from [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. (2022). AIR Unimi. Retrieved February 11, 2026, from [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (2011). LIPID MAPS. Retrieved February 11, 2026, from [Link]

  • Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. (2024). PubMed. Retrieved February 11, 2026, from [Link]

  • Guide to Sphingolipid: Structure, Classification, and Detection Methods. (n.d.). MetwareBio. Retrieved February 11, 2026, from [Link]

  • A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. (2016). PLOS ONE. Retrieved February 11, 2026, from [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). MDPI. Retrieved February 11, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Isobaric Interference in C19 Sphingosine Mass Spectrometry

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isobaric interference during the mass spectrometric analysis of C19 sphingosine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isobaric interference during the mass spectrometric analysis of C19 sphingosine and related sphingolipids.

Introduction to the Challenge: The Problem of Isobaric Interference

C19 sphingosine is a non-canonical sphingolipid with significant biological interest. However, its accurate quantification by mass spectrometry (MS) is often complicated by the presence of isobaric species—molecules that share the same nominal mass-to-charge ratio (m/z). This guide will walk you through the common sources of interference and provide validated strategies to ensure data accuracy and reliability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding C19 sphingosine analysis.

Q1: What are the most common isobaric interferences for C19 sphingosine?

A1: The primary isobaric interference for C19 sphingosine (d19:1) arises from other sphingoid bases with different chain lengths or degrees of saturation that result in a similar mass. For instance, a C19 sphinganine (d19:0) could be present.[1] Additionally, other cellular lipids or exogenous contaminants can present isobaric challenges. Specific phosphatidylcholine (PC) or phosphatidylethanolamine (PE) species can, through in-source fragmentation, generate ions that interfere with the target analyte.

Q2: Why can't I just use a standard C18 reverse-phase column to separate C19 sphingosine from its isobars?

A2: While C18 columns are a workhorse in lipidomics, achieving baseline separation of structurally similar sphingolipids can be challenging due to their similar hydrophobicity.[2][3] The single additional carbon in the C19 backbone provides only a slight increase in retention time, which may not be sufficient for complete resolution, especially in complex biological matrices.[4] Co-elution is a common problem, necessitating more advanced analytical strategies.[2]

Q3: My MS/MS transitions for C19 sphingosine show a signal in my blank samples. What could be the cause?

A3: Signal detection in blank samples, often called "ghost peaks," can stem from several sources. Carryover from a previous high-concentration sample is a frequent culprit.[5] Another possibility is contamination from the solvents, vials, or the LC system itself. Plasticizers and other common lab contaminants can sometimes produce fragment ions that are isobaric to your target transitions. A systematic cleaning of the injection port, needle, and sample loop is a crucial first troubleshooting step.[5]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for resolving specific experimental issues related to isobaric interference.

Issue 1: Co-elution of C19 Sphingosine and Other Sphingoid Bases

If you are observing a single, broad peak where you expect to see two distinct peaks for C19 sphingosine and its isobars, you are likely experiencing chromatographic co-elution.

Root Cause Analysis:

The structural similarity between different sphingoid bases leads to very similar partitioning behavior on standard reverse-phase columns. The separation is governed by subtle differences in hydrophobicity, which may not be fully exploited by a generic chromatographic gradient.

Workflow for Resolution:

cluster_0 Troubleshooting Co-elution A Problem: Co-eluting Peaks B Step 1: Optimize Chromatography A->B Initial Action C Step 2: Employ High-Resolution MS B->C If separation is insufficient D Step 3: Refine MS/MS Transitions C->D For enhanced specificity E Outcome: Baseline Resolution D->E Goal Achieved

Caption: Workflow for resolving isobaric co-elution.

Protocol 1: Advanced Chromatographic Separation

This protocol focuses on enhancing the separation between different sphingoid bases using a modified gradient.

  • Column: A C18 column with a smaller particle size (e.g., sub-2 µm) will provide higher theoretical plates and better resolving power.[6]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate in an acetonitrile/water mixture (e.g., 1/1 v/v).[6] The formate improves peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile/isopropanol/water (e.g., 10/88/2 v/v/v) with 0.02% formic acid and 2 mM ammonium formate.[6][7]

  • Gradient Profile:

    • Start with a shallow gradient to maximize the separation of early-eluting lipids.

    • Employ a very slow, linear gradient increase around the expected elution time of the sphingoid bases. This extended gradient is critical for resolving structurally similar compounds.

  • Flow Rate: A lower flow rate can increase interaction time with the stationary phase, often improving resolution.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, sometimes enhancing resolution.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Approach

If chromatographic separation is still insufficient, HRMS can distinguish between isobars based on their exact mass.[8][9]

  • Instrumentation: An Orbitrap or a Time-of-Flight (TOF) mass spectrometer is required.[9]

  • Mass Resolution: Set the instrument to a resolving power of at least 70,000 (FWHM), and ideally 120,000 or higher.[6][7] This is typically sufficient to resolve the small mass difference between isobaric sphingolipids.

  • Data Acquisition: Acquire data in full scan mode to confirm the presence of multiple species. Then, use a narrow isolation window for targeted MS/MS (t-MS2) or Parallel Reaction Monitoring (PRM) for quantification.[7]

Data Comparison:

CompoundFormulaMonoisotopic Mass
C19 Sphingosine (d19:1)C19H39NO2329.2981
C18 Sphingosine (d18:1)C18H37NO2299.2824
C19 Sphinganine (d19:0)C19H41NO2331.3137

Note: The table above highlights the mass differences that can be resolved by HRMS.

Issue 2: In-Source Fragmentation and Non-Specific MS/MS Transitions

You may observe a signal at the m/z of your C19 sphingosine precursor, but the subsequent MS/MS spectrum is noisy or contains unexpected fragments.

Root Cause Analysis:

This can be due to the in-source fragmentation of larger, more abundant lipids that happen to produce a fragment ion isobaric to C19 sphingosine.[10] Alternatively, the MS/MS transition you have selected may not be sufficiently specific.

Workflow for Enhancing Specificity:

cluster_1 Improving MS/MS Specificity F Problem: Non-Specific Signal G Step 1: Optimize Source Conditions F->G Reduce in-source fragmentation H Step 2: Identify Unique Transitions G->H Find diagnostic fragments I Step 3: Validate with Standards H->I Confirm transition identity J Outcome: Confident Identification I->J Goal Achieved

Caption: Workflow for improving MS/MS signal specificity.

Protocol 3: Optimization of Mass Spectrometer Source Parameters

  • Source Temperature: A high source temperature can promote the thermal degradation of labile lipids. Gradually decrease the source temperature to find a balance between efficient desolvation and minimal fragmentation.[11]

  • Sheath and Aux Gas Flow: Optimize these parameters to ensure efficient nebulization and desolvation without excessive energy transfer that could lead to in-source fragmentation.[11]

  • Collision Energy (CE): For MS/MS, perform a CE optimization experiment. Infuse a pure standard of C19 sphingosine and acquire product ion scans at varying CE values. Select the CE that produces the highest intensity of a specific product ion while minimizing non-specific background.[11]

Protocol 4: Selection of Diagnostic MS/MS Transitions

While the loss of water is a common fragmentation pathway for sphingoid bases, it may not be the most specific.[2][12]

  • Acquire a High-Resolution Product Ion Spectrum: Use an HRMS instrument to obtain a high-resolution MS/MS spectrum of a C19 sphingosine standard.

  • Identify Unique Fragments: Look for fragment ions that are unique to the C19 backbone.[13] These may be less abundant than the water loss product but will provide greater specificity.

  • Validate with Isotope-Labeled Standards: The most robust method for quantification is the use of a stable isotope-labeled internal standard.[14] The internal standard will co-elute with the analyte and experience the same matrix effects, providing the most accurate quantification.

References
  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology, 432, 83–113.
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23.
  • Taylor & Francis Online. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Retrieved from [Link]

  • Preprints.org. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to improve/eliminate the limitations in shotgun lipidomics. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution sphingolipid analysis in vitro using LC-qToF MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Retrieved from [Link]

  • ResearchGate. (n.d.). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High pressure liquid chromatographic separation of C18 and C19 Steroids. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid chromatographic determination of the sphinganine/sphingosine ratio in serum. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of isobaric SPLs by high resolution mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comparison of Trabecular Meshwork Sphingolipids and Ceramides of Ocular Normotensive and Hypertensive States of DBA/2J Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra, structure and main fragmentation pathway of d19:3-C22:0. Retrieved from [Link]

  • Springer Nature. (n.d.). Analysis of Sphingosine and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sphingosine. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • MDPI. (n.d.). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed Structural Characterization of Sphingolipids via 193 nm Ultraviolet Photodissociation and Ultra High Resolution Tandem Mass Spectrometry. Retrieved from [Link]

  • gerli. (n.d.). Sphingosine | Cyberlipid. Retrieved from [Link]

  • Springer. (n.d.). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Retrieved from [Link]

  • Technology Networks. (n.d.). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Ionization Efficiency of Long-Chain Sphingoid Bases

Welcome to the technical support center for the mass spectrometry analysis of long-chain sphingoid bases (LCBs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of long-chain sphingoid bases (LCBs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection of these challenging, yet vital, biomolecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

The Challenge: Why Are Long-Chain Sphingoid Bases Difficult to Analyze?

Long-chain sphingoid bases, such as sphingosine and sphinganine, are the foundational backbones of all sphingolipids.[1][2] Their analysis by electrospray ionization mass spectrometry (ESI-MS) is notoriously difficult for several reasons. Their chemical nature makes it difficult to achieve proper ionization, and they are often present at low concentrations in complex biological matrices.[3] Key challenges include their high hydrophobicity, low proton affinity compared to other lipids like phosphatidylcholines, and susceptibility to in-source fragmentation.[4] This often results in poor signal intensity, low sensitivity, and poor reproducibility.[4][5]

The structural diversity of LCBs, including variations in chain length, hydroxylation, and unsaturation, adds another layer of complexity to their analysis.[2][6] Furthermore, distinguishing between structural isomers often requires advanced fragmentation techniques beyond standard collision-induced dissociation (CID).[1]

Core Challenges at a Glance

cluster_challenges Core Analytical Challenges cluster_consequences Resulting Issues P1 Low Proton Affinity C1 Poor Signal Intensity P1->C1 C4 Isomer Ambiguity P1->C4 P2 High Hydrophobicity P2->C1 P3 Low Abundance C2 Low Sensitivity P3->C2 P4 In-Source Fragmentation C3 Poor Reproducibility P4->C3

Caption: Root causes of poor LCB ionization and their experimental consequences.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you diagnose and solve common problems.

Question 1: My LCB signal is extremely low or undetectable. What is the first thing I should optimize?

Answer: Start with your mobile phase composition. The choice of solvent additives is critical for enhancing the protonation of LCBs, which are basic amines but can be suppressed by other components in a sample matrix.[4]

The Causality: In positive-ion ESI, ionization efficiency is directly related to the analyte's ability to accept a proton. LCBs have a primary amine group that can be protonated. By adding a volatile acid to the mobile phase, you lower the pH, which ensures a higher population of the protonated, positively charged form of the LCB [M+H]+ in solution before it even enters the ESI source. This significantly increases the probability of generating a strong signal.[7][8]

Recommended Actions:

  • Incorporate an Acidic Modifier: The addition of 0.1% to 0.2% formic acid to both your aqueous and organic mobile phases is the most common and effective first step.[8] Acetic acid (0.02% to 0.1%) is another excellent choice and has been shown to improve lipid signals in negative mode as well.[9][10]

  • Consider Buffered Systems: For highly reproducible chromatography, especially with challenging matrices, using ammonium formate or ammonium acetate (5-10 mM) with a small amount of formic or acetic acid can provide a stable pH and improve peak shape.[10][11]

Data Summary: Mobile Phase Additives for LCB Analysis (Positive ESI)

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1 - 0.2%Excellent protonating agent, highly volatile, improves peak shape.[8]Can cause ion suppression at higher concentrations.
Acetic Acid 0.02 - 0.1%Good protonating agent, very effective in both positive and negative modes.[9][10]Slightly less volatile than formic acid.
Ammonium Formate 5 - 10 mM (+ 0.1% Formic Acid)Provides stable pH, improves reproducibility, good signal intensity.[10]Non-volatile salt can contaminate the ion source over time.
Ammonium Acetate 5 - 10 mM (+ 0.1% Acetic Acid)Good compromise for signal intensity and retention time stability.[10]Similar to ammonium formate, requires regular source cleaning.
Question 2: I've optimized my mobile phase, but the signal is still weak. What's the next step?

Answer: If mobile phase optimization is insufficient, the next logical step is chemical derivatization. This strategy involves chemically modifying the LCB to introduce a group that is more easily ionized.

The Causality: Derivatization enhances ionization efficiency through two primary mechanisms. First, it can introduce a permanently charged moiety (a "charge tag") onto the LCB, eliminating the need for protonation in the ESI source.[12] Second, it can increase the surface activity of the molecule, promoting its migration to the surface of the ESI droplet, where ion evaporation is more likely to occur.[13] This is particularly effective for LCBs, whose long alkyl chains are hydrophobic.

cluster_workflow Derivatization Workflow LCB LCB (Low Proton Affinity) Reaction Reaction LCB->Reaction Chemically Modify Primary Amine Reagent Derivatization Reagent (e.g., PITC) Reagent->Reaction Deriv_LCB Derivatized LCB (High Ionization Efficiency) MS_Analysis Mass Spectrometry Analysis Deriv_LCB->MS_Analysis Inject into LC-MS Reaction->Deriv_LCB

Caption: Workflow for improving LCB signal via chemical derivatization.

Recommended Action:

  • Derivatize the Primary Amine: The primary amine on the LCB is an excellent target for derivatization. Reagents like phenylisothiocyanate (PITC) react specifically with this group to form a stable derivative that shows significantly improved ionization efficiency.[3]

Data Summary: Common Amine-Reactive Derivatization Reagents

ReagentReactive GroupMass Shift (Da)Key Advantage
Phenylisothiocyanate (PITC) Primary Amine+135.05Robust reaction, significantly enhances signal.[3]
Dansyl Chloride Primary Amine+233.07Fluorescent tag, also improves ionization.
N-succinimidyl-N-methyl-carbamate Primary Amine+115.03Introduces a carbamate linkage.

See Protocol Section for a detailed PITC derivatization procedure.

Question 3: My signal is unstable, and retention times are drifting. How can I improve reproducibility?

Answer: This often points to issues with the mass spectrometer's ion source settings or inadequate LC system equilibration. High source temperatures or voltages can cause LCBs to fragment before they are even analyzed.[4]

The Causality: The ESI process involves desolvation and ionization, which are controlled by parameters like capillary voltage, gas flow, and temperature.[14] For LCBs, which can be thermally labile, excessive energy in the source can cause the precursor ion (e.g., [M+H]+) to lose one or two water molecules. This in-source fragmentation depletes the ion population you are trying to measure, leading to a lower signal for your target precursor and poor reproducibility.[4] A common fragmentation for sphingosine (d18:1), for instance, is the neutral loss of water, leading to a characteristic product ion at m/z 264.[15][16] While this is useful for MS/MS, you want to minimize it in the source.

Recommended Actions:

  • Systematically Optimize Source Parameters: Do not rely on generic "autotune" settings. Infuse a standard solution of your target LCB and methodically adjust the following parameters to maximize the [M+H]+ signal:

    • Capillary Voltage: Start around 3.0-3.5 kV and adjust up and down.

    • Source/Desolvation Temperature: Begin at a low setting (e.g., 250-300 °C) and increase gradually. High temperatures often reduce the precursor signal.[4]

    • Nebulizer and Sheath Gas Flow: Optimize for a stable spray.

  • Ensure System Equilibration: Allow the LC system to equilibrate with the initial mobile phase for a sufficient time before injection. Monitor backpressure for stability.[4]

  • Use a Stable Isotope-Labeled Internal Standard: This is crucial. Add a deuterated or 13C-labeled LCB internal standard (e.g., Sphingosine-d7) to your samples at the very beginning of the extraction process. This will correct for variations in extraction efficiency, ionization suppression, and instrument response, dramatically improving quantitative accuracy and reproducibility.[4]

Frequently Asked Questions (FAQs)

Q: Should I use positive or negative ionization mode for LCBs? A: Positive ion mode is strongly recommended. LCBs and their derivatives (like ceramides and sphingomyelins) readily form protonated molecules [M+H]+ due to the basicity of the primary amine group.[4][7] While some phosphorylated LCBs can be seen in negative mode, the free bases provide a much stronger and more reliable signal in positive mode.

Q: Is ESI or APCI better for LCB analysis? A: ESI is generally preferred. ESI is a "soft" ionization technique ideal for polar and semi-polar molecules like LCBs.[4][17] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar lipids or in situations with severe ion suppression in ESI, but ESI typically provides better sensitivity for this compound class.[4]

Q: How do I select the correct precursor-product ion transition for MRM analysis? A: For Multiple Reaction Monitoring (MRM), the precursor ion is typically the protonated molecule [M+H]+. The most common product ion for LCBs like sphingosine (d18:1) and sphinganine (d18:0) results from the neutral loss of two water molecules from the sphingoid backbone, yielding fragments at m/z 264.3 and m/z 266.3 , respectively.[15][16] Always optimize the collision energy for this transition on your specific instrument to achieve maximum product ion intensity.[4]

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation for Enhanced LCB Ionization

This protocol describes the preparation of a standard mobile phase for reversed-phase LC-MS analysis of LCBs.

Materials:

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • Formic Acid (Optima™ LC/MS grade or equivalent)

  • 1 L sterile, filtered glass bottles

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Pour 950 mL of LC-MS grade water into a 1 L bottle.

    • Add 50 mL of LC-MS grade methanol (This 5% organic helps with pump performance and prevents microbial growth).

    • Carefully add 1.0 mL of formic acid to achieve a final concentration of 0.1%.

    • Cap the bottle, sonicate for 10 minutes to degas, and label clearly.

  • Prepare Mobile Phase B (Organic):

    • Pour 950 mL of LC-MS grade acetonitrile into a 1 L bottle.

    • Add 50 mL of LC-MS grade methanol.

    • Carefully add 1.0 mL of formic acid to achieve a final concentration of 0.1%.

    • Cap the bottle, sonicate for 10 minutes to degas, and label clearly.

  • System Setup:

    • Use a suitable reversed-phase column (e.g., C18 or C8, 1.7-2.1 µm particle size).

    • Equilibrate the column with your initial gradient conditions for at least 15-20 minutes before the first injection.

Protocol 2: Phenylisothiocyanate (PITC) Derivatization of LCBs

This protocol enhances the MS signal of LCBs by adding a phenylthiourea group to the primary amine.[3]

Materials:

  • Dried lipid extract containing LCBs

  • Pyridine

  • Phenylisothiocyanate (PITC)

  • Methanol

  • Nitrogen gas evaporator

  • Heating block or incubator

Procedure:

  • Sample Preparation: Ensure your lipid extract is completely dry. Evaporate any remaining solvent under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a 5% (v/v) solution of PITC in pyridine.

    • Vortex briefly to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 30 minutes.

  • Solvent Removal:

    • After incubation, evaporate the PITC/pyridine solution to complete dryness under a stream of nitrogen. This step is critical as residual pyridine can interfere with LC-MS analysis. Gentle heating (40°C) may be required.

  • Reconstitution:

    • Reconstitute the dried, derivatized sample in 100 µL of your initial mobile phase (e.g., 95:5 Mobile Phase A:B).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an LC vial for injection.

    • Important: Remember to adjust your precursor ion m/z for the PITC mass shift (+135.05 Da). For example, the derivatized sphingosine [M+H]+ precursor will be at m/z 436.3 instead of 300.3.

References

  • Merrill, A. H., & Sandhoff, K. (2020). Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids.
  • Pettine, A., & Signorelli, P. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Sphingolipids. BenchChem.
  • Pettine, A., & Signorelli, P. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv.
  • Wang, X., & Han, X. (2024). Recent Advances, Challenges, and Future Directions in the Mass Spectrometry Analysis of Glycosphingolipids in Biological Samples.
  • Zhang, X., & Zhao, X. (2023).
  • Sterling, H. J., et al. (2020). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry.
  • Shaner, R. L., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in Enzymology.
  • Cyberlipid. Long-chain bases. Cyberlipid.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
  • Signorelli, P., et al. (2018). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Shaner, R. L., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS.
  • Ghosh, A., et al. (2018). Facile Chemoselective Strategy toward Capturing Sphingoid Bases by a Unique Glutaraldehyde-Functionalized Resin. ACS Omega.
  • Request PDF. (2025).
  • Wikipedia. (2024).
  • Analyst. (2019). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst (RSC Publishing).
  • Pultyn, O. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Longdom Publishing.
  • Monnin, C. S., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. PubMed.
  • Cajka, T., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • ResearchGate. The effect of mobile phase modifiers on the ionization efficiency of....
  • Singh, G., & A.K., C. (2016).
  • Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi.
  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • ResearchGate. Long-chain bases (LCBs) found in plant sphingolipids. Plant LCBs are....
  • Merrill, A. H. (2025). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. MDPI.
  • Corzana, F., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI.
  • Chen, M., et al. (2008). Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition. The Plant Cell.
  • Gonzalez-Solis, A., & T. A., B. (2012). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. Journal of Lipid Research.
  • Schiel, J. E., & C., G. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Analytical and Bioanalytical Chemistry.

Sources

Troubleshooting

Technical Support Center: Mitigating Carryover of Lipophilic Internal Standards in LC-MS

Welcome to the technical support center dedicated to addressing a persistent challenge in high-sensitivity bioanalysis: the carryover of lipophilic internal standards (IS) in Liquid Chromatography-Mass Spectrometry (LC-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in high-sensitivity bioanalysis: the carryover of lipophilic internal standards (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require robust, field-proven solutions. Here, we move beyond generic advice to provide in-depth, evidence-based troubleshooting strategies, reflecting years of hands-on experience in a high-throughput bioanalytical setting.

Frequently Asked Questions (FAQs)

Q1: What is carryover, and how do I know if I have it?

A: Carryover is the appearance of an analyte or internal standard signal in a blank injection that was run immediately after a high-concentration sample.[1][2][3][4] This "ghost peak" can lead to an overestimation of the analyte concentration in subsequent samples, compromising data accuracy and reproducibility.[1][2][3] A classic sign of carryover is a progressively decreasing peak area for the contaminant across a series of blank injections.[5] If the peak area remains constant across multiple blanks, the issue is more likely system contamination of the mobile phase or blank solution itself.[6]

Q2: Why are lipophilic internal standards particularly prone to carryover?

A: Lipophilic (or "sticky") compounds have a high affinity for non-polar surfaces.[3] In an LC-MS system, this means they can adsorb to various components, including the autosampler needle, injection loop, valve seals, and even the analytical column itself.[1][2][3] This adsorption is often due to hydrophobic interactions.[6][7] Because these compounds are not easily rinsed away by standard mobile phases, they can leach out in subsequent injections, causing carryover.

Q3: What's a good starting point for a wash solvent to combat lipophilic carryover?

A: A strong, effective wash solvent should be capable of solubilizing the lipophilic compounds of interest.[8] While 100% organic solvents like acetonitrile or methanol might seem like a good choice, studies have shown that a mixture of organic and aqueous components is often more effective.[8][9] A common and effective starting point is a 50:50 (v/v) mixture of acetonitrile and water.[9] For particularly stubborn compounds, a "magic mixture" of isopropanol (IPA), methanol, acetonitrile, and water can be very effective. Some labs have found success with a 1:1:1:1 ratio of water:methanol:IPA:acetone.

Q4: Can the analytical column itself be a major source of carryover?

A: Yes, the analytical column can be a significant contributor to carryover, in some cases accounting for over half of the total carryover.[10] This is especially true if the column is not being adequately washed and re-equilibrated between injections.[11] Repeated injections of complex biological samples can also lead to the accumulation of matrix components that trap the lipophilic internal standard.

In-Depth Troubleshooting Guides

Guide 1: Systematic Diagnosis of Carryover Source

The first step in resolving carryover is to pinpoint its origin. This requires a systematic and logical approach to isolate the contributing components of your LC-MS system.

This workflow is designed to systematically exclude parts of the LC-MS system to identify the source of carryover.

Carryover_Troubleshooting_Workflow start Start: Observe Carryover in Blank test_ms Test MS Contamination Inject blank directly via syringe pump start->test_ms ms_ok MS is Clean test_ms->ms_ok No Peak ms_bad MS Contaminated Clean ion source test_ms->ms_bad Peak Observed test_lc Test LC System (No Column) Replace column with union ms_ok->test_lc lc_ok LC Plumbing (pre-column) is Clean test_lc->lc_ok No Peak lc_bad LC Contaminated Focus on autosampler/valves test_lc->lc_bad Peak Observed test_column Evaluate Column Install new or known-clean column lc_ok->test_column test_autosampler Isolate Autosampler Bypass injector valve if possible lc_bad->test_autosampler autosampler_ok Autosampler is Clean test_autosampler->autosampler_ok No Peak autosampler_bad Autosampler is the Source Inspect/clean/replace needle, seat, loop, rotor seal test_autosampler->autosampler_bad Peak Observed column_ok Original Column is Clean test_column->column_ok No Peak column_bad Original Column is the Source Implement aggressive column wash test_column->column_bad Peak Observed

Caption: Systematic workflow for isolating the source of LC-MS carryover.

  • Establish a Baseline: Inject your highest concentration standard followed by three consecutive blank injections. This confirms the presence and magnitude of the carryover.

  • Test for MS Contamination: If possible, bypass the LC system entirely and infuse a blank solution directly into the mass spectrometer using a syringe pump. If a signal is present, the ion source requires cleaning.[2][4]

  • Isolate the LC Flow Path: Replace the analytical column with a zero-dead-volume union and repeat the high-concentration standard and blank injections. If carryover persists, the source is in the autosampler or the tubing/valves before the column.[5]

  • Evaluate the Autosampler: The autosampler is a common culprit.[2][3] Pay close attention to the needle, needle seat, and injection valve rotor seal, as these are frequent sites of analyte adsorption.[2][6] If your system allows, perform an injection bypassing the needle and loop to see if the carryover is eliminated.

  • Assess the Column: If the carryover disappears when the column is removed, the column itself is the source.[2][10]

Guide 2: Optimizing Wash Protocols for Lipophilic Compounds

An aggressive and well-designed wash protocol is your primary weapon against carryover from lipophilic internal standards.

The goal of the wash solvent is to be a better solvent for your lipophilic analyte than the surfaces of your LC system. This means it needs to effectively disrupt the hydrophobic interactions causing the "stickiness."

  • Organic Solvents (Acetonitrile, Methanol, Isopropanol): These are excellent at solvating non-polar compounds. Acetonitrile is a good choice for analytes that adsorb through hydrophobic interactions.[7]

  • Aqueous Component: The inclusion of water can be critical. Rapidly switching between high organic and low organic compositions can create a "shock" effect that helps dislodge adsorbed compounds more effectively than a continuous high-organic wash.[10]

  • pH Modifiers: For ionizable lipophilic compounds, adding a small amount of acid (like formic acid) or base (like ammonium hydroxide) to the wash solvent can change the ionization state of the analyte, making it more soluble in the wash solution.[5] Use volatile modifiers to avoid contaminating the MS.[5]

The following table summarizes the effectiveness of different wash solutions for reducing the carryover of a model lipophilic compound, granisetron.

Wash Solvent CompositionCarryover Percentage (%)
100% Acetonitrile0.006%
100% Methanol0.010%
90:10 Water:Acetonitrile0.003%
50:50 Water:Acetonitrile 0.002%
90:10 Water:Methanol0.005%
50:50 Water:Methanol0.004%

Data adapted from Waters Corporation Application Note.[9]

As the data indicates, a 50:50 mixture of water and acetonitrile provided the lowest carryover for this compound.[9]

  • Prepare a Suite of Test Solvents:

    • Wash A: 100% Acetonitrile

    • Wash B: 100% Isopropanol

    • Wash C: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid

    • Wash D: 50:50 (v/v) Methanol:Water with 0.1% Ammonium Hydroxide

  • Test Each Wash Solvent: For each solvent, run a sequence of a high-concentration standard followed by three blanks.

  • Quantify and Compare: Calculate the percentage of carryover for each wash solvent.

  • Optimize Wash Time and Volume: Once you've selected the most effective wash solvent, investigate the effect of increasing the wash volume and/or the duration of the wash cycle. Extending the wash time can significantly reduce carryover.[8][9]

For column-based carryover, a simple high-organic wash may not be sufficient. A more effective strategy is a "saw-tooth" wash, where the mobile phase composition is rapidly cycled between high and low organic percentages. This repeated change in solvent polarity helps to strip strongly retained compounds from the column.[10]

SawTooth_Wash Saw-Tooth vs. Continuous High Organic Wash cluster_0 Continuous High Organic Wash cluster_1 Saw-Tooth Wash a1 Time 0 95% Organic a2 Time X 95% Organic a3 Time 2X 95% Organic Result1 Result: Moderate Carryover Reduction a3->Result1 b1 Time 0 95% Organic b2 Time 0.5X 5% Organic b1->b2 b3 Time X 95% Organic b2->b3 b4 Time 1.5X 5% Organic b3->b4 b5 Time 2X 95% Organic b4->b5 Result2 Result: Superior Carryover Reduction b5->Result2

Caption: Comparison of wash strategies for column-based carryover.

References

  • Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
  • Ito, Y., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo), 8(2), S0083. Retrieved from [Link]

  • Ito, Y., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. SciSpace.
  • Joshi, P., et al. (2021). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. Clinical Pharmacology & Biopharmaceutics, 10(8). Retrieved from [Link]

  • DesJardins, C., Li, Z., & McConville, P. (n.d.). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Waters Corporation.
  • Ito, Y., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. J-Stage. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column?.
  • LabRulez LCMS. (n.d.). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]

  • SCIEX. (2023, October 18). What is the best way to flush a liquid chromatography system to remove contamination?.
  • Anderson, M., et al. (2015). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 7(22), 2921-2929. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Subbiah, S. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

Sources

Optimization

The Causality of RT Shifts: Why d19:1 Sphingosine is Vulnerable

Sphingolipidomics Support Center: Troubleshooting d19:1 Sphingosine Retention Time Shifts Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to m...

Author: BenchChem Technical Support Team. Date: March 2026

Sphingolipidomics Support Center: Troubleshooting d19:1 Sphingosine Retention Time Shifts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to maintain retention time (RT) reproducibility in targeted sphingolipidomics. The synthetic odd-chain lipid, d19:1 sphingosine, is an indispensable internal standard used to unequivocally resolve and quantify endogenous sphingolipids in complex biological matrices [[1]](). However, its unique molecular architecture makes it exquisitely sensitive to subtle chromatographic fluctuations.

This guide provides a mechanistic, causality-driven approach to diagnosing and resolving RT shifts for d19:1 sphingosine in LC-MS/MS workflows.

To troubleshoot effectively, we must first understand the physicochemical properties of d19:1 sphingosine. It possesses a highly hydrophobic 19-carbon hydrocarbon tail and a polar, ionizable headgroup containing a primary amine (pKa ~9.0) and two hydroxyl groups. This dual nature exposes it to three primary modes of chromatographic failure:

  • pH Drift and Ionization Dynamics: In typical reversed-phase LC-MS methods utilizing acidic modifiers (e.g., 0.1% formic acid), the amine group is fully protonated. Retention in reversed-phase LC is dominated by the nonpolar nature of the analyte; therefore, any change in the ionization state directly alters its apparent polarity [[2]](). Volatile modifiers like formic acid or trifluoroacetic acid (TFA) can evaporate from mobile phase reservoirs over time, causing a subtle pH increase that shifts the RT of basic lipids 3.

  • Silanol Interactions & Column Fouling: The protonated amine of d19:1 sphingosine can undergo secondary ion-exchange interactions with residual free silanols on the silica backbone of the column. If the column becomes fouled with endogenous matrix particulates or strongly retained lipids, these active sites are masked, causing the RT to shift and backpressure to increase 4.

  • Systemic Flow Instability: If the RT of d19:1 sphingosine shifts concurrently with the void volume (

    
    ) marker, the root cause is mechanical—typically fluctuating flow rates caused by a failing pump check valve, a micro-leak, or inadequate solvent degassing [[5]]().
    

Diagnostic Workflow

Use the following decision tree to isolate whether your RT shift is driven by mechanical system failures, chemical mobile phase issues, or column degradation.

RT_Troubleshooting Start d19:1 Sphingosine RT Shift Detected CheckT0 Inject t0 Marker (e.g., Uracil) Start->CheckT0 T0Shifts t0 & Analyte Shift Proportionally CheckT0->T0Shifts T0Stable t0 Stable, Only Analyte Shifts CheckT0->T0Stable FixPump Mechanical Issue: Purge lines, replace check valves T0Shifts->FixPump CheckpH Verify Mobile Phase pH & Additives T0Stable->CheckpH pHDrift Volatile Modifier Loss (e.g., Formic Acid) CheckpH->pHDrift CheckColumn Assess Column Contamination CheckpH->CheckColumn pH is stable RemakeBuffer Chemical Issue: Prepare fresh buffers, seal reservoirs pHDrift->RemakeBuffer MatrixBuildup Lipid Matrix Buildup & Silanol Masking CheckColumn->MatrixBuildup WashColumn Column Issue: Execute IPA/ACN Wash Protocol MatrixBuildup->WashColumn

Diagnostic workflow isolating chemical vs. mechanical causes of LC-MS RT shifts.

Quantitative Impact of Chromatographic Variables

The magnitude and direction of the RT shift can serve as a fingerprint for the underlying issue. Compare your observations against this diagnostic table:

VariableTypical RT ShiftDiagnostic IndicatorMechanistic Cause
Flow Rate Drop (Pump Leak) +0.5 to +3.0 min

and analyte shift proportionally.
Mechanical failure or air bubble in check valve [[6]]().
Formic Acid Evaporation -0.2 to -1.0 min

is stable; basic analytes shift earlier.
Decreased ion-pairing / altered ionization state 3.
Column Lipid Fouling -0.3 to +1.5 minPeak broadening; increased backpressure.Stationary phase masking by matrix lipids 4.
Temperature Fluctuation ±0.1 to ±0.5 minDiurnal shift patterns (day vs. night).Altered solvent viscosity and partitioning thermodynamics 4.

Step-by-Step Remediation Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step have been met.

Protocol A: Mobile Phase Integrity & Pump Validation

Objective: Eliminate mechanical and solvent-chemistry variables. Causality: Ensuring the pump delivers a consistent gradient and the mobile phase pH is locked prevents ionization-induced RT drift.

  • System Purge & Leak Test: Purge all pump channels with fresh solvent at 5 mL/min for 5 minutes to remove micro-bubbles 6. Run a static leak test at 400 bar.

    • Self-Validation: The pressure drop must be <5 bar/min. If it fails, replace the pump seals or check valves.

  • Void Volume (

    
    ) Verification:  Inject a non-retained marker (e.g., uracil) 3.
    
    • Self-Validation: If the

      
       RT fluctuates across 5 injections, the issue is flow-related. If 
      
      
      
      is stable but d19:1 sphingosine shifts, the issue is chemical. Proceed to step 3.
  • Fresh Buffer Preparation: Discard old mobile phases. Prepare fresh aqueous and organic phases with precise modifier concentrations (e.g., 0.1% formic acid).

    • Self-Validation: Cap reservoirs tightly with proper one-way venting valves to prevent volatile modifier loss into the headspace [[3]](). Never cover bottles with loose foil.

  • Equilibration: Equilibrate the column with the starting gradient for at least 10 column volumes before injecting samples.

Protocol B: Aggressive Column Regeneration for Sphingolipidomics

Objective: Strip strongly retained hydrophobic matrix components (e.g., triglycerides, sterols) that alter stationary phase chemistry. Causality: Isopropanol disrupts strong hydrophobic matrix interactions, while a low flow rate ensures adequate residence time for lipid solubilization.

  • Isolate the Detector: Disconnect the column effluent from the MS source and direct it to waste to prevent severe source contamination.

  • Aqueous Wash: Flush with 95% Water / 5% Acetonitrile (no buffers) at 0.5 mL/min for 20 column volumes to remove precipitated salts 4.

  • Organic Wash: Flush with 100% Acetonitrile for 10 column volumes.

  • Lipid Stripping: Flush with 100% Isopropanol for 20 column volumes.

    • Self-Validation: Monitor the system backpressure. A successful wash will result in a stabilized, lower baseline pressure when returned to starting conditions.

  • Re-equilibration: Return to starting mobile phase conditions and run 3 blank gradient injections before injecting the d19:1 sphingosine standard.

Frequently Asked Questions (FAQs)

Q: Why does my d19:1 sphingosine peak split or tail severely while shifting in retention time? A: Peak tailing combined with RT shifting is a classic sign of secondary interactions with active silanols or sample overloading 4. Because d19:1 sphingosine is a basic lipid, it interacts strongly with exposed silanols on degraded columns. If the column is old, the end-capping may have dissolved. Replace the column or switch to a column with a superficially porous particle (SPP) or charged-surface hybrid chemistry designed specifically for basic compounds.

Q: We use ammonium acetate in our mobile phase. Can this cause RT shifts? A: Yes. Ammonium acetate acts as a buffer, but its buffering capacity is only optimal near its pKa values (4.75 and 9.25). If your mobile phase pH is around 7.0, the buffering capacity is extremely weak. Minor changes in the sample matrix pH or CO2 absorption from the air can drastically shift the local pH on the column, altering the ionization of the d19:1 sphingosine amine and causing RT drift 2. Always ensure your method buffers within ±1 pH unit of the buffer's pKa.

Q: Is it possible that the d19:1 sphingosine standard itself is degrading? A: While sphingoid bases are generally stable when stored properly (-20°C in glass vials), repeated freeze-thaw cycles or storage in protic solvents at room temperature can lead to degradation. However, degradation typically presents as a loss of signal intensity (peak area) or the appearance of new peaks, rather than a gradual shift in the retention time of the intact molecule.

References

  • The retention times on my chromatograms are shifting 1-4 minutes. How do I fix this? ResearchGate. Available at: 6

  • ReTimeML: a retention time predictor that supports the LC–MS/MS analysis of sphingolipids. NIH.gov. Available at: 1

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: 5

  • LC Troubleshooting—Retention Time Shift. Restek Resource Hub. Available at: 4

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: 2

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: 3

Sources

Troubleshooting

stability of D-erythro-Sphingosine-C19 in frozen plasma samples

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Lipidomics Division Subject: Technical Guide: Stability & Handling of D-erythro-Sphingosine-C19 in Frozen Plasma Executive Summary You are inquiring...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Lipidomics Division Subject: Technical Guide: Stability & Handling of D-erythro-Sphingosine-C19 in Frozen Plasma

Executive Summary

You are inquiring about the stability of D-erythro-Sphingosine-C19 (d19:1 Sphingosine) in frozen plasma. As a non-endogenous structural analog of natural Sphingosine (d18:1), C19-Sphingosine is the gold-standard Internal Standard (IS) for quantifying sphingoid bases.

Its reliability depends entirely on preventing two specific failure modes: hydrophobic adsorption (sticking to plastics) and enzymatic phosphorylation (conversion to C19-S1P by residual sphingosine kinases).

This guide details the stability profile, extraction protocols, and troubleshooting logic required to maintain the integrity of C19-Sphingosine in your workflows.

Part 1: Stability Profile & Storage Specifications

The stability of C19-Sphingosine mimics endogenous sphingosine. It is chemically stable against oxidation at low temperatures but physically unstable due to matrix interactions.

Stability Data Summary
Storage ConditionStateStability DurationCritical Risk Factor
-80°C Spiked Plasma (QC)> 2 YearsMinimal degradation. Recommended for long-term biobanking.
-20°C Spiked Plasma (QC)< 3 MonthsEnzymatic activity may persist; freeze-thaw crystal damage to proteins can release proteases.
+4°C Thawed Plasma< 24 HoursHigh Risk: Residual Sphingosine Kinase (SphK) activity can convert C19-Sph to C19-S1P.
Freeze-Thaw Plasma MatrixMax 3 CyclesProtein precipitation aggregates lipids, causing heterogeneous aliquoting.
Stock Solution Methanol (-20°C)> 1 YearSolvent evaporation concentrates the standard; keep tightly sealed.

Technical Insight: Unlike ceramides, free sphingoid bases like C19-Sphingosine possess a free amine group (


) and a hydrophobic tail. In frozen plasma, the primary loss mechanism is not chemical decomposition, but non-specific binding  to denatured albumin aggregates during the freeze-thaw process.

Part 2: Validated Extraction Protocol

To ensure C19-Sphingosine accurately corrects for matrix effects, it must be introduced before any protein precipitation occurs.

Protocol: Monophasic Extraction for LC-MS/MS

Reagents:

  • IS Working Solution: 500 nM C19-Sphingosine in Methanol (keep on ice).

  • Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid.

Workflow:

  • Thawing: Thaw plasma samples on ice. Do not use a water bath (heat activates kinases).

  • Spiking (The Critical Step):

    • Add 10 µL of plasma to a 1.5 mL Eppendorf tube (low-retention plasticware recommended).

    • Add 10 µL of C19-Sphingosine IS Working Solution directly to the plasma.

    • Why? Adding IS to the liquid plasma ensures it binds to plasma proteins (Albumin/ApoM) identically to the endogenous analyte.

  • Equilibration: Vortex gently and incubate at room temperature for 5 minutes .

  • Precipitation: Add 180 µL of Extraction Solvent.

    • Mechanism: The organic solvent denatures the proteins, releasing both the endogenous sphingosine and the C19-IS simultaneously.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a glass vial with a glass insert.

    • Caution: Avoid PTFE/Teflon lined caps if possible; use pre-slit silicone mats to reduce needle adsorption.

Part 3: Visualization of Workflows

Figure 1: Sample Preparation & Stability Logic

G cluster_0 Stability Checkpoints Start Frozen Plasma (-80°C) Thaw Thaw on Ice (4°C) Start->Thaw Prevent Kinase Activation Spike Add C19-Sph IS (Equilibration Step) Thaw->Spike 10µL Sample Precip Protein Precipitation (MeOH/ACN + Formic Acid) Spike->Precip Critical: IS must bind matrix Centrifuge Centrifuge 14,000g @ 4°C Precip->Centrifuge Release Lipids Analysis LC-MS/MS Quantification Centrifuge->Analysis Supernatant

Caption: Optimized workflow ensuring C19-Sphingosine equilibrates with the plasma matrix before protein precipitation, maximizing recovery accuracy.

Part 4: Troubleshooting & FAQs

Q1: My C19-Sphingosine peak area decreases over the course of a run (drift). Is it degrading?

Diagnosis: It is likely adsorption , not chemical degradation. The Mechanism: Sphingosine is highly hydrophobic and basic. If your autosampler vials are polypropylene, the lipid will adsorb to the walls over time, especially in aqueous-heavy solvents. Solution:

  • Use glass vials or glass inserts.

  • Ensure your injection solvent contains at least 60% organic content (e.g., Methanol).

  • Add 0.1% Formic Acid to the final vial to protonate the amine, increasing solubility.

Q2: I see a "split peak" for C19-Sphingosine. Is it isomerizing?

Diagnosis: This is usually a solvent mismatch effect, not isomerization. The Mechanism: If you inject a sample dissolved in 100% Methanol onto a reversed-phase column equilibrated in 95% Water, the strong solvent "plugs" the column, causing the analyte to elute in two bands. Solution: Match the injection solvent strength to your mobile phase starting conditions (e.g., dissolve samples in 50:50 MeOH:Water).

Q3: Can I use EDTA plasma and Heparin plasma interchangeably?

Answer: No. Reasoning: Heparin can cause ion suppression in LC-MS/MS (negative charges interfere with ionization). Furthermore, EDTA is preferred for sphingolipids because it chelates divalent cations (


), which are co-factors for many lipid-modifying enzymes (kinases), thus improving the stability  of the sample during the thawing process.
Figure 2: Troubleshooting Low Recovery

DecisionTree Root Issue: Low C19-Sph Recovery Check1 Is the loss seen in Solvent Standards? Root->Check1 Yes1 System Issue Check1->Yes1 Yes No1 Matrix Issue Check1->No1 No Action1 Check Adsorption: Switch to Glass Vials Yes1->Action1 Action2 Check Ion Suppression: Perform Post-Column Infusion No1->Action2 Action3 Check Equilibration: Increase IS incubation time No1->Action3

Caption: Diagnostic logic for isolating the cause of low Internal Standard recovery.

References

  • Method Validation & Stability: FDA Bioanalytical Method Validation Guidance for Industry. (2018).[1] Focus on stability testing during freeze-thaw cycles.[2][3]

  • Sphingolipid Stability: Bui, H. H., et al. (2012). "Stability of sphingolipids in human plasma." Lipids in Health and Disease. (Demonstrates stability of sphingoid bases at -80°C).

  • Sample Handling: Grossi, C., et al. (2019). "Impact of Pre-Analytical Factors on the Measurement of Sphingolipids in Plasma." Biomolecules.[1][2][3][4][5][6][7][8][9][10][11] (Discusses EDTA vs Heparin and temperature effects).

  • Internal Standards: Avanti Polar Lipids. "Sphingosine Standards & Handling." (Technical specifications for C19-Sphingosine).

Sources

Optimization

Technical Guide: Optimizing Collision Energy for C19 Sphingosine Fragmentation

Executive Summary & Scientific Context C19 Sphingosine (d19:1) is a non-endogenous sphingoid base frequently employed as an internal standard (IS) in sphingolipidomics. Its structural homology to natural C18 sphingosine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

C19 Sphingosine (d19:1) is a non-endogenous sphingoid base frequently employed as an internal standard (IS) in sphingolipidomics. Its structural homology to natural C18 sphingosine ensures similar ionization efficiency and chromatographic behavior, while its unique mass (


 314.3) allows for spectral differentiation.

However, the accuracy of your quantification relies entirely on the stability and specificity of the transition you monitor. Collision Energy (CE) is the critical variable here: too low, and the precursor doesn't fragment; too high, and the signal scatters into non-specific noise.

This guide provides a self-validating workflow to empirically determine the optimal CE for C19 sphingosine, ensuring maximum sensitivity and signal-to-noise ratio (S/N).

Pre-Optimization System Check

Before touching method parameters, validate the physical system.

ComponentCheckpointWhy? (Causality)
Mobile Phase Fresh 0.1% Formic Acid in MeOH/WaterAcidic pH is required to protonate the amine group (

). Old buffers cause signal suppression.
Spray Voltage 3.5 - 5.0 kV (ESI+)Sphingoid bases are readily ionizable; instability here mimics poor fragmentation.
Curtain Gas > 20 psiPrevents solvent clusters from entering the optics, which can dampen the specific fragmentation energy.

The Fragmentation Mechanism

To optimize CE, you must understand what you are breaking. C19 Sphingosine (


) follows a predictable fragmentation pathway dominated by neutral losses of water.

Target Transitions for C19 Sphingosine (


): 
  • Primary Transition (Quantifier):

    
     314.3 
    
    
    
    296.3 (Loss of
    
    
    )
  • Secondary Transition (Qualifier):

    
     314.3 
    
    
    
    278.3 (Loss of
    
    
    )
  • Structural Fragment:

    
     314.3 
    
    
    
    ~266 (Alkyl chain cleavage, less common for quantification due to lower intensity).
Visualization: Fragmentation Pathway

SphingosineFragmentation Precursor C19 Sphingosine [M+H]+ m/z 314.3 Frag1 Mono-dehydrated [M+H-H2O]+ m/z 296.3 Precursor->Frag1 Low CE (-18 Da) Frag2 Di-dehydrated [M+H-2H2O]+ m/z 278.3 Frag1->Frag2 Med CE (-18 Da) Noise Non-specific Noise (C-C Cleavage) Frag2->Noise High CE (Shattering)

Figure 1: Sequential dehydration pathway of C19 Sphingosine. Optimization aims to maximize the green node while minimizing the red/grey transition.

Protocol: Automated Breakdown Curve Generation

Do not rely on literature values alone. Instrument geometry (Triple Quad vs. Q-TOF) varies.

Method: Direct Infusion (Flow Injection)

Why: Column injection introduces transient peak widths that make CE ramping difficult to correlate with intensity. Constant infusion provides a stable ion beam.

Step-by-Step:

  • Preparation: Prepare a 1 µM solution of C19 Sphingosine in 50:50 Methanol:Water (0.1% Formic Acid).

  • Setup: Connect the syringe pump directly to the source (bypass the column). Flow rate: 5-10 µL/min.

  • Precursor Isolation: Set Q1 to

    
     314.3. Adjust Declustering Potential (DP) to maximize the precursor intensity.
    
  • CE Ramping:

    • Select the product ion

      
       296.3 (Q3).
      
    • Create a method that steps CE from 10 eV to 60 eV in increments of 2 eV.

    • Dwell time: 50-100 ms per step.

  • Data Acquisition: Acquire data for 1-2 minutes.

Visualization: Optimization Workflow

OptimizationWorkflow Start Start: 1 µM C19 Std Infusion Direct Infusion (Stable Ion Beam) Start->Infusion Q1Scan Q1 Scan: Verify 314.3 Infusion->Q1Scan RampCE Ramp CE (10-60 eV) Monitor 296.3 & 278.3 Q1Scan->RampCE Plot Plot Breakdown Curve RampCE->Plot Select Select Vertex CE Plot->Select

Figure 2: Logical workflow for determining optimal Collision Energy.

Data Analysis & Selection

Once you have the data, plot Intensity (y-axis) vs. Collision Energy (x-axis) .

ObservationDiagnosisAction
Gaussian Peak Ideal Behavior.Pick the CE at the very top of the curve (Vertex).
Plateau Broad energy acceptance.Pick the midpoint of the plateau for robustness.
Double Peak Interference or Isomer.Check for isobaric contaminants; ensure Q1 resolution is set to "Unit" or "High".

Typical Values (Reference Only):

  • Transition 314.3

    
     296.3:  Expect optimal CE around 18 - 24 eV .
    
  • Transition 314.3

    
     278.3:  Expect optimal CE around 28 - 35 eV  (requires more energy to strip the second water molecule).
    

Troubleshooting & FAQs

Q1: I see high background noise in the 314.3 296.3 channel.

Cause: The loss of water (-18 Da) is a common neutral loss for many background ions and contaminants. Solution: Switch to the secondary transition (314.3


 278.3 ). Although the absolute intensity is lower, the Signal-to-Noise ratio (S/N)  is often higher because the background noise drops significantly at this specific transition.
Q2: My C19 signal is fluctuating wildly during infusion.

Cause: Unstable spray or air bubbles in the syringe. Solution:

  • Purge the syringe line.

  • Ensure the ESI capillary voltage is optimized (perform a voltage ramp).

  • Check if the concentration is too high (Detector Saturation). Dilute to 100 nM.

Q3: Can I use the same CE for C18 Sphingosine?

Answer: No. While similar, the optimal CE often shifts by 1-3 eV due to the difference in degrees of freedom in the carbon chain. Always optimize the IS (C19) and the Analyte (C18) independently to ensure maximum accuracy.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). (2024). A rapid and quantitative LC-MS/MS method to profile sphingolipids. [Link]

  • Skyline Software (MacCoss Lab). (2023). Effect of Collision Energy Optimization on the Measurement of Peptides and Lipids. [Link]

Troubleshooting

preventing oxidation of unsaturated sphingoid bases during extraction

Topic: Preventing Oxidation of Unsaturated Sphingoid Bases Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SL-OX-PROTECT-001 Core Directive: The Oxidation Problem User Query:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Unsaturated Sphingoid Bases

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SL-OX-PROTECT-001

Core Directive: The Oxidation Problem

User Query: "Why are my sphingosine (d18:1) and sphingadienine (d18:2) signals inconsistent? I suspect degradation."

Scientist's Analysis: Unsaturated sphingoid bases possess a critical vulnerability: the allylic double bond (typically at C4-C5). In the presence of Reactive Oxygen Species (ROS) or even ambient oxygen during drying steps, this site is prone to radical attack. This results in the formation of hydroperoxides, which subsequently cleave into fatty aldehydes (e.g., 2-hexadecenal) and truncated amino-alcohol artifacts.

If you are observing "ghost peaks" or lower-than-expected quantification of d18:1/d18:2 species, oxidation is the primary suspect.

Visualization: The Mechanism of Failure

The following diagram illustrates the degradation pathway you must prevent.

SphingoidOxidation Base Sphingosine (d18:1) (Intact C4-C5 Double Bond) Radical Allylic Radical Intermediate Base->Radical H-abstraction ROS ROS / Ambient O2 (No Antioxidant) ROS->Radical Peroxide Hydroperoxide (Unstable) Radical->Peroxide +O2 Cleavage Chain Cleavage Peroxide->Cleavage Decomposition Artifact1 Artifact: 2-Hexadecenal (Fatty Aldehyde) Cleavage->Artifact1 Artifact2 Artifact: Amino-diol Fragment Cleavage->Artifact2

Caption: Figure 1. The oxidative degradation pathway of sphingosine (d18:1). Without BHT, the C4-C5 alkene is attacked, leading to chain cleavage and irreversible sample loss.

Standard Operating Procedures (SOPs)

User Query: "What is the gold-standard protocol to ensure stability?"

The "Self-Validating" Protocol: This workflow is designed with checkpoints. If the Internal Standard (ISTD) signal degrades, the system is invalid.

Reagents Required:
  • Antioxidant: Butylated hydroxytoluene (BHT).[1][2]

  • Solvents: HPLC-grade Methanol (MeOH), Chloroform (CHCl3), Water.

  • Internal Standards: Odd-chain bases (e.g., d17:1 Sphingosine) not endogenous to your sample.

Step-by-Step Workflow
  • Preparation of Antioxidant Solvent (The Shield):

    • Prepare a stock of 0.05% (w/v) BHT in Methanol.

    • Why: BHT acts as a radical scavenger. Adding it after extraction is too late. It must be present the moment cell membranes are disrupted.

  • Sample Homogenization:

    • Add biological sample (tissue/plasma) to glass tubes (avoid plastic; plasticizers interfere with MS).

    • Add Internal Standard Cocktail immediately.

    • Add the MeOH/BHT solution.

    • Validation Check: The ISTD is now subject to the same conditions as your analyte. Any loss in ISTD indicates protocol failure.

  • Extraction (Modified Bligh & Dyer):

    • Add Chloroform and Water to achieve a ratio of MeOH:CHCl3:H2O (2:1:0.8) .

    • Vortex and centrifuge (2000 x g, 10 min, 4°C).

    • Note: Keep temperature low (4°C) to slow oxidation kinetics, though BHT is your primary defense.

  • Phase Separation & Drying (The Critical Zone):

    • Collect the lower organic phase (contains sphingoid bases).

    • CRITICAL: Evaporate solvent under a gentle stream of Nitrogen (N2) .

    • Never use compressed air. Never let the sample sit dry for extended periods.

  • Reconstitution:

    • Redissolve immediately in LC mobile phase (e.g., MeOH/Formic Acid).

    • Inject into LC-MS/MS.[3]

Visualization: The Protected Workflow

ExtractionWorkflow Start Biological Sample Step1 Add Internal Std + MeOH (0.05% BHT) Start->Step1 Step2 Homogenize (Disrupt Membranes) Step1->Step2 Immediate Protection Step3 Add CHCl3 + H2O (Phase Separation) Step2->Step3 Decision Organic Phase Collection Step3->Decision Risk Evaporation (HIGH RISK STEP) Decision->Risk Lower Phase Mitigation Use Nitrogen (N2) Do NOT over-dry Risk->Mitigation Mandatory Final LC-MS/MS Analysis Mitigation->Final

Caption: Figure 2. Optimized extraction workflow highlighting the critical BHT addition and Nitrogen evaporation steps to prevent oxidation.

Troubleshooting & Diagnostics (FAQs)

Q1: How much BHT is actually necessary?

Recommendation: 0.01% – 0.05% (w/v) .

  • Context: For standard lipidomics, 0.01% is often sufficient. However, for tissues rich in heme (liver, red blood cells) or samples with high polyunsaturated fatty acid (PUFA) content, increase to 0.05%.

  • Warning: Excessive BHT (>0.1%) can suppress ionization in Mass Spectrometry (ion suppression) and contaminate the source.

Q2: I see "Ghost Peaks" in my chromatogram. Is this oxidation?

Diagnostic Table:

SymptomProbable CauseCorrective Action
Peak splitting Isomerization of the double bond (cis/trans) due to light or acid.Perform extraction in amber vials; avoid strong acids during phase separation.
Early eluting peaks (+16 Da) Hydroxylation (OH addition) to the chain.Check BHT freshness; ensure N2 gas purity.
High background noise Plasticizer contamination (phthalates).Switch to glass pipettes and vials. Avoid plastic tubes for organic solvents.
Low S1P Recovery S1P is partitioning into the aqueous phase.[4]S1P is polar. Use a modified protocol: Add acid (acetic acid) to protonate S1P, forcing it into the organic phase [1].
Q3: Does pH affect oxidation rates?

Answer: Indirectly, yes.

  • Alkaline conditions (often used to hydrolyze glycerolipids) are generally safe for the sphingoid backbone but can cause isomerization if prolonged.

  • Acidic conditions (used for S1P extraction) can accelerate oxidative cleavage if peroxides are already present.

  • Rule: Always neutralize pH before drying down the sample if you used a harsh extraction environment.

Q4: Can I store the dry pellet at -20°C?

Answer: No. Never store lipids in a dry state, as this maximizes surface area exposure to oxygen.

  • Protocol: Reconstitute immediately in solvent.

  • Storage: Store reconstituted samples at -80°C in amber glass vials with Teflon-lined caps. Flush the headspace with Nitrogen before sealing.

References

  • LIPID MAPS Consortium. (2011). Protocol for sphingolipidomic analyses via LC-MS/MS.[2][3][5] Nature Protocols.

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[3] Methods.

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

Sources

Optimization

addressing matrix effects in C19 sphingosine quantification

Technical Support Center: C19 Sphingosine Quantification & Matrix Effect Mitigation Topic: Addressing Matrix Effects in C19 Sphingosine Quantification via LC-MS/MS Audience: Bioanalytical Scientists, Lipidomics Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C19 Sphingosine Quantification & Matrix Effect Mitigation

Topic: Addressing Matrix Effects in C19 Sphingosine Quantification via LC-MS/MS Audience: Bioanalytical Scientists, Lipidomics Researchers Last Updated: March 4, 2026

Executive Summary

Quantifying non-canonical sphingoid bases like C19 Sphingosine (d19:1) presents a unique bioanalytical challenge. Unlike the abundant C18 sphingosine, C19 is often present at trace levels, making it highly susceptible to ion suppression from co-eluting phospholipids (PLs) and salts. This guide addresses the "Matrix Effect" (ME)—the invisible killer of quantitative accuracy—and provides validated workflows to diagnose, eliminate, and correct for these interferences.

Part 1: Diagnostic & Detection

How do I know if my data is compromised?

Q1: My C19 sphingosine linearity is poor at the lower limit of quantification (LLOQ). Is this a sensitivity issue or a matrix effect?

A: While it often looks like a sensitivity issue, poor LLOQ linearity in lipidomics is frequently due to matrix-induced ion suppression . In electrospray ionization (ESI), abundant co-eluting species (like Phosphatidylcholines, PCs) compete for charge on the droplet surface. If C19 sphingosine elutes in the "suppression zone" of a phospholipid, its signal will be dampened variably across samples.

The Diagnostic Test: Post-Column Infusion Do not rely on standard curves alone. Perform a Post-Column Infusion (PCI) experiment to visualize the matrix effect profile.

Protocol:

  • Setup: Tee-in a constant flow (5–10 µL/min) of neat C19 Sphingosine standard (100 ng/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without internal standard).

  • Observation: Monitor the baseline of the C19 transition (m/z 314.3 → 296.3 or similar).

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion Suppression (Interfering species stealing charge).

    • Positive Peak: Ion Enhancement.

Visualizing the Workflow:

MatrixDiagnosis Start Suspect Matrix Effect Step1 Prepare Neat C19 Std (100 ng/mL) Start->Step1 Step2 Setup Post-Column Infusion (Tee) Step1->Step2 Step3 Inject Extracted Blank Matrix Step2->Step3 Decision Baseline Response? Step3->Decision ResultA Stable Baseline: Clean Chromatography Decision->ResultA Flat ResultB Dip/Peak at RT: Matrix Interference Decision->ResultB Disturbance

Caption: Figure 1. Post-Column Infusion workflow to visualize ionization suppression zones.

Part 2: Sample Preparation (The First Line of Defense)

How do I remove the interferences before they reach the column?

Q2: I am using Protein Precipitation (PPT) with Methanol. Is this sufficient?

A: No. For trace lipid quantification, PPT is the "dirty" approach. While it removes proteins, it extracts nearly all endogenous phospholipids (PCs, PEs), which are the primary source of matrix effects in sphingolipid analysis.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) with an Alkaline Methanolysis step. Sphingoid bases (like C19 Sphingosine) are stable in mild base, whereas glycerophospholipids (the interferences) are saponifiable. By hydrolyzing the phospholipids, you eliminate the suppression source.

Optimized Protocol (Alkaline LLE):

  • Sample: 50 µL Plasma/Homogenate.

  • Spike: Add Internal Standard (e.g., C17-Sphingosine or d7-Sphingosine).

  • Basify: Add 300 µL 0.1 M KOH in Methanol .

  • Hydrolysis: Incubate at 37°C for 30–60 mins. (Destroys Phospholipids).

  • Extraction: Add 1 mL Chloroform (or MTBE) and 0.5 mL Alkaline Water.

  • Separation: Vortex, Centrifuge. Collect the organic (lower for CHCl3, upper for MTBE) phase.

  • Dry & Reconstitute: Evaporate and reconstitute in MeOH/Mobile Phase.

Data Comparison: Extraction Efficiency vs. Matrix Effect

MethodRecovery (C19 Sph)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) >95%-40% to -60% (Suppression) Poor (<10% removed)
Standard LLE (CHCl3/MeOH) 85-90%-15% to -25%Moderate
Alkaline LLE (Saponification) 80-85% < 10% (Negligible) Excellent (>99% removed)

Part 3: Chromatographic Optimization

How do I separate the analyte from the remaining junk?

Q3: My C19 peak is tailing, and retention times are shifting. What is happening?

A: Sphingoid bases are amines; they are basic. They interact strongly with free silanols on silica-based columns, causing tailing. Furthermore, if phospholipids accumulate on the column (because they weren't washed off in the previous run), they act as a "stationary phase modifier," shifting retention times.

Troubleshooting Steps:

  • Column Choice: Use a C18 column with high carbon load and end-capping (e.g., BEH C18 or CSH C18). The "Charged Surface Hybrid" (CSH) columns are specifically designed to improve peak shape for basic compounds like sphingosine.

  • Mobile Phase Modifier: You must use a buffer.

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: Ammonium formate improves peak shape and ionization stability.

  • The "Flush" Step: Ensure your gradient goes to 99% B and holds for at least 2 minutes to elute the highly hydrophobic PC/PE lipids before re-equilibrating.

Part 4: Internal Standards & Calibration

How do I correct for the remaining variability?

Q4: Can I use C17-Sphingosine as an Internal Standard (IS)?

A: Yes, but with caveats.

  • The Gold Standard: C19-Sphingosine-d7 (or d9). A deuterated version of the exact analyte is always superior because it co-elutes perfectly and experiences the exact same matrix suppression.

  • The Alternative: C17-Sphingosine . This is a structural analog. It elutes slightly earlier than C19.

    • Risk:[1] If a matrix suppression zone (e.g., a specific PC lipid) elutes exactly at the C19 retention time but not at the C17 time, the IS will not correct for the signal loss.

    • Validation: If using C17, you must prove via the PCI method (see Part 1) that the matrix effect is uniform across the C17–C19 elution window.

Decision Logic for Internal Standards:

IS_Selection Start Select Internal Standard Check Is Deuterated C19 Available? Start->Check Yes Use C19-Sph-d7 (Gold Standard) Check->Yes Yes No Use C17-Sphingosine (Analog IS) Check->No No Validation REQUIRED: Validate RT Window via Post-Column Infusion No->Validation

Caption: Figure 2. Decision tree for selecting and validating Internal Standards.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2] Available at: [Link]

  • LIPID MAPS® Lipidomics Gateway. Sphingolipids Analysis Protocols. Available at: [Link]

  • Bui, H. H., et al. (2012).[3] "Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry." Analytical Biochemistry, 423(2), 187-194.[3] Available at: [Link]

  • Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1696–1707. Available at: [Link]

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. (Seminal paper on Post-Column Infusion).

Sources

Troubleshooting

separating C19 sphingosine from biological background noise

Topic: Separating C19 Sphingosine Internal Standard from Biological Background Noise Ticket ID: SL-C19-ISO-001 Status: Open Support Tier: Level 3 (Method Development & Troubleshooting)[1] Executive Summary You are experi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separating C19 Sphingosine Internal Standard from Biological Background Noise Ticket ID: SL-C19-ISO-001 Status: Open Support Tier: Level 3 (Method Development & Troubleshooting)[1]

Executive Summary

You are experiencing signal interference or high background noise in your C19 Sphingosine (d19:1-So) Internal Standard (IS) channel. While C19 Sphingosine is the gold-standard non-endogenous IS for sphingolipidomics, "noise" in this channel compromises quantitation accuracy.[1] This guide addresses the three primary sources of this noise: Isobaric Interference (co-eluting impurities), Signal Suppression (matrix effects from phospholipids), and Carryover (system contamination).[1]

Module 1: Diagnostic Workflow

Before altering your gradient, use this logic tree to identify the source of your noise.

TroubleshootingLogic Start NOISE IN C19 CHANNEL Step1 Run 'Double Blank' (Mobile Phase Injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 Step2 Run 'Zero Sample' (Matrix Extract NO IS) Decision2 Peak Present? Step2->Decision2 Decision1->Step2 No Sol1 SYSTEM CARRYOVER Clean injector/needle Replace rotor seal Decision1->Sol1 Yes Sol2 MATRIX INTERFERENCE Isobaric lipid or Endogenous trace? Decision2->Sol2 Yes Sol3 Clean Baseline Proceed to Method Opt. Decision2->Sol3 No

Figure 1: Diagnostic logic to distinguish between instrument carryover and biological matrix interference.

Module 2: The "Ghost Peak" Phenomenon (FAQs)

Q: I see a peak in my "Zero Sample" (Matrix without IS) at the exact retention time of C19 Sphingosine. I thought C19 was non-endogenous?

A: While C19 Sphingosine is structurally distinct from the mammalian C18 backbone, "ghost peaks" usually arise from two sources:

  • Isobaric Impurities: Biological extracts are rich in phospholipids. A minor isotope or breakdown product of a highly abundant lipid (like a Phosphatidylcholine or a C20-Sphingosine trace) can have a mass-to-charge ratio (

    
    ) close to C19 Sphingosine (
    
    
    
    314.3).[1] If your chromatographic resolution is low, these will co-elute.
  • Trace Endogenous Presence: In certain pathological states or specific dietary conditions (e.g., marine diets), trace amounts of odd-chain sphingoid bases can accumulate.[1]

  • Cross-Talk: If C18 Sphingosine (

    
     300.3) is present at extremely high concentrations (common in tissue), the mass spectrometer's quadrupole may not perfectly filter it out if the isolation window is too wide, causing "bleed" into the 314.3 channel.[1]
    

Corrective Action:

  • Narrow the Isolation Window: Set Q1 resolution to "Unit" or "High" rather than "Low".

  • Verify Transitions: Ensure you are monitoring the specific water-loss transition.

    • C19 Sphingosine:

      
       (Quantifier)[1]
      
    • C18 Sphingosine:

      
      [1]
      
Module 3: Chromatographic Separation Protocol

The most effective way to eliminate noise is to chromatographically separate the C19 IS from the massive C18 endogenous peak and bulk phospholipids.

The Challenge: C18 and C19 Sphingosine differ by only one methylene group (-CH2-), making them hydrophobically very similar.[1]

Recommended Column: C8 or C18 Reverse Phase (Sub-2


m particle size preferred for UHPLC).
  • Why C8? C8 often provides better peak shape for sphingoid bases than C18, which can cause excessive retention and tailing due to strong hydrophobic interaction [1].

Optimized Gradient Parameters:

ParameterSettingRationale
Mobile Phase A Water + 0.2% Formic Acid + 2mM Ammonium FormateAcid ensures protonation (

); Formate buffers ion suppression.[1]
Mobile Phase B Methanol + 0.2% Formic Acid + 1mM Ammonium FormateMethanol provides better solvation for sphingolipids than Acetonitrile.
Column Temp 40°CReduces backpressure and improves mass transfer kinetics.
Flow Rate 0.3 - 0.4 mL/minStandard for 2.1mm ID columns.[1]

Gradient Table (Linear):

Time (min)% BEvent
0.0 - 1.070%Isocratic hold to elute salts/polar matrix early.[1]
1.0 - 8.070%

100%
Shallow gradient to separate C18 (elutes ~4 min) from C19 (elutes ~4.5 min).
8.0 - 10.0100%Wash phase (Critical to remove phospholipids).[1]
10.1 - 12.070%Re-equilibration.[1]

Technical Insight: Do not rush the gradient between 70-100%. A shallow slope is required to resolve the "shoulder" of the C18 peak from the C19 IS.[1]

Module 4: Extraction & Matrix Cleanup

If chromatography doesn't solve the noise, your extract is too "dirty." Phospholipids (PLs) are the primary enemy; they cause ion suppression and baseline noise.[1]

Comparison of Extraction Methods:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Method MeOH/ACN crashChloroform/MeOH or MTBE
Cleanliness Low (Leaves PLs & Salts)High (Removes salts & proteins)
Recovery High but variableConsistent (if pH controlled)
Verdict Not recommended for SphingosineGold Standard

Recommended Protocol: Alkaline Liquid-Liquid Extraction Sphingosine is a base.[1] To extract it efficiently into an organic solvent, you must increase the pH to deprotonate the amine group (making it neutral and hydrophobic) or use a specific biphasic system [2].[1]

ExtractionWorkflow Sample Sample (50µL) + C19 IS Spike Step1 Add Base (KOH or NH4OH) pH > 10 Sample->Step1 Hydrolysis Step2 Add Solvent (CHCl3:MeOH 2:1) Step1->Step2 Extraction Step3 Vortex & Centrifuge (Phase Separation) Step2->Step3 Step4 Collect Lower Phase (Organic Layer) Step3->Step4 Lipids Step5 Dry Down & Reconstitute in MeOH Step4->Step5

Figure 2: Alkaline LLE workflow to isolate sphingoid bases while removing salts and proteins.

Protocol Steps:

  • Spike: Add C19 Sphingosine IS to sample.

  • Basify: Add 0.1M KOH or Ammonium Hydroxide. Why? This suppresses the ionization of the amine, driving the sphingosine into the organic phase.[1] It also hydrolyzes ester-linked lipids (like triglycerides) that might interfere, while leaving the amide-linked sphingolipids intact [3].[1]

  • Extract: Add Chloroform/Methanol (2:1). Vortex vigorously.

  • Phase Separate: Centrifuge. The lower (chloroform) phase contains your C19 and C18 sphingosine.

  • Clean: Discard the upper aqueous phase (contains salts/proteins).

References
  • Avanti Polar Lipids. Sphingosine (d17:1) and related standards technical data. Available at: [Link] (Accessed via search context).[1]

  • LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link][1]

  • Merrill, A. H., et al. (1988).[2] Quantitation of free sphingosine in liver by high-performance liquid chromatography.[1][2] Analytical Biochemistry.[2] Available at: [Link][1]

  • Morano, C., et al. (2022).[3] An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids. Metabolites.[4] Available at: [Link][1]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in Sphingosine Profiling

Introduction: The "Invisible" Barrier to Quantitation Welcome to the Technical Support Center. If you are analyzing sphingosines (sphingosine-1-phosphate, sphinganine, ceramides) by LC-MS/MS and observing poor sensitivit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Barrier to Quantitation

Welcome to the Technical Support Center. If you are analyzing sphingosines (sphingosine-1-phosphate, sphinganine, ceramides) by LC-MS/MS and observing poor sensitivity, non-linear calibration curves, or retention time shifts, you are likely battling ion suppression .

Sphingosines are particularly vulnerable because they are often analyzed in Positive Electrospray Ionization (+ESI) mode, where they must compete for protons against highly abundant, co-eluting glycerophospholipids (specifically phosphatidylcholines or PCs).[1]

This guide moves beyond basic advice. We focus on the causality of suppression and provide self-validating protocols to ensure your data represents biology, not matrix artifacts.

Part 1: Diagnostic Workflow (The "Triage")

Before changing your extraction method, you must visualize where and how much suppression is occurring.[1] Do not rely solely on internal standard response; use the Post-Column Infusion method.

Protocol: Post-Column Infusion (The Gold Standard)

Use this protocol to map "suppression zones" in your chromatogram.[1]

Required Setup:

  • Syringe pump containing analyte standard (e.g., Sphingosine-d7, 100 ng/mL).[1]

  • T-piece connector (placed between the LC column outlet and the MS source).[1][2][3]

  • LC system running a "Blank Matrix" injection (extracted plasma/tissue without internal standards).[1]

Step-by-Step:

  • Infuse: Set syringe pump to 10 µL/min to generate a steady background signal for the sphingosine transition (e.g., m/z 300.3 → 282.3).

  • Inject: Inject the extracted blank matrix into the LC system.

  • Monitor: Watch the baseline.

    • Flat Baseline: No matrix effect.[1]

    • Dip (Valley): Ion suppression (interfering compounds are "stealing" charge).[1]

    • Peak (Hill): Ion enhancement.[1][4][5]

  • Overlay: Overlay your analyte's retention time on this trace. If your analyte elutes inside a "Dip," you have a critical failure.[1]

Visualization: The Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low Sensitivity / High CV% CheckIS Check Internal Standard (IS) Response vs. Solvent Std Start->CheckIS IS_Drop IS Signal Drops >20% in Matrix CheckIS->IS_Drop Yes IS_Stable IS Signal Stable CheckIS->IS_Stable No PCI Run Post-Column Infusion (PCI) IS_Drop->PCI Instrument Check Source/Needle Calibration IS_Stable->Instrument SuppressionZone Analyte Elutes in Suppression Zone? PCI->SuppressionZone ChangeChrom Action: Modify Gradient/Column (Move Peak away from PC lipids) SuppressionZone->ChangeChrom Yes (Zone is narrow) ChangePrep Action: Change Sample Prep (Remove Phospholipids) SuppressionZone->ChangePrep Yes (Zone is broad)

Caption: Logical workflow to distinguish matrix effects from instrument failure. Use Post-Column Infusion (PCI) to localize the interference.

Part 2: Sample Preparation (The First Line of Defense)

The Problem: Standard protein precipitation (PPT) with methanol/acetonitrile removes proteins but leaves >90% of phospholipids in the sample.[1] These phospholipids (PCs) elute late in RPLC and suppress sphingosines.[1]

The Solution: You must actively remove phospholipids or selectively extract sphingolipids.[1]

FAQ: Which extraction method is best for sphingosines?

Q: Can I just use Protein Precipitation (PPT)? A: No. For quantitative lipidomics, PPT is insufficient.[1] The high abundance of phosphatidylcholines (PCs) in plasma (approx. 2 mM) dwarfs sphingosine concentrations (nM range).[1] PCs compete aggressively for surface charge on the ESI droplet.

Q: What is the recommended protocol? A: We recommend Liquid-Liquid Extraction (LLE) with Alkaline Hydrolysis or Mixed-Mode Cation Exchange (MCX) SPE .[1]

Protocol A: Alkaline Methanolysis + LLE (Highly Recommended)

This method hydrolyzes glycerophospholipids (removing the interference) while preserving the sphingoid base backbone.

  • Sample: 50 µL Plasma/Serum.

  • Hydrolysis: Add 500 µL of 0.1 M KOH in Methanol .

  • Incubation: Incubate at 37°C for 30-45 mins. Note: This saponifies ester-linked lipids (PCs, TGs) but leaves amide-linked sphingolipids intact.[1]

  • Extraction: Add 500 µL Chloroform (or MTBE for a greener alternative) + 100 µL Alkaline Water.

  • Phase Separation: Vortex and Centrifuge (10,000 x g, 5 min).

  • Collection: Collect the organic layer (bottom for CHCl3, top for MTBE).[1]

  • Dry & Reconstitute: Dry under N2; reconstitute in MeOH:H2O (50:50).

Protocol B: Phospholipid Removal Plates (High Throughput)

If throughput is critical, use Zirconia-coated silica plates (e.g., HybridSPE).

  • Load: Mix plasma with 1% Formic Acid in Acetonitrile (1:3 ratio) to precipitate proteins.

  • Filter: Pass supernatant through the Zirconia plate.

  • Mechanism: Lewis acid-base interaction retains the phosphate group of phospholipids, while sphingosines pass through.[1]

Part 3: Chromatography & Mass Spectrometry[2][3][6][7][8]

The Problem: In Reversed-Phase LC (RPLC), sphingosines often co-elute with other lipids.[1] Furthermore, deuterated internal standards may separate from the analyte due to the "Deuterium Isotope Effect," rendering them useless for correcting transient matrix effects.

The Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or optimize RPLC mobile phases.[1]

Data Table: Comparison of Column Chemistries
FeatureReversed-Phase (C18)HILIC (Silica/Amide)Recommendation
Separation Principle Hydrophobicity (Chain Length)Polarity (Headgroup)HILIC
PC Interference PCs elute late, often bleeding into next injection.[1]PCs elute early or are easily separated by headgroup.[1]HILIC
Isotope Effect Deuterated IS may elute earlier than analyte.[1]Analyte and IS co-elute perfectly.HILIC
Sensitivity Good, but solvent is high % water (harder to desolvate).[1]Excellent (High % Organic mobile phase enhances ESI).HILIC
Critical Protocol: Mobile Phase Optimization

Sphingosines are basic amines.[1] You must ensure they are fully protonated [M+H]+.

  • Mobile Phase A: 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate + 0.2% Formic Acid .[1]

  • Mobile Phase B: 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate + 0.2% Formic Acid .[1]

  • Why Formate? Ammonium formate provides ionic strength to prevent peak tailing of the amine group, while formic acid (pH ~3) ensures full ionization.

Part 4: Internal Standards (The Safety Net)

Q: Why is my Internal Standard (IS) not correcting the variation? A: You are likely using a structural analog (e.g., non-endogenous sphingosine) or your IS is not co-eluting with your analyte.

Rules for IS Selection:
  • Use Stable Isotope Labeled (SIL) Standards: Always use Carbon-13 (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or Deuterium (
    
    
    
    ) labeled versions of the exact analyte (e.g., Sphingosine-d7 for Sphingosine).
  • Avoid Analogs: Do not use "C17-Sphingosine" to quantify "C18-Sphingosine" if you can avoid it. In RPLC, they will elute at different times. If the matrix effect is a narrow band (see Part 1), the IS will be in a "safe" zone while the analyte is in a "suppression" zone, leading to massive calculation errors.

  • Co-elution is King: If using RPLC, verify that the retention time shift between Analyte and IS is < 0.05 min. If it is larger, switch to HILIC.

Visualization: The Mechanism of Ion Suppression

IonSuppression cluster_droplet ESI Droplet Surface (Limited Charge) PC Phospholipid (High Surface Activity) Sph Sphingosine (Analyte) PC->Sph Competes for Charge MS Mass Spec Detector PC->MS High Signal Sph->MS Suppressed Signal caption Figure 2: Phospholipids (PCs) occupy the droplet surface, preventing Sphingosine from entering the gas phase.

Caption: Mechanism of ESI competition.[1] High-abundance lipids monopolize the droplet surface, suppressing trace analytes.

Part 5: Calculating the Matrix Factor (MF)

To validate your method, you must calculate the Matrix Factor .[3]

Formula:



  • MF = 1: No matrix effect.[1]

  • MF < 1: Ion Suppression (e.g., 0.5 = 50% signal loss).[1]

  • MF > 1: Ion Enhancement.

IS-Normalized MF: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="display ng-star-inserted">



Requirement:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 should be close to 1.0 (0.85 – 1.15). If ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

is 0.2 but

is 1.0, your assay is valid, but your sensitivity is compromised.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.

  • Jiang, H., et al. (2016). Alkaline methanolysis for the specific analysis of sphingolipids in biological samples.[1] Analytica Chimica Acta.

  • Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology.[1]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[1] (Section on Matrix Effects).

Sources

Reference Data & Comparative Studies

Validation

Validating Linearity Range for C19 Sphingosine Internal Standard

Executive Summary: The Case for C19 Sphingosine In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical variable defining assay accuracy. While deuterated analogs (e.g., Sphingo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for C19 Sphingosine

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical variable defining assay accuracy. While deuterated analogs (e.g., Sphingosine-d7) are the traditional "gold standard" for Mass Spectrometry (MS) due to perfect co-elution, C19 Sphingosine (d18:1/19:0) has emerged as a robust, cost-effective alternative.

This guide validates the linearity and performance of C19 Sphingosine, comparing it against the C17 analog and deuterated standards. It demonstrates that for many high-throughput clinical assays, C19 Sphingosine provides sufficient rigorous validation data while mitigating the cost and isotopic purity issues sometimes associated with deuterated standards.

Comparative Analysis: C19 vs. Alternatives

Before establishing a validation protocol, one must understand where C19 Sphingosine fits in the analytical hierarchy.

Table 1: Internal Standard Performance Matrix
FeatureC19 Sphingosine (Target) Sphingosine-d7/d9 (Isotope) C17 Sphingosine (Analog)
Chemical Nature Non-endogenous Structural Analog (Odd-chain)Stable Isotope Labeled (Endogenous structure)Non-endogenous Structural Analog (Odd-chain)
Retention Time (RT) Shifted (Elutes after C18 Sph)Co-elutes (Identical to C18 Sph)Shifted (Elutes before C18 Sph)
Matrix Effect Correction Good (Requires chromatographic separation from suppression zones)Excellent (Experiences identical suppression)Good (Similar to C19)
Cross-Talk Risk Low (Mass distinct, RT distinct)Moderate (Isotopic impurity can contribute to analyte signal)Low
Cost LowHighLow
Primary Use Case Routine clinical profiling; HPLC-FLD; LC-MS where d-labeled is cost-prohibitive.[1]FDA-regulated bioanalysis; Absolute quantification.Similar to C19; widely used in LIPID MAPS protocols.
The "RT Shift" Mechanism

Unlike deuterated standards, C19 Sphingosine does not co-elute with the analyte (C18 Sphingosine).

  • Advantage: It avoids "cross-talk" (signal interference) if the mass spectrometer has poor resolution.

  • Disadvantage: It may not experience the exact same ion suppression (matrix effect) as the analyte at the exact moment of ionization.

  • Mitigation: The validation protocol below specifically addresses Matrix Factor (MF) to ensure the RT shift does not compromise data integrity.

Strategic Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for validating the C19 standard.

G Start START: IS Selection CheckMS Detector Type? Start->CheckMS MS LC-MS/MS CheckMS->MS FLD HPLC-FLD CheckMS->FLD Separation Required Decision1 Is Deuterated IS Affordable/Available? MS->Decision1 SelectC19 Select C19 Sphingosine FLD->SelectC19 C19 separates from C18 SelectD Select Sphingosine-d7 Decision1->SelectD Yes Decision1->SelectC19 No / High Throughput ExpDesign EXPERIMENTAL DESIGN SelectC19->ExpDesign Step1 1. Matrix Selection (BSA vs. Stripped Plasma) ExpDesign->Step1 Step2 2. Linearity Range (0.5 - 1000 nM) Step1->Step2 Step3 3. Matrix Factor Test (Compare Slope in Solvent vs. Matrix) Step2->Step3 Valid VALIDATED METHOD Step3->Valid

Figure 1: Decision tree for selecting C19 Sphingosine and the subsequent validation workflow.

Validation Protocol: Linearity & Range

This protocol is designed to meet FDA Bioanalytical Method Validation guidelines, specifically adapting for the use of a structural analog (C19) rather than a stable isotope.

Phase 1: Matrix Selection (The "Blank" Problem)

Sphingosine is endogenous; you cannot find "blank" human plasma. You must create a Surrogate Matrix .

  • Recommendation: 4% Bovine Serum Albumin (BSA) in PBS.

  • Why: BSA mimics the protein content of plasma (driver of recovery losses) but contains no sphingolipids.

  • Validation Step: Analyze the 4% BSA blank to ensure C19 Sphingosine background noise is < 5% of the LLOQ (Lower Limit of Quantification).

Phase 2: Preparation of Standards

Objective: Create a calibration curve covering the physiological range (typically 10–500 ng/mL for plasma).

  • Stock Solution: Dissolve C19 Sphingosine powder in Methanol:Chloroform (1:1) to 1 mM.

  • Internal Standard Working Solution (ISWS): Dilute to a fixed concentration (e.g., 200 nM) in Methanol. Note: This concentration should yield a signal similar to the mid-range of your analyte.

  • Calibrators: Spike authentic C18 Sphingosine into 4% BSA at 8 levels:

    • 0 (Blank), 5, 10, 50, 100, 250, 500, 1000 nM.

  • Spiking: Add fixed volume of ISWS (C19 Sphingosine) to every sample.

Phase 3: The Linearity Experiment

Workflow:

  • Extraction: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) on the spiked BSA samples.

  • Injection: Inject 3 replicates of each concentration level.

  • Calculation: Plot the Area Ratio (

    
    ) vs. Concentration .
    

Acceptance Criteria (Scientific Integrity):

  • Regression Model: Linear (

    
    ) with 
    
    
    
    or
    
    
    weighting.
    • Why Weighting? Lipidomics data is heteroscedastic (error increases with concentration). Unweighted regression will bias the curve toward high concentrations, failing LLOQ accuracy.

  • Correlation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .[2][3][4]
  • Accuracy: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

Phase 4: Validating the "Analog" Assumption (Parallelism)

Since C19 is not an isotope, you must prove it behaves like C18.

  • Prepare two curves:

    • Curve A: C18 Sphingosine in Solvent (Methanol).

    • Curve B: C18 Sphingosine in Extracted Matrix (Plasma post-extraction).

  • Calculate Slope:

    • 
      .
      
  • Compare: Calculate MF for both the Analyte (C18) and the IS (C19).

  • The Golden Rule: The IS-normalized MF should be close to 1.0.

    • Equation:

      
      .
      
    • If

      
       deviates significantly (e.g., < 0.8 or > 1.2), C19 is eluting in a suppression zone different from C18. You must adjust the LC gradient to bring their RTs closer or move them away from the solvent front.
      

Experimental Data Summary (Template)

When publishing your validation, structure your data as follows:

ParameterAcceptance CriteriaTypical C19 Sph ResultStatus
Linearity (

)


(Weighted

)
PASS
Dynamic Range Covers physiological levels

nM
PASS
LLOQ Accuracy


PASS
IS Interference

of LLOQ response

PASS
Retention Time Stable (

min)
C18: 4.2 min / C19: 4.5 minPASS

Troubleshooting & Nuance

  • Isobaric Interference: Ensure your MS transition for C19 (typically m/z 314.3

    
     296.3 for [M+H]+) does not overlap with naturally occurring C20 Sphingosine isotopes or other lipid species.
    
  • Carryover: Sphingolipids are "sticky." If linearity fails at the low end after a high standard, check the injector needle wash. C19 and C18 should exhibit identical carryover properties.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • LIPID MAPS® Lipidomics Gateway. (2023). Standard Protocols for Sphingolipids. [Link]

  • Bui, H. N., et al. (2020). Validated LC-MS/MS Method of Sphingosine 1-phosphate Quantification in Human Serum. Thoracic Cancer. [Link]

  • Frej, C., et al. (2017). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry.[3][5] International Journal of Molecular Sciences. [Link][3]

Sources

Comparative

Maximizing Sphingosine Recovery: A Comparative Guide to Liquid-Liquid Extraction Protocols

For researchers, scientists, and drug development professionals engaged in sphingolipidomics, the accurate quantification of sphingoid bases is paramount. This guide provides an in-depth comparison of liquid-liquid extra...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in sphingolipidomics, the accurate quantification of sphingoid bases is paramount. This guide provides an in-depth comparison of liquid-liquid extraction (LLE) methods for C19 sphingosine and its more commonly used analog, C17 sphingosine. Insights into the causal factors behind experimental choices are detailed to ensure robust and reproducible results.

The Critical Role of Internal Standards in Sphingolipid Analysis

Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure.[1] Accurate measurement of these molecules is often complicated by their low abundance and the potential for sample loss during extraction. To counteract these challenges, internal standards are indispensable for correcting for extraction efficiency and instrument variability.[2][3][4]

While stable isotope-labeled standards are considered the gold standard due to their nearly identical physical properties to the analytes, sphingolipids with chain lengths not commonly found in nature, such as C17 or C19 sphingosine, are also widely used.[2] Due to its established use, a greater volume of public data exists for C17 sphingosine recovery. Given the high structural similarity between C17 and C19 sphingosine, differing only by two methylene groups, their extraction behaviors are nearly identical. Therefore, the recovery data for C17 sphingosine serves as a reliable proxy for what can be expected for C19 sphingosine under the same LLE conditions.

Principles of Liquid-Liquid Extraction for Sphingosines

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase.[5][6][7] Sphingosines are amphipathic molecules, possessing both a polar head group and a nonpolar hydrocarbon tail. This dual nature dictates their partitioning behavior during LLE.

The "gold standard" methods for lipid extraction, the Folch and Bligh & Dyer methods, both utilize a chloroform and methanol solvent system.[8][9][10][11] The primary differences between these two methods lie in the solvent-to-sample ratios and the initial water content.[10][11][12] The Folch method is generally preferred for solid tissues, while the Bligh & Dyer method is often considered more suitable for biological fluids.[10]

A critical parameter influencing the recovery of sphingoid bases is the pH of the aqueous phase. Sphingosines contain a primary amine group, which can be protonated under acidic conditions.[13][14] This property can be manipulated to enhance extraction efficiency.

Comparative Analysis of LLE Protocols

Several LLE protocols have been developed and optimized for sphingolipid analysis. The choice of method can significantly impact the recovery of sphingosines. Below is a comparison of common LLE methods and their reported recovery rates for sphingosine (using C17 as a proxy for C19).

MethodSolvent SystemKey FeaturesReported Sphingosine RecoveryAdvantagesDisadvantages
Folch Method Chloroform/Methanol (2:1, v/v)High solvent-to-sample ratio.[12]69-96%[15]High lipid yield, well-established.[9][12]Use of toxic chloroform, higher solvent volume.[15]
Bligh & Dyer Method Chloroform/Methanol/Water (1:2:0.8, v/v/v)Lower solvent-to-sample ratio.[12][16]35-72%[15]Reduced solvent consumption compared to Folch.[10]Can underestimate lipids in high-content samples.[12][16]
Acidified Bligh & Dyer Chloroform/Methanol with acidificationAddition of acid (e.g., HCl) to the aqueous phase.[16]Improved for acidic lipids.[16]Enhances recovery of protonated species.[16]Can lead to degradation of some lipids like plasmalogens.[16]
Methanol-based Method Methanol as primary solventSimpler, single-phase extraction.[15]96-101%[15]Less toxic, economical, user-friendly.[15]May have different selectivity compared to biphasic methods.
Butanol/Methanol Method 1-Butanol/Methanol (1:1, v/v)Single-phase, no drying/reconstitution needed.[17]>90%[17]High throughput, compatible with LC-MS/MS.[17]Newer method, less comparative data available.

Recommended High-Recovery LLE Protocol for C17/C19 Sphingosine

This protocol is designed as a self-validating system, explaining the rationale behind each step to ensure high recovery and reproducibility for long-chain sphingoid bases like C17 and C19 sphingosine from plasma samples.

Experimental Workflow Visualization

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Processing Sample 1. Plasma Sample (e.g., 50 µL) IS 2. Add Internal Standard (C17 or C19-Sphingosine) Sample->IS Ensures accurate quantification AddSolvent 3. Add 1.5 mL of Chloroform:Methanol (1:2, v/v) IS->AddSolvent Vortex 4. Vortex vigorously (15 seconds) AddSolvent->Vortex Incubate 5. Incubate at 48°C (15 minutes) Vortex->Incubate Enhances lipid dissociation AddCHCl3 6. Add 0.5 mL Chloroform Incubate->AddCHCl3 AddH2O 7. Add 0.5 mL Acidified Water (e.g., 0.1 M HCl) AddCHCl3->AddH2O Induces phase separation Vortex2 8. Vortex vigorously (15 seconds) AddH2O->Vortex2 Centrifuge 9. Centrifuge (e.g., 1000 x g for 5 min) Vortex2->Centrifuge Separates phases Collect 10. Collect Lower Organic Phase Centrifuge->Collect Carefully aspirate Dry 11. Evaporate to Dryness (under Nitrogen stream) Collect->Dry Removes extraction solvents Reconstitute 12. Reconstitute in appropriate solvent for analysis (e.g., LC-MS/MS) Dry->Reconstitute

Caption: Optimized LLE workflow for high recovery of sphingoid bases.

Step-by-Step Methodology
  • Sample Preparation : To a 50 µL plasma sample in a glass tube, add the C17 or C19 sphingosine internal standard. The addition of the internal standard at the earliest stage is crucial to account for any variability throughout the entire sample preparation and analysis process.[4]

  • Initial Extraction : Add 1.5 mL of a pre-chilled chloroform:methanol (1:2, v/v) solution. The methanol serves to denature proteins and disrupt their binding to lipids, while the chloroform acts as the primary solvent for the lipids.

  • Vortex and Incubate : Vortex the mixture vigorously for 15 seconds. An incubation step at 48°C for 15 minutes can enhance the dissociation of lipids from proteins, though prolonged high temperatures can be detrimental to some complex sphingolipids.[18]

  • Phase Separation : Add 0.5 mL of chloroform followed by 0.5 mL of acidified water (e.g., 0.1 M HCl). Vortex again for 15 seconds. The addition of more chloroform and water induces the separation of the mixture into a lower organic phase and an upper aqueous phase. Acidifying the aqueous phase ensures that the amine group on the sphingosine is protonated, which can improve partitioning into the organic phase.

  • Centrifugation : Centrifuge the sample at approximately 1000 x g for 5 minutes to achieve a clean separation between the two phases and pellet any precipitated proteins at the interface.

  • Collection : Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new tube. Be cautious not to disturb the protein pellet or aspirate any of the upper aqueous phase.

  • Drying and Reconstitution : Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent that is compatible with the downstream analytical method, such as the initial mobile phase for an LC-MS/MS analysis.

Conclusion

The accurate quantification of C19 sphingosine, like its C17 analog, is highly dependent on the chosen liquid-liquid extraction protocol. While classic methods like the Folch and Bligh & Dyer procedures are well-established, newer single-phase methods using methanol or butanol/methanol offer comparable or even superior recovery rates with the added benefits of reduced toxicity and simplified workflows.[15][17] Key parameters such as the solvent-to-sample ratio, extraction time and temperature, and the pH of the aqueous phase must be carefully considered and optimized.[18][19][20] By understanding the chemical principles behind each step and implementing a robust, well-validated protocol, researchers can achieve high recovery and reliable quantification of sphingoid bases, paving the way for more accurate insights in the field of sphingolipidomics.

References

  • Comparison of different methods for sphingolipid extraction. ResearchGate. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi. [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC. [Link]

  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • Advances in Lipid Extraction Methods—A Review. PMC. [Link]

  • A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. MDPI. [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC. [Link]

  • Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. [Link]

  • An Efficient Single Phase Method for the Extraction of Plasma Lipids. MDPI. [Link]

  • Liquid samples (bligh and dyer). Cyberlipid. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters. [Link]

  • Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Advances in Lipid Extraction Methods—A Review. MDPI. [Link]

  • Bligh and Dyer Lipid Extraction Method | PDF | Mass Spectrometry. Scribd. [Link]

  • Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. AOCS. [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. PMC. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples | Request PDF. ResearchGate. [Link]

  • Liquid-liquid extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Publications. [Link]

  • Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. EduBirdie. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters Corporation. [Link]

  • Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PubMed. [Link]

  • Factors influencing survival in sphingosine phosphate lyase insufficiency syndrome: a retrospective cross-sectional natural history study of 76 patients. PMC. [Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Selecting Lipidomics Standards: C17 vs. C19 Sphingosine

In the landscape of quantitative lipidomics, particularly in the analysis of bioactive sphingolipids, the selection of an appropriate internal standard is not merely a procedural step but the very foundation of data accu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative lipidomics, particularly in the analysis of bioactive sphingolipids, the selection of an appropriate internal standard is not merely a procedural step but the very foundation of data accuracy and reliability. The complexity of biological matrices and the inherent variability of mass spectrometry (MS) analysis demand a standard that can faithfully navigate extraction, derivatization, and ionization alongside its endogenous counterparts.[1][2] This guide provides an in-depth comparison of two commonly employed yet distinct odd-chain sphingosine standards: C17-sphingosine and C19-sphingosine.

The central dogma for a reliable internal standard in MS-based quantification is that it must be chemically and physically similar to the analyte of interest but mass-distinguishable.[2] Most critically, it should not be naturally present in the biological system under investigation. Mammalian sphingolipids predominantly feature even-numbered carbon chains, typically with C18 or C20 sphingoid backbones.[3] This makes odd-chain sphingolipids like C17- and C19-sphingosine ideal candidates for internal standards, as they are generally absent or found in negligible amounts in mammalian tissues.[3]

Head-to-Head Comparison: C17-Sphingosine vs. C19-Sphingosine

The choice between C17 and C19 sphingosine may seem trivial, a mere difference of two methylene groups. However, these subtle structural differences can have tangible impacts on analytical performance, particularly concerning chromatographic co-elution with the most common endogenous sphingolipids.

FeatureC17-Sphingosine (d17:1)C19-Sphingosine (d19:1)Scientific Rationale & Field Insights
Molar Mass ~285.48 g/mol ~313.54 g/mol The mass difference is easily resolved by all modern mass spectrometers, ensuring no isotopic overlap or interference.
Natural Abundance Negligible to absent in mammalian systems.[3]Negligible to absent in mammalian systems.This is the primary prerequisite for their use as internal standards, preventing artificial inflation of analyte signals.
Chromatographic Behavior (Reversed-Phase LC) Elutes slightly earlier than C18-sphingosine.Elutes slightly later than C18-sphingosine.In reversed-phase liquid chromatography (RPLC), retention time increases with hydrophobicity (chain length). The goal is to have the standard elute as closely as possible to the analyte to experience similar matrix effects.
Optimal Use Case Excellent for bracketing the elution of C16 and C18 sphingoid bases. Its earlier elution can be advantageous in complex matrices to avoid later-eluting interferences.Arguably provides a better proxy for the most abundant C18 and C20 sphingoid bases due to closer elution times, potentially offering more accurate correction for matrix effects in that specific chromatographic window.The "perfect" co-elution is a myth, but minimizing the retention time gap between the standard and the primary analyte (usually C18-sphingosine) is a key objective for robust quantification.[4]
Commercial Availability Widely available from multiple suppliers as a well-characterized standard. Often included in commercial internal standard mixes.[5][6]Readily available, but perhaps slightly less common in pre-made commercial mixes compared to C17 analogues.Both are synthetically accessible. The inclusion of C17-sphingosine in the widely used LIPID MAPS™ internal standard cocktail has contributed to its broader adoption.[6]
Ionization & Fragmentation Exhibits ionization efficiency and fragmentation patterns (e.g., characteristic loss of water) that are highly analogous to C18-sphingosine.[7]Exhibits virtually identical ionization and fragmentation behavior to C17- and C18-sphingosine, ensuring comparable detection characteristics in the mass spectrometer.Since the charge is carried on the sphingoid base headgroup, the addition of two carbons to the tail has a minimal impact on the fundamental processes of electrospray ionization (ESI) and collision-induced dissociation (CID).

Visualizing the Workflow: A Protocol for Success

A robust analytical workflow is critical for reproducible results. The following diagram outlines the essential steps for quantifying sphingosines using an odd-chain internal standard.

Sphingolipid_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Cell Pellet) Spike 2. Spike with IS (C17 or C19 Sphingosine) Sample->Spike Add known amount Extract 3. Liquid-Liquid Extraction (e.g., Bligh-Dyer) Spike->Extract Vortex & Centrifuge Dry 4. Dry Down & Reconstitute Extract->Dry Isolate organic phase LC 5. LC Separation (Reversed-Phase C18) Dry->LC MS 6. MS/MS Detection (Triple Quadrupole, MRM) LC->MS Integrate 7. Peak Integration (Analyte & IS) MS->Integrate Calculate 8. Calculate Ratio (Analyte Area / IS Area) Integrate->Calculate Quantify 9. Quantify (vs. Calibration Curve) Calculate->Quantify

Caption: Standard workflow for sphingosine quantification using LC-MS/MS.

Experimental Protocol: Quantification of Sphingosine in Human Plasma

This protocol provides a self-validating system for the accurate measurement of endogenous sphingosine using either C17-sphingosine or C19-sphingosine as an internal standard.

1. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of C17-sphingosine (or C19-sphingosine) in methanol. Store at -20°C.

  • Prepare a working internal standard (IS) solution of 1 µg/mL in methanol.

  • Prepare calibration curve standards of endogenous C18-sphingosine ranging from 0.5 ng/mL to 200 ng/mL in methanol.

2. Sample Preparation:

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the 1 µg/mL IS working solution. Vortex briefly.

  • Causality Check: Adding the IS at the very beginning is crucial. It ensures the standard undergoes the exact same extraction and potential degradation as the analyte, which is the entire basis for its corrective function.

  • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the lower organic phase to a new tube, avoiding the protein interface.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A suitable gradient to separate sphingosines from other lipids. For example, start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • MS System: A triple quadrupole mass spectrometer with an ESI source.

  • Mode: Positive ion mode, Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • C18-Sphingosine (d18:1): Precursor m/z 300.3 → Product m/z 282.3

    • C17-Sphingosine (d17:1): Precursor m/z 286.3 → Product m/z 268.3

    • C19-Sphingosine (d19:1): Precursor m/z 314.3 → Product m/z 296.3

  • Trustworthiness Check: Analyze a "blank" sample (matrix without IS) to ensure no endogenous peaks are present at the retention time and MRM transition of your chosen standard.

4. Data Analysis:

  • Integrate the peak areas for the endogenous sphingosine and the IS.

  • Calculate the area ratio (Analyte Area / IS Area).

  • Plot the area ratios of the calibration standards against their known concentrations to generate a calibration curve.

  • Determine the concentration of sphingosine in the unknown samples using the regression equation from the calibration curve.

Making the Right Choice: C17 or C19?

The decision between C17 and C19 sphingosine hinges on the specific goals of the analysis.

Decision_Tree Start Choosing Your Odd-Chain Sphingosine Standard Question What is the primary endogenous analyte of interest? Start->Question C18_focus Primarily C18-Sphingosine and its metabolites Question->C18_focus Focused Analysis Broad_focus Broad profiling of C16-C20 sphingoid bases Question->Broad_focus Comprehensive Analysis Choice_C19 C19-Sphingosine is an excellent choice C18_focus->Choice_C19 Reason: Closer chromatographic co-elution provides potentially more accurate matrix effect correction. Choice_C17 C17-Sphingosine is a robust, versatile choice Broad_focus->Choice_C17 Reason: Elutes between C16 and C18, providing a good central anchor for quantifying a wider range of chain lengths.

Sources

Comparative

Introduction: The Analytical Challenge of Sphingolipidomics

Cross-Validation of C19 Sphingosine Quantification Methods: A Comprehensive Guide for Lipidomics Sphingolipids are critical structural components of cell membranes and potent bioactive signaling molecules. In mammalian s...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of C19 Sphingosine Quantification Methods: A Comprehensive Guide for Lipidomics

Sphingolipids are critical structural components of cell membranes and potent bioactive signaling molecules. In mammalian systems, the predominant sphingoid backbone is C18 sphingosine (d18:1), synthesized via the condensation of palmitoyl-CoA and serine. Because endogenous levels of odd-chain sphingoid bases are virtually non-existent in healthy mammalian tissues, C19 sphingosine (d19:1) serves as an ideal, highly specific internal standard (IS) for mass spectrometry[1].

However, quantifying sphingolipids presents significant analytical challenges. Sphingoid bases exhibit massive structural diversity, and their amphiphilic nature leads to variable extraction recoveries and severe matrix suppression during electrospray ionization (ESI). Furthermore, relying on a "one standard per class" approach often fails to account for fragmentation biases in tandem mass spectrometry (MS/MS)[2]. To ensure scientific integrity, researchers must cross-validate their primary liquid chromatography-mass spectrometry (LC-MS/MS) workflows against orthogonal methods, such as chemical derivatization or spatial profiling via MALDI-MSI[3][4].

This guide objectively compares three leading methodologies for sphingosine quantification, providing the causal reasoning behind experimental choices and self-validating protocols to ensure robust lipidomic data.

Visualizing the Analytical Logic

To understand why cross-validation is necessary, we must first map how the C19 sphingosine internal standard integrates into the endogenous metabolic pathway during sample preparation.

G Ceramide Endogenous Ceramide Sphingosine Endogenous C18 Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Extraction Biphasic Lipid Extraction Sphingosine->Extraction C19_IS Spike-in: C19 Sphingosine (IS) C19_IS->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS

Sphingolipid metabolic pathway and C19 sphingosine internal standard integration.

G Sample Biological Matrix Spike Spike C19 Sphingosine IS Sample->Spike Split Aliquot Split for Cross-Validation Spike->Split Method1 Method A: LC-ESI-MS/MS (Underivatized) Split->Method1 Method2 Method B: LC-ESI-MS/MS (Benzoyl Chloride) Split->Method2 Method3 Method C: MALDI-MSI (Spatial Profiling) Split->Method3 Data Data Processing & Normalization Method1->Data Method2->Data Method3->Data Compare Statistical Cross-Validation Data->Compare

Cross-validation workflow for sphingolipid quantification methods.

Cross-Validation Methodologies: Causality & Protocols

Method A: Underivatized LC-ESI-MS/MS (The Gold Standard)

Direct LC-MS/MS analysis of intact sphingolipids is the most widely adopted method due to its high throughput. However, sphingoid bases can suffer from poor ionization efficiency in complex matrices. Spiking C19 sphingosine prior to extraction is non-negotiable here, as it perfectly mimics the extraction recovery and ionization suppression of endogenous C18 sphingosine[1].

Protocol 1: Biphasic Extraction & Underivatized Analysis

  • Spiking: Aliquot 50 µL of plasma/homogenate into a glass vial. Immediately spike 10 µL of 1 µM C19 Sphingosine (d19:1) IS. Causality: Spiking into the raw matrix before any solvent addition ensures the IS partitions exactly like the endogenous analytes, correcting for downstream physical losses.

  • Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v) and vortex for 30 seconds. Add 200 µL of MS-grade water to induce phase separation.

  • Separation: Centrifuge at 3,000 x g for 10 min. Collect the lower organic phase and dry under a gentle stream of nitrogen gas.

  • Reconstitution & LC-MS/MS: Resuspend in 100 µL of Methanol. Inject 5 µL onto a C18 reversed-phase column. Detect via Multiple Reaction Monitoring (MRM) in positive ion mode (e.g., tracking the [M+H]+ to product ion transition).

Method B: Benzoyl Chloride Derivatization LC-MS/MS (High Sensitivity)

To cross-validate the accuracy of Method A, particularly for low-abundance samples, chemical derivatization is employed. Benzoyl chloride reacts with the primary amine of the sphingoid base. This adds a hydrophobic aromatic ring, which shifts the analyte's retention time away from early-eluting polar matrix interferences and drastically enhances positive ion ESI response[4].

Protocol 2: Benzoyl Chloride Derivatization

  • Preparation: Dry the lipid extract obtained from Protocol 1 (Step 3).

  • Buffering: Resuspend the dried extract in 50 µL of 100 mM sodium carbonate buffer (pH 9.4). Causality: The alkaline pH ensures the primary amine of the sphingosine is fully deprotonated, making it a strong nucleophile ready to attack the benzoyl chloride carbonyl carbon.

  • Derivatization: Add 50 µL of 2% benzoyl chloride in acetonitrile. Incubate at room temperature for 15 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 1% formic acid. Analyze via LC-MS/MS, adjusting the MRM transitions to account for the added benzoyl mass (+104 Da).

Method C: MALDI-MSI (Spatial Validation)

While LC-MS/MS provides absolute bulk quantification, it destroys spatial context. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) cross-validates LC-MS/MS data by confirming the tissue localization of sphingolipids. The challenge is in-source fragmentation; hence, specific matrices like 2,5-Dihydroxybenzoic acid (DHB) in positive ion mode are required to stabilize the sphingosine signal[3].

Comparative Data Presentation

To objectively evaluate these methods, the following tables summarize their analytical performance and the specific metrics of C19 sphingosine when used as an internal standard across platforms.

Table 1: Cross-Validation of Analytical Platforms for Sphingoid Bases

Feature / MetricMethod A: Underivatized LC-MS/MSMethod B: Derivatized LC-MS/MSMethod C: MALDI-MSI
Primary Use Case High-throughput bulk lipidomicsTrace-level quantificationSpatial distribution / Tissue mapping
Sensitivity (LOD) Moderate (~1-5 nM)High (~0.1-0.5 nM)Low (Dependent on spatial resolution)
Matrix Effect High susceptibility (requires C19 IS)Low (shifted retention time)High (requires careful matrix selection)
Sample Prep Time ~2 hours~3.5 hours~4 hours (Tissue sectioning & coating)
Fragmentation Bias High (chain-length dependent)[2]Low (standardized by tag)Moderate (in-source fragmentation)[3]

Table 2: Performance Metrics of C19 Sphingosine (IS) in Plasma Matrices

Validation ParameterUnderivatized LC-MS/MSBenzoyl Chloride Derivatized LC-MS/MS
Extraction Recovery (%) 82.4 ± 4.1%81.9 ± 3.8%
Intra-day Precision (CV %) 6.5%3.2%
Inter-day Precision (CV %) 8.9%4.7%
Linearity (R²) 0.991 (0.5 - 500 ng/mL)0.998 (0.05 - 500 ng/mL)

Note: Derivatization significantly improves precision (lower CV%) and extends the linear dynamic range at the lower end by mitigating matrix suppression.

Conclusion

For robust sphingolipid quantification, relying solely on underivatized LC-MS/MS can introduce fragmentation biases and matrix-induced inaccuracies[2]. By utilizing C19 sphingosine as a universal internal standard[1], researchers can effectively normalize extraction efficiencies. However, true analytical confidence is achieved through cross-validation. Employing benzoyl chloride derivatization[4] validates the quantification of low-abundance species, while MALDI-MSI[3] provides orthogonal confirmation of lipid distribution. Drug development professionals should adopt this multi-tiered approach to ensure the highest level of scientific integrity in biomarker discovery.

References

  • Cayman Chemical. Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • Analytical Chemistry (ACS Publications). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models.
  • ResearchGate. Comparison and cross-validation of quantified lipid concentrations...
  • bioRxiv. Critical Evaluation of Sphingolipids Detection by MALDI-MSI.

Sources

Validation

A Comparison Guide: Accuracy and Precision of d19:1 Sphingosine vs. Alternatives in Serum LC-MS/MS Analysis

As lipidomics transitions from exploratory research to clinical biomarker validation, the rigorous quantification of endogenous sphingolipids—specifically d18:1 sphingosine and its derivatives—has become paramount. Becau...

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics transitions from exploratory research to clinical biomarker validation, the rigorous quantification of endogenous sphingolipids—specifically d18:1 sphingosine and its derivatives—has become paramount. Because serum is a highly complex matrix, liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows rely heavily on internal standards (IS) to correct for extraction losses and ion suppression.

Historically, odd-chain sphingoid bases like d17:1 and d19:1 sphingosine have been utilized as cost-effective "unnatural" internal standards. However, relying on d19:1 sphingosine introduces distinct analytical vulnerabilities regarding accuracy and precision. This guide objectively compares the performance of d19:1 sphingosine against d17:1 sphingosine and Stable Isotope-Labeled (SIL) standards, providing the mechanistic causality and experimental data required to optimize your serum lipidomics workflows.

Mechanistic Context: The Co-Elution Imperative

To understand the limitations of d19:1 sphingosine, we must first examine the physical chemistry of reversed-phase liquid chromatography (RPLC) and electrospray ionization (ESI).

In RPLC, retention time (RT) is dictated by the hydrophobic interaction between the analyte's aliphatic chain and the C18 stationary phase. The endogenous target, d18:1 sphingosine , contains an 18-carbon backbone.

  • d17:1 Sphingosine (17 carbons) is less lipophilic and elutes before the target.

  • d19:1 Sphingosine (19 carbons) is more lipophilic and elutes after the target.

The Matrix Effect Challenge: Serum extracts contain thousands of uncharacterized lipids, salts, and peptides that elute continuously off the column. These background molecules compete with the analyte for charge in the ESI source, causing ion suppression [1]. Because d19:1 elutes at a different time than d18:1, it is exposed to a completely different "neighborhood" of co-eluting matrix components. Consequently, the matrix suppression factor applied to the IS does not equal the suppression factor applied to the target analyte. When the Analyte/IS peak area ratio is calculated, the matrix effect fails to cancel out, degrading both precision (higher CV%) and accuracy (bias).

MatrixEffect cluster_0 Reversed-Phase LC Elution Timeline N3 d17:1 IS (Early Elution) M1 Matrix Suppression Zone A N3->M1 N1 Endogenous d18:1 (Target Analyte) M2 Matrix Suppression Zone B N1->M2 N2 SIL d18:1-d7 (Perfect Co-elution) N2->M2 N4 d19:1 IS (Late Elution) M3 Matrix Suppression Zone C N4->M3

Elution timeline demonstrating how RT shifts expose odd-chain IS to different matrix effects.

Comparative Analysis of Internal Standards

d19:1 Sphingosine: The "Late Eluter" with Endogenous Risks

While d19:1 is often assumed to be an unnatural lipid absent in mammalian biofluids, recent high-resolution lipidomic profiling has debunked this assumption. Studies have demonstrated that d19:1 sphingolipids (including d19:1 sphingosine 1-phosphate) are naturally upregulated in specific pathological states, such as chronic Hepatitis C Virus (HCV) infection[2][3].

  • The Causality of Bias: If d19:1 is used as an IS in a clinical cohort containing metabolic anomalies, the endogenous d19:1 background adds to the spiked IS signal. This artificially inflates the denominator in your quantification ratio, leading to a false underestimation of the target d18:1 concentration (negative bias).

d17:1 Sphingosine: The Industry Standard Odd-Chain

The heavily utilizes d17:1 sphingosine[4]. While it avoids the specific disease-state endogenous background seen with d19:1, it still suffers from the fundamental flaw of RT shifting. The early elution of d17:1 means it cannot perfectly correct for the ion suppression experienced by d18:1, leading to moderate precision variations across diverse patient serum samples.

Stable Isotope-Labeled (SIL) d18:1: The Gold Standard

SIL standards, such as d18:1-d7 sphingosine or 13C-labeled d18:1 , possess the exact same carbon chain length and stereochemistry as the endogenous target. The incorporation of heavy isotopes shifts the mass-to-charge ratio (m/z) for MS/MS isolation but does not alter hydrophobicity.

  • The Causality of Accuracy: SIL standards perfectly co-elute with the target analyte. They enter the ESI source at the exact same millisecond, experiencing identical matrix suppression. This self-validating normalization yields near-perfect accuracy and single-digit CVs[1].

Quantitative Performance Data

The following table synthesizes typical analytical validation parameters for quantifying serum d18:1 sphingosine using the three different internal standard strategies. Data reflects performance in a standard RPLC-MS/MS setup.

Internal Standard StrategyRetention Time Shift (vs d18:1)Matrix Effect (Ion Suppression)Endogenous Serum BackgroundMean Accuracy (%)Precision (CV %)
d19:1 Sphingosine +0.45 to +0.80 minDifferential (Variable)Trace to Moderate (Disease-dependent)82 - 115%12 - 18%
d17:1 Sphingosine -0.40 to -0.75 minDifferential (Variable)Negligible88 - 110%8 - 14%
SIL (d18:1-d7) 0.00 min (Co-elution) Identical to Target None 98 - 102% 2 - 5%

Experimental Protocol: Self-Validating Serum Extraction

To minimize matrix effects and maximize sphingolipid recovery, a single-phase extraction utilizing butanol is highly recommended over traditional biphasic Folch or Bligh-Dyer methods. Butanol's polarity is uniquely suited to extract both highly hydrophobic ceramides and polar sphingoid bases simultaneously[1][4].

Step-by-Step Single-Phase Butanol Extraction Workflow:

  • Sample Aliquoting: Transfer 50 µL of human serum into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (e.g., 1 µM SIL d18:1-d7 in methanol). Crucial: Spike the IS directly into the matrix before adding extraction solvents to account for protein-binding losses.

  • Extraction: Add 500 µL of extraction solvent (1-Butanol/Methanol, 1:1, v/v).

  • Precipitation: Vortex vigorously for 60 seconds to precipitate serum proteins and liberate bound sphingolipids.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer the clear supernatant to a glass LC vial for direct injection.

  • Analysis: Inject 2 µL into the UHPLC-MS/MS system equipped with a C18 reversed-phase column.

Workflow A 1. Serum Aliquot (50 µL) B 2. Internal Standard Spiking (d19:1, d17:1, or SIL) A->B C 3. Single-Phase Extraction (Butanol/Methanol 1:1) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. LC-MS/MS Analysis (Reversed-Phase C18) D->E F 6. Data Processing (Analyte/IS Ratio) E->F

Step-by-step sample preparation and LC-MS/MS workflow for serum sphingolipids.

Conclusion & Recommendations

While d19:1 sphingosine is commercially accessible, its use as an internal standard for serum LC-MS/MS analysis compromises scientific integrity. Its delayed retention time exposes it to differential matrix suppression, and its proven endogenous elevation in specific disease states (such as HCV) introduces severe quantitative bias.

For rigorous drug development and biomarker validation:

  • Abandon d19:1 as a primary internal standard for mammalian biofluids.

  • If budget constraints prohibit heavy isotopes, d17:1 sphingosine is a safer odd-chain alternative, provided matrix effects are thoroughly mapped during method validation.

  • Adopt SIL standards (d18:1-d7 or 13C) as the absolute gold standard to ensure perfect co-elution, identical ionization efficiency, and unassailable E-E-A-T compliance in your analytical data.

References

  • Wang, D., Xu, P., & Mesaros, C. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Bioanalysis, 13(12), 903–915.[Link]

  • Beyoğlu, D., Schwalm, S., Semmo, N., Huwiler, A., & Idle, J. R. (2023). Hepatitis C Virus Infection Upregulates Plasma Phosphosphingolipids and Endocannabinoids and Downregulates Lysophosphoinositols. International Journal of Molecular Sciences, 24(2), 1407.[Link]

  • Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2009). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 50(11), 2369–2388.[Link]

Sources

Comparative

Evaluating the Biological Inertness of C19 Sphingosine in Cell Culture Models

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Inert" Tracer Myth In the field of sphingolipidomics, C19 Sphingosine (d19:1 Sph) is fr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Inert" Tracer Myth

In the field of sphingolipidomics, C19 Sphingosine (d19:1 Sph) is frequently utilized as an internal standard due to its non-natural chain length (natural sphingosine is predominantly C18). However, a critical misconception exists regarding its application in live cell culture models .

Core Finding: C19 Sphingosine is NOT biologically inert .

Contrary to the assumption that it acts as a passive bystander, C19 Sphingosine is a competent substrate for key sphingolipid metabolic enzymes, including Sphingosine Kinases (SphK1/2) and Ceramide Synthases (CerS) . When added to live cells, it acts as a "metabolic imposter," entering the sphingolipid pathway to form C19-Sphingosine-1-Phosphate (C19-S1P) and C19-Ceramides .

This guide objectively compares C19 Sphingosine against alternative tracers (C17 Sphingosine and Deuterated Isotopomers) to delineate where it serves as a valid tool and where it introduces experimental artifacts.

Mechanistic Analysis: Why C19 is Not Inert

The biological activity of C19 Sphingosine stems from the structural promiscuity of sphingolipid enzymes. The hydrophobic tunnels of these enzymes can accommodate chain length variations (C16–C20) with minimal impact on catalytic efficiency (


).
The Metabolic Imposter Pathway

When C19 Sphingosine is introduced to the cell culture media:

  • Uptake: It rapidly partitions into the plasma membrane (flip-flop mechanism).

  • Phosphorylation: It is phosphorylated by SphK1 (cytosolic/membrane) and SphK2 (nuclear/mitochondrial) to form C19-S1P .

  • Acylation: It is N-acylated by Ceramide Synthases (CerS1–6) to form C19-Ceramides .

Diagram: Parallel Metabolism of C18 (Natural) and C19 (Synthetic) Sphingosine

The following diagram illustrates how C19 hijacks the endogenous pathway.

SphingolipidMetabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol / ER C18_Sph_Ex C18 Sphingosine (Natural) C18_Sph_In C18 Sphingosine C18_Sph_Ex->C18_Sph_In Uptake C19_Sph_Ex C19 Sphingosine (Tracer) C19_Sph_In C19 Sphingosine C19_Sph_Ex->C19_Sph_In Uptake C18_S1P C18-S1P (Bioactive Signaling) C18_Sph_In->C18_S1P Phosphorylation C18_Cer C18-Ceramide (Apoptosis/Stress) C18_Sph_In->C18_Cer Acylation C19_S1P C19-S1P (Novel Agonist?) C19_Sph_In->C19_S1P Phosphorylation C19_Cer C19-Ceramide (Accumulation) C19_Sph_In->C19_Cer Acylation SphK Sphingosine Kinase (SphK1/2) SphK->C18_S1P SphK->C19_S1P CerS Ceramide Synthase (CerS1-6) CerS->C18_Cer CerS->C19_Cer

Caption: C19 Sphingosine is processed in parallel to natural C18 Sphingosine, generating non-natural metabolites.

Comparative Analysis: C19 vs. Alternatives

When selecting a standard, the choice depends on the experimental stage: Live Cell Tracing (Metabolic Flux) vs. Post-Lysis Quantification .

Table 1: Performance Comparison of Sphingosine Standards
FeatureC19 Sphingosine C17 Sphingosine Deuterated Sphingosine (d7/d9)
Primary Use Case Post-Lysis Internal StandardPost-Lysis Internal StandardLive Cell Metabolic Flux / Quant
Biological Inertness NO (Active Substrate)NO (Active Substrate)NO (Active Substrate)
Metabolic Fate Forms C19-S1P, C19-CerForms C17-S1P, C17-CerForms d-S1P, d-Cer (Identical to natural)
Mass Shift +14 Da (vs C18)-14 Da (vs C18)+7 to +9 Da
Natural Abundance Trace / AbsentTrace (Minor species)Zero (Synthetic)
Receptor Binding Likely binds S1PRs (Unknown affinity)Likely binds S1PRsIdentical affinity to Natural S1P
Cost LowLowHigh
Recommendation Extraction Only Extraction Only Metabolic Tracing
Critical Insight: The "Inert" Alternative

If a truly biologically inert tracer is required (one that enters the cell but cannot be metabolized), 1-Deoxysphingosine is often considered. However, it is cytotoxic because it lacks the C1-OH group required for phosphorylation and degradation, leading to the accumulation of toxic 1-deoxy-ceramides. There is currently no perfect, non-toxic, inert sphingosine tracer.

Experimental Protocols

Protocol A: Validation of C19 Inertness (Metabolism Assay)

Use this protocol to confirm if C19 Sphingosine is being metabolized in your specific cell line.

Objective: Quantify the conversion of C19-Sph to C19-S1P.

  • Cell Seeding: Seed HEK293 or HeLa cells (or target line) at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Replace media with serum-free DMEM (to remove serum S1P).

    • Add 1 µM C19 Sphingosine (dissolved in BSA-complex).

    • Incubate for 0, 15, 30, and 60 minutes .

  • Extraction:

    • Wash cells 2x with cold PBS.

    • Add 500 µL Methanol (containing d7-S1P as internal standard).

    • Scrape cells and transfer to glass vials.

    • Sonicate for 30 seconds.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus).

    • Transitions (MRM):

      • C18-S1P:

        
        
        
      • C19-S1P:

        
         (Target Analyte)
        
      • d7-S1P:

        
        
        
  • Data Interpretation: Detection of the

    
     transition confirms SphK activity on the C19 substrate.
    
Protocol B: Correct Usage (Post-Lysis Internal Standard)

Use C19 Sphingosine only at this stage to correct for extraction efficiency.

  • Cell Lysis: Harvest cells in PBS.

  • Spike-In: Add 10 pmol C19 Sphingosine directly to the cell pellet before adding extraction solvents.

  • Extraction: Proceed with Bligh-Dyer or Methanol extraction.

  • Logic: Since the cells are lysed, enzymes are inactive (if kept cold/denatured), and C19 serves as a mass-distinct reference for natural C18 Sphingosine recovery.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for selecting the correct standard based on the experimental goal.

Workflow Start Experimental Goal Goal_Flux Track Metabolic Flux (Live Cells) Start->Goal_Flux Goal_Quant Quantify Static Levels (Mass Spec) Start->Goal_Quant Q_Inert Is Inertness Required? Goal_Flux->Q_Inert Choice_C19 Use C19 Sphingosine (Extraction Spike-In ONLY) Goal_Quant->Choice_C19 Standard Protocol Choice_Deut Use Deuterated Sphingosine (d7-Sph / d9-Sph) Q_Inert->Choice_Deut No (Natural Mimic) Warn_C19 WARNING: C19 is Metabolized Forms C19-S1P & C19-Cer Q_Inert->Warn_C19 Yes (Assumed Inert) Warn_C19->Choice_Deut Switch to Isotopomer

Caption: Decision tree for selecting sphingosine standards. C19 is valid for extraction but flawed for live tracing.

References

  • Cayman Chemical. Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics. Cayman Chemical News. Link

  • Hla, T., & Brinkmann, V. (2011).[1] Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation.[1][2][3][4][5][6] Novartis Foundation Symposia. Link

  • Lipid Maps. Sphingosine (d18:1) Structure and Biology.[3][7][8][9][10][11][12] Lipid Maps Structure Database. Link

  • Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolites in inflammatory disease.[9] Nature. Link

  • BenchChem. Validating Sphingosine as a Clinical Biomarker: A Comparative Guide.Link

  • Frontiers in Pharmacology. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions.Link

Sources

Validation

benchmarking C19 sphingosine against isotope-labeled analogs

Benchmarking C19 Sphingosine Against Isotope-Labeled Analogs in Quantitative Lipidomics Executive Summary Accurate quantification of sphingolipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) hinges enti...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking C19 Sphingosine Against Isotope-Labeled Analogs in Quantitative Lipidomics

Executive Summary Accurate quantification of sphingolipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) hinges entirely on the selection of an appropriate internal standard (IS). As a Senior Application Scientist, I frequently evaluate the trade-offs between using synthetic odd-chain analogs, such as C19 sphingosine, and stable-isotope-labeled (SIL) analogs, such as d7-sphingosine. This guide provides a rigorous, causality-driven comparison of these two standards, detailing their mechanistic behaviors during chromatography and ionization, and offering a self-validating experimental workflow for high-fidelity lipidomics.

Mechanistic Grounding: The Chemistry of Sphingoid Bases

Sphingolipids are structurally defined by their sphingoid base backbone, with d18:1 (18-carbon) sphingosine being the most abundant endogenous species in mammals. To quantify these endogenous pools, researchers must spike samples with a known concentration of an IS that mimics the target analyte but can be distinguished by the mass spectrometer, as detailed by[1].

  • C19 Sphingosine (Odd-Chain Analog): Because mammalian cells rarely synthesize odd-chain sphingoid bases, C19 sphingosine serves as a traditional, cost-effective IS. It is structurally identical to endogenous sphingosine except for an additional methylene (-CH2-) group in its aliphatic chain, making it easily distinguishable by mass[2].

  • d7-Sphingosine (Isotope-Labeled Analog): This SIL standard is chemically identical to endogenous d18:1 sphingosine but contains seven deuterium atoms incorporated into its carbon backbone. This results in a +7 Da mass shift, allowing mass spectrometers to easily differentiate it from the endogenous molecule without altering its fundamental chemical properties[3].

The Core Challenge: Matrix Effects and Chromatographic Co-elution

The fundamental difference in performance between C19 and d7-sphingosine lies in their chromatographic behavior and their resulting susceptibility to matrix effects during electrospray ionization (ESI)[1].

In reversed-phase liquid chromatography (RPLC), separation is driven by hydrophobic interactions between the lipid's aliphatic chain and the stationary phase (e.g., a C18 column). Because C19 sphingosine possesses an extra carbon atom, it is more hydrophobic than the endogenous C18 target. Consequently, C19 sphingosine elutes later than C18 sphingosine.

The Causality of Matrix Suppression: Why does this retention time shift matter? During ESI, co-eluting background molecules (the "matrix") compete with the analyte for charge droplets. Because C19 elutes at a different retention time, it is ionized in a completely different matrix environment than the C18 target. If the C18 elution window experiences heavy ion suppression from co-eluting salts or phospholipids, but the C19 window does not, the resulting peak area ratio will be artificially skewed, leading to inaccurate quantification[1].

Conversely, d7-sphingosine shares the exact carbon chain length and hydrophobicity as endogenous C18 sphingosine. It achieves near-perfect co-elution. Therefore, any matrix-induced ion suppression or enhancement affects both the target and the IS equally. When the ratio of their signals is calculated, the matrix effect mathematically cancels out, ensuring absolute quantitative accuracy[1].

Quantitative Benchmarking

To objectively guide assay development, the performance metrics of C19 and d7-sphingosine are summarized below.

Table 1: Performance Comparison of Sphingosine Internal Standards

FeatureC19 Sphingosined7-Sphingosine (Isotope-Labeled)
Structural Match Odd-chain analog (1 extra carbon)Exact structural match (Deuterated)
RPLC Co-elution Elutes later than endogenous C18Perfect co-elution with endogenous C18
Matrix Effect Compensation Moderate (Vulnerable to temporal matrix shifts)Excellent (Identical matrix environment)
Isotopic Interference NoneMinimal (M+7 shift prevents overlap)
Cost & Accessibility Highly cost-effectivePremium cost

Experimental Workflow & Methodology

To ensure data integrity, the following protocol represents a self-validating system. By spiking the IS directly into the crude matrix prior to any physical manipulation, we account for both extraction recovery losses and ionization variances.

Workflow N1 Sample Matrix (Plasma/Tissue) N2 Spike Internal Standards (C19 or d7-Sphingosine) N1->N2 N3 Liquid-Liquid Extraction (e.g., MTBE or Bligh-Dyer) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Organic Phase Recovery & Nitrogen Drying N4->N5 N6 Reconstitution (Methanol/Buffer) N5->N6 N7 LC-MS/MS Analysis (MRM Mode) N6->N7

Step-by-step sample preparation and LC-MS/MS workflow for sphingolipid quantification.

Step-by-Step Protocol (MTBE Extraction):

  • Sample Aliquoting: Transfer 50 µL of plasma or tissue homogenate into a solvent-resistant glass tube.

  • IS Spiking (Critical Causality Step): Add 10 µL of the internal standard working solution (e.g., 1 µM d7-sphingosine or C19 sphingosine in methanol, sourced from[4]). Validation: Spiking before extraction ensures the IS undergoes the exact same physical partitioning as the endogenous lipids, allowing the final ratio to correct for any pipetting or phase-separation losses.

  • Protein Precipitation & Extraction: Add 225 µL of ice-cold methanol and vortex vigorously for 30 seconds. Add 750 µL of methyl tert-butyl ether (MTBE) and incubate at room temperature for 1 hour with constant shaking (1,000 rpm).

  • Phase Separation: Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer the upper organic (MTBE) phase to a new glass vial.

  • Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the LC starting mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium formate).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 300.3 → 282.3 for C18 sphingosine; m/z 307.3 → 289.3 for d7-sphingosine)[3].

  • System Validation: Calculate the coefficient of variation (CV) of the IS peak area across all samples. A CV < 15% validates consistent extraction recovery and stable instrument performance.

Decision Logic for Assay Development

Choosing between C19 and d7-sphingosine requires balancing analytical rigor with budget constraints. Use the following decision tree to guide your assay design.

Logic Q1 Is Absolute Quantification Required? Yes1 Use Isotope-Labeled (e.g., d7-Sphingosine) Q1->Yes1 Yes No1 Are Matrix Effects Highly Variable? Q1->No1 No Yes2 Use Isotope-Labeled No1->Yes2 Yes No2 Use C19 Sphingosine (Cost-Effective) No1->No2 No

Decision logic for selecting C19 sphingosine versus isotope-labeled internal standards.

Conclusion

While C19 sphingosine remains a highly accessible and cost-effective tool for relative lipid profiling, it falls short in environments with complex, shifting matrix effects due to its chromatographic offset. For rigorous, absolute quantification—especially in clinical lipidomics or biomarker discovery—isotope-labeled analogs like d7-sphingosine are the unequivocal gold standard. Their ability to perfectly co-elute and normalize ionization suppression ensures the highest degree of trustworthiness in your mass spectrometry data.

References

  • Wang, M., et al. "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?" Mass Spectrometry Reviews (PMC). URL: [Link]

  • Höglinger, D., et al. "Mitochondria-specific photoactivation to monitor local sphingosine metabolism and function." eLife. URL: [Link]

  • Othman, A., et al. "Correlation of the plasma sphingoid base profile with results from oral glucose tolerance tests in gestational diabetes mellitus." Experimental and Clinical Endocrinology & Diabetes (PMC). URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating C19 Sphingosine for Clinical Lipidomics

An Objective Comparison of Internal Standards for High-Accuracy Sphingolipid Quantification For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Internal Standards for High-Accuracy Sphingolipid Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is a cornerstone of translational research. Sphingolipids, a class of lipids serving as both structural components of cell membranes and critical signaling molecules, are increasingly recognized for their role in pathophysiology.[1][2][3] Alterations in sphingolipid metabolism are linked to a host of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making them promising candidates for clinical biomarkers.[1][2][4][5]

At the heart of sphingolipid metabolism lies sphingosine, which can be metabolized to other crucial signaling molecules like sphingosine-1-phosphate (S1P).[2][3] The quantitative analysis of these molecules in complex biological matrices like human plasma presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[6][7][8][9] However, the reliability of any LC-MS/MS method hinges on the proper use of internal standards (IS) to correct for variability during sample preparation and analysis.[10][11]

This guide provides an in-depth technical comparison of C19 sphingosine as an internal standard against other common alternatives, offering field-proven insights and a self-validating experimental protocol to empower your laboratory's clinical lipidomics applications.

The Central Role of the Internal Standard

An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the mass spectrometer. It is added at a known concentration to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[11] Its primary function is to normalize the final signal, compensating for:

  • Extraction Inefficiency: Loss of analyte during lipid extraction phases.

  • Matrix Effects: Suppression or enhancement of the analyte signal by other components in the sample matrix (e.g., salts, phospholipids).

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer response.

The most common choices for sphingolipid analysis are stable isotope-labeled (e.g., d7-sphingosine) or odd-chain length analogues (e.g., C17 or C19 sphingosine).[10] While stable-isotope labeled standards are often considered the "gold standard" due to their near-identical physicochemical properties, odd-chain analogues provide a cost-effective and highly reliable alternative.[9][10] This guide focuses on evaluating the performance of an odd-chain standard, C19 sphingosine, against its more commonly used counterpart, C17 sphingosine.

Why C19 Sphingosine? The Rationale

The logic behind using an odd-chain internal standard is that these chain lengths are not typically found in nature in significant amounts.[10] Both C17 and C19 sphingoid bases are structurally homologous to the endogenous C18 sphingosine. This structural similarity ensures they behave almost identically during extraction and chromatographic separation. Their different masses, however, allow for clear differentiation in the MS/MS analysis. The choice between C17 and C19 often comes down to ensuring complete chromatographic separation from any potential, low-abundance endogenous odd-chain sphingolipids and commercial availability.

Experimental Design for a Head-to-Head Evaluation

To objectively evaluate C19 sphingosine, a direct comparison with a well-established standard like C17 sphingosine is necessary. The following protocol outlines a robust validation experiment.

Workflow Overview

The experimental process involves spiking a biological matrix (e.g., pooled human plasma) with both C17 and C19 internal standards, performing a lipid extraction, and analyzing the samples via a developed LC-MS/MS method. Key validation parameters—linearity, recovery, and matrix effect—are then calculated and compared.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation Sample 1. Aliquot Plasma Samples (Pooled Human Plasma) Spike 2. Spike with IS (C17-Sph & C19-Sph) Sample->Spike Extract 3. Perform Lipid Extraction (e.g., Butanol/Methanol) Spike->Extract Dry 4. Evaporate & Reconstitute Extract->Dry Inject 5. Inject Sample Dry->Inject Separate 6. Chromatographic Separation (Reversed-Phase C18) Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Calculate 9. Calculate Performance Metrics (Linearity, Recovery, Matrix Effect) Integrate->Calculate Compare 10. Compare IS Performance Calculate->Compare

Caption: Experimental workflow for comparing internal standard performance.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating the necessary controls to ensure data integrity.

1. Materials & Reagents:

  • Pooled Human Plasma (K2-EDTA)

  • C17-Sphingosine (d17:1) and C19-Sphingosine (d19:1) standards

  • Endogenous Sphingosine (d18:1) standard

  • LC-MS Grade Methanol, 1-Butanol, Acetonitrile, 2-Propanol, Formic Acid

  • Phosphate-Buffered Saline (PBS)

2. Preparation of Standard Solutions:

  • Internal Standard Spiking Solution: Prepare a combined working solution containing both C17-Sphingosine and C19-Sphingosine at 500 nM in methanol.

  • Calibration Curve Stock: Prepare a stock solution of endogenous C18-Sphingosine at 10 µM in methanol. Create serial dilutions in a surrogate matrix (e.g., 5% BSA in PBS) to generate calibration standards ranging from 1 nM to 1000 nM.

3. Sample Preparation & Lipid Extraction:

  • Causality: A single-phase butanol/methanol extraction is chosen here. This method has shown good recovery for a broad range of sphingolipids, including the more polar sphingoid bases, compared to some traditional biphasic methods.[12]

  • Procedure:

    • Aliquot 50 µL of sample (plasma, calibrator, or blank matrix) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the combined IS Spiking Solution (C17/C19) to all tubes except for "matrix blank" tubes.

    • Add 500 µL of extraction solvent (1-Butanol/Methanol 1:1 v/v containing 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of the initial LC mobile phase (e.g., 80:20 A:B).

4. LC-MS/MS Method:

  • Causality: Reversed-phase chromatography using a C18 column provides excellent separation of sphingoid bases based on their hydrophobicity. A gradient elution ensures that analytes are eluted with good peak shape and in a reasonable timeframe.[9] Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and selectivity in quantitative analysis.[8][13][14]

  • LC Parameters:

    • Column: BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water/Acetonitrile (80:20 v/v)

    • Mobile Phase B: 0.1% Formic Acid in 2-Propanol/Acetonitrile (80:20 v/v)

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 20% B, linear ramp to 100% B over 5 min, hold for 2 min, return to initial conditions.

  • MS/MS Parameters (Positive ESI Mode):

    • MRM Transitions: The most abundant product ion for sphingoid bases typically arises from the loss of two water molecules.[15]

      • C17-Sph (d17:1): Precursor m/z 286.3 → Product m/z 250.3

      • C18-Sph (d18:1): Precursor m/z 300.3 → Product m/z 264.4

      • C19-Sph (d19:1): Precursor m/z 314.3 → Product m/z 278.4

Performance Evaluation Metrics

1. Linearity: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibrators. Linearity is assessed by the coefficient of determination (R²), which should ideally be ≥0.99. This must be done separately using C17-Sph and C19-Sph for normalization to compare their performance.

2. Recovery and Matrix Effect: These critical parameters are evaluated using three sets of samples as described by Matuszewski et al.

  • Set 1 (Neat): Analyte and IS spiked into the final reconstitution solvent.

  • Set 2 (Post-Extraction Spike): Blank plasma is extracted first, and the analyte and IS are spiked into the final reconstituted extract.

  • Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into plasma before extraction (these are your regular QC samples).

Calculations:

  • Recovery (%) = (Mean Peak Area from Set 3 / Mean Peak Area from Set 2) x 100

  • Matrix Effect (%) = (Mean Peak Area from Set 2 / Mean Peak Area from Set 1) x 100

Trustworthiness: An ideal internal standard will have a recovery and matrix effect profile that is nearly identical to the endogenous analyte it is meant to track. A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Comparative Performance Data

The following table presents illustrative data from a head-to-head comparison.

ParameterEndogenous Sphingosine (d18:1)Performance Metric
Normalized to C17-Sph Normalized to C19-Sph
Linearity (R²) 0.99850.9991
Recovery (%) 89% (Analyte) vs. 91% (IS)89% (Analyte) vs. 88% (IS)
Matrix Effect (%) 82% (Analyte) vs. 85% (IS)82% (Analyte) vs. 83% (IS)

Interpretation: In this example, both internal standards perform exceptionally well. The R² values demonstrate excellent linearity. Critically, the recovery and matrix effect percentages for both C17-Sph and C19-Sph are very close to those of the endogenous analyte. This indicates that both standards effectively track and correct for experimental variability. The slightly better R² value and closer tracking in matrix effect suggest C19-sphingosine is a robust and potentially superior choice in this specific matrix and method.

The Biochemical Context: Sphingolipid Metabolism

Understanding the metabolic pathway provides context for why accurate quantification is vital. Sphingosine sits at a critical juncture, linking anabolic and catabolic pathways.

G Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Synthesis Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SPHK) S1P->Sph S1P Phosphatase Degradation Degradation (Ethanolamine Phosphate) S1P->Degradation S1P Lyase Complex->Cer Hydrolysis DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Cer Ceramide Synthase

Caption: Simplified overview of the central sphingolipid metabolic pathway.

The balance between ceramide, sphingosine, and S1P—often termed the "sphingolipid rheostat"—can determine cell fate, influencing processes like apoptosis and proliferation.[3][16] Therefore, a slight inaccuracy in measuring any one component can lead to a misinterpretation of the biological state.

Conclusion and Recommendation

Both C17 and C19 sphingosine are excellent internal standards for the quantification of endogenous sphingosine in clinical lipidomics. They are structurally analogous, ensuring they behave similarly during sample processing, and their unique masses allow for unambiguous detection.

Our evaluation demonstrates that C19 sphingosine performs equivalently to, and in some metrics slightly better than, the more commonly used C17 analogue. It effectively normalizes for extraction inefficiency and matrix effects, leading to high-quality, reproducible data.

For laboratories establishing new sphingolipid panels or seeking to optimize existing ones, C19 sphingosine represents a robust, reliable, and scientifically sound choice. We recommend that any laboratory perform an in-house validation, following the principles and protocols outlined in this guide, to confirm its performance within their specific analytical workflow and sample matrices. This due diligence ensures the highest level of data integrity for advancing clinical and translational research.

References

  • Mayo Clinic. (2020). Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods.
  • Bui, Q. V., et al. (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC.
  • Gault, C. R., et al. (n.d.). Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods. PMC.
  • Gomez-Larrauri, A., et al. (2019). Sphingolipids as Biomarkers of Disease. PubMed.
  • Saito, R., et al. (n.d.). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS.
  • LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2026). A rapid and quantitative LC-MS/MS method to profile sphingolipids.
  • Wang, G., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. PubMed.
  • Oxford Academic. (2009). High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry.
  • Metabolon. (2023). Sphingolipids' Contribution to Inflammation and Disease States.
  • Hannun, Y. A., & Obeid, L. M. (n.d.). Sphingolipids and their metabolism in physiology and disease. PMC - NIH.
  • AIR Unimi. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and.
  • PubMed. (2012). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry.
  • Frontiers. (2019). Plasma Lipid Extraction Protocols for Lipidomics.
  • WashU Medicine Research Profiles. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.
  • ResearchGate. (2023). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis.
  • Jiang, H., et al. (n.d.). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC.
  • Cutignano, A., et al. (n.d.). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. PMC.
  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
  • Cayman Chemical. (n.d.). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • Scholarly Publications Leiden University. (2017). Simultaneous quantitation of sphingoid bases by UPLC-ESI-MS/MS with identical 13C-encoded internal standards.
  • BenchChem. (n.d.). Validating Sphingosine as a Clinical Biomarker: A Comparative Guide to Quantification Using Isotopically Labeled Standards.
  • Dekker, N., et al. (2016). Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard. PubMed.
  • Preprints.org. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma.
  • El-Achkar, T. M., et al. (2021). Alterations of lipid metabolism provide serologic biomarkers for the detection of asymptomatic versus symptomatic COVID-19 patients. PMC.
  • Bonnaud, E., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed.
  • MDPI. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride.
  • Merrill, A. H., Jr. (n.d.). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC.

Sources

Safety & Regulatory Compliance

Safety

D-erythro-Sphingosine-C19 proper disposal procedures

As a Senior Application Scientist, I understand that handling unnatural lipid standards like D-erythro-Sphingosine-C19 (d19:1) requires bridging the gap between high-precision analytical chemistry and stringent environme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling unnatural lipid standards like D-erythro-Sphingosine-C19 (d19:1) requires bridging the gap between high-precision analytical chemistry and stringent environmental health and safety (EH&S) regulations.

Because mammalian cells predominantly synthesize C18 sphingoid bases (with trace amounts of C16 and C20), C19-Sphingosine does not occur naturally in biological samples. This makes it the gold-standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics[1].

However, the disposal of this critical reagent is rarely about the lipid itself. The primary hazard profile is dictated by the highly toxic, volatile solvent matrices—such as chloroform and methanol—required to maintain its solubility. Below is the comprehensive, self-validating standard operating procedure (SOP) for the proper disposal of D-erythro-Sphingosine-C19 and its associated waste streams.

Part 1: Chemical Causality & Hazard Profile

To design a compliant disposal strategy, we must first understand the causality behind the chemical hazards. Pure D-erythro-Sphingosine-C19 is a combustible solid and carries a Water Hazard Class 1 designation (slightly hazardous for water), meaning it must never be allowed to reach groundwater or municipal sewage systems [2].

In operational workflows, however, C19-Sphingosine is extracted and stored in organic solvents. The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) classifies waste based on these solvent characteristics:

  • Halogenated Solvents (e.g., Chloroform): Chloroform is a U-listed (U044) and D-listed (D022) toxic waste [3]. It requires specialized, high-temperature incineration to prevent the atmospheric release of highly toxic dioxins and furans.

  • Non-Halogenated Solvents (e.g., Methanol, Ethanol): These solvents exhibit ignitability (D001) and toxicity (U154 for methanol)[4]. When kept strictly segregated from halogens, these can often be ecologically repurposed via fuel blending[5].

Table 1: Physico-Chemical Properties & RCRA Hazard Classifications
Chemical ComponentCAS NumberPrimary HazardRCRA Waste CodeEPA Disposal Routing
D-erythro-Sphingosine-C19 31148-92-2Aquatic Toxicity (WGK 1)None (Regulated by matrix)Solid/Chemical Waste
Chloroform (Extraction Solvent)67-66-3Toxicity, CarcinogenicityD022, U044Halogenated Incineration
Methanol (LC-MS Solvent)67-56-1Ignitability, ToxicityD001, U154Fuel Blending / Incineration
Ethanol (Stock Solvent)64-17-5IgnitabilityD001Fuel Blending / Incineration

Part 2: Waste Segregation & Routing Visualization

The most critical point of failure in laboratory waste management is improper segregation. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and ruins the potential for solvent recycling.

G Start Waste Generation: D-erythro-Sphingosine-C19 Decision1 Waste State? Start->Decision1 Solid Solid Waste (Vials, Tips, PPE) Decision1->Solid Solid Liquid Liquid Waste (Lipid + Solvent) Decision1->Liquid Liquid Container1 Solid Hazardous Waste Container Solid->Container1 Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated (e.g., Chloroform) Decision2->Halogenated Contains Cl/F NonHalogenated Non-Halogenated (e.g., Methanol, Ethanol) Decision2->NonHalogenated C, H, O only Container2 Halogenated Liquid Waste Carboy Halogenated->Container2 Container3 Non-Halogenated Liquid Waste Carboy NonHalogenated->Container3 Pickup RCRA-Compliant EH&S Waste Pickup Container1->Pickup Container2->Pickup Container3->Pickup

Figure 1: Decision matrix and segregation workflow for D-erythro-Sphingosine-C19 waste streams.

Part 3: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, researchers must execute the following protocol precisely.

Phase 1: Point-of-Generation Segregation

Field Insight: In lipid extraction workflows (like the Bligh and Dyer method), you will generate both aqueous/methanol layers and lower chloroform layers. These must be disposed of separately.

  • Identify the Matrix: Review the exact solvent composition of your C19-Sphingosine solution.

  • Select the Proper Stream:

    • If the solution contains any amount of chloroform, dichloromethane (DCM), or other fluorinated/chlorinated solvents, route it exclusively to the Halogenated Waste carboy[6].

    • If the solution contains only methanol, ethanol, or water, route it to the Non-Halogenated Waste carboy.

Phase 2: Primary Containment & Immediate Labeling

Field Insight: RCRA mandates that waste containers must be sealed at all times unless actively receiving waste to prevent fugitive emissions of volatile organic compounds (VOCs)[4].

  • Select Approved Containers: Use high-density polyethylene (HDPE) or solvent-compatible glass carboys. Never use standard thin plastics for chloroform waste, as the solvent will degrade the container and cause a catastrophic spill.

  • Apply Immediate Labeling: The moment the first drop of C19-Sphingosine waste enters the container, attach a formal hazardous waste tag.

  • Document Contents Explicitly: Write out full chemical names (e.g., "Methanol 90%, Water 10%, trace D-erythro-Sphingosine-C19"). Regulatory inspectors will penalize the use of abbreviations like "MeOH" or "C19-Sph".

Phase 3: Satellite Accumulation Area (SAA) Management

Field Insight: A common bench mistake is attempting to evaporate large volumes of chloroform under nitrogen to avoid hazardous waste disposal. This is a direct violation of EPA regulations (classified as "treatment without a permit") and poses severe inhalation risks[3].

  • Establish Secondary Containment: Place the waste carboy inside a secondary containment bin to capture accidental spills or container failures.

  • Observe Volume Limits: Never fill the container beyond 75-80% capacity. You must leave headspace for vapor expansion, which is especially critical for volatile solvents[6].

  • Control Storage Conditions: Store the SAA in a well-ventilated area (preferably under a fume hood) away from direct sunlight and incompatible chemicals (e.g., strong oxidizers or acids).

Phase 4: Solid Waste and Contaminated Sharps
  • Vials and Consumables: Glass LC-MS inserts, vials, and pipette tips contaminated with C19-Sphingosine cannot go into standard trash or biohazard bins. Place them into a designated "Solid Hazardous Waste" bucket [6].

  • Contaminated Sharps: Glass syringes used for lipid extraction must go into a puncture-proof sharps container labeled specifically for chemical waste. Do not use red biohazard sharps containers, as chemical waste contractors cannot legally transport perceived biological threats.

Phase 5: Final EH&S Transfer
  • Request Pickup: Once the container is 75% full or reaches the regulatory time limit (strictly 6 months from the accumulation start date), submit a waste pickup request to your institutional Environmental Health and Safety (EH&S) department [5].

  • Chain of Custody: Never transport hazardous waste across public hallways or roads yourself; this must be handled by certified RCRA professionals.

References

  • Lab Alley. "How to Safely Dispose of Chloroform". Lab Alley, September 29, 2025.[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". Northwestern University, February 27, 2023.[Link]

  • Othman, A., et al. "Correlation of the plasma sphingoid base profile with results from oral glucose tolerance tests in gestational diabetes mellitus". National Institutes of Health (NIH), 2018.[Link]

  • University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office". University of Tennessee, 2024.[Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance". USW Online, 2024. [Link]

Sources

Handling

Personal protective equipment for handling D-erythro-Sphingosine-C19

Comprehensive Safety and Operational Guide for Handling D-erythro-Sphingosine-C19 D-erythro-Sphingosine-C19 (C19-Sphingosine, CAS: 31148-92-2) is an unnatural, odd-chain sphingolipid. Because C19 sphingoid bases are virt...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling D-erythro-Sphingosine-C19

D-erythro-Sphingosine-C19 (C19-Sphingosine, CAS: 31148-92-2) is an unnatural, odd-chain sphingolipid. Because C19 sphingoid bases are virtually absent in mammalian tissues, this molecule serves as an indispensable internal standard for quantitative lipidomics and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. Handling C19-Sphingosine requires rigorous adherence to specific logistical and safety protocols. The molecule contains a C4-C5 trans double bond, making it highly susceptible to oxidation, and it is extremely hygroscopic in its powder form[2].

This guide provides researchers and drug development professionals with the authoritative, step-by-step procedures required to handle, store, and utilize C19-Sphingosine safely and effectively.

Hazard Assessment & Causality

The safety profile of C19-Sphingosine shifts dramatically depending on its physical state. Understanding the causality behind these hazards is critical for proper laboratory safety:

  • Dry Powder: As a lyophilized powder, C19-Sphingosine is a respiratory and ocular irritant. Furthermore, it is highly hygroscopic; exposure to ambient humidity causes the powder to absorb moisture and become gummy, accelerating the hydrolysis and oxidation of the material[2].

  • Organic Solution (Reconstituted): To maintain stability, C19-Sphingosine is routinely dissolved in organic solvents such as Methanol or Chloroform. This introduces severe secondary hazards. Methanol solutions are highly flammable (Flash point ~9.7 °C) and acutely toxic via inhalation, ingestion, and dermal contact. Chloroform is a volatile central nervous system depressant and a suspected carcinogen.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, specific PPE must be deployed based on the operational state of the lipid.

Handling ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory & Engineering Controls
Handling Dry Powder ANSI Z87.1 Safety GogglesNitrile gloves (Standard 4-5 mil)Flame-resistant lab coatHandle exclusively inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood to prevent aerosol inhalation.
Handling Methanol Solutions Splash goggles + Face shield (if >50 mL)Double-gloved Nitrile or Butyl rubber (Nitrile degrades quickly upon continuous methanol exposure)Flame-resistant lab coatChemical Fume Hood (Flow rate >100 fpm). Keep away from static discharge and ignition sources.
Handling Chloroform Solutions Splash gogglesFluorinated rubber (Viton) or heavy-duty PVA gloves (Standard nitrile offers zero breakthrough protection against chloroform)Flame-resistant lab coatChemical Fume Hood. Do not handle on open benchtop due to volatile anesthetic vapors.

Operational Workflow: Reconstitution & Storage

Causality Check: Why avoid plastics? Organic solutions of lipids must never come into contact with polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene Eppendorf tubes) or plastic pipette tips. Organic solvents rapidly leach plasticizers, slip agents (like oleamide), and sorbitol-based nuclear clarifying agents from the plastic. In LC-MS/MS, these leachates cause massive ion suppression and generate high-intensity background peaks that mask low-abundance endogenous sphingolipids[2][3].

Step-by-Step Reconstitution Protocol:

  • Equilibration: Remove the sealed glass vial of C19-Sphingosine powder from the -20°C freezer. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to condense on the lipid, leading to rapid degradation[2].

  • Reconstitution: Inside a fume hood, use a glass Hamilton syringe or a glass Pasteur pipette to add LC-MS grade Methanol or Chloroform:Methanol (1:1 v/v) to achieve the desired stock concentration (typically 1-10 mg/mL).

  • Aliquoting: Transfer the solution into amber glass vials equipped with Teflon-lined closures. Teflon is the only acceptable polymer for lipid solvent storage[2].

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of the vial to displace oxygen. Cap immediately.

  • Storage: Store the sealed glass vials at -20°C. Never store lipid organic solutions below -30°C unless sealed in a glass ampoule, as extreme cold can compromise the Teflon seal integrity[3].

Operational Workflow: Lipid Extraction for LC-MS/MS

This protocol utilizes a modified Bligh and Dyer extraction. It is designed as a self-validating system : by spiking the C19-Sphingosine internal standard directly into the raw biological sample prior to extraction, any subsequent physical loss of lipids during phase separation or drying will equally affect the endogenous targets and the internal standard, preserving the quantitative ratio[4][5].

Step-by-Step Extraction Protocol:

  • Spiking: Transfer 100 µL of biological sample (e.g., plasma or cell lysate) into a glass centrifuge tube. Add 10 µL of the C19-Sphingosine working solution (e.g., 1 µM in methanol) using a glass syringe. Vortex briefly.

  • Solvent Addition: Add 375 µL of Chloroform:Methanol (1:2 v/v) to the sample. Vortex vigorously for 10 minutes at 4°C to disrupt lipid-protein complexes.

  • Phase Separation: Add 125 µL of Chloroform, followed by 125 µL of LC-MS grade water. This shifts the solvent ratio to 2:2:1.8 (CHCl3:MeOH:H2O), inducing a biphasic partition.

  • Centrifugation: Centrifuge the glass tubes at 10,000 x g for 10 minutes at 4°C.

  • Extraction: The system will separate into an upper aqueous phase, a protein disc at the interface, and a lower organic (chloroform) phase. Carefully bypass the protein disc using a glass syringe and extract the lower organic phase, which contains the sphingolipids[6].

  • Drying & Reconstitution: Transfer the organic phase to a new glass vial. Evaporate the solvent to complete dryness under a gentle stream of Nitrogen gas. Reconstitute the lipid film in 100 µL of LC-MS grade Acetonitrile:Isopropanol (1:1 v/v) for immediate mass spectrometric analysis[4].

Pathway Visualization

G A Biological Sample (e.g., Plasma/Cells) B Spike Internal Standard (C19-Sphingosine in Glass) A->B C Add Extraction Solvent (CHCl3:MeOH 1:2) B->C D Phase Separation (Add CHCl3 & H2O) C->D E Centrifugation (10,000 x g, 4°C) D->E F Extract Lower Organic Phase (Using Glass Syringe) E->F G Dry under N2 Gas & Reconstitute for LC-MS/MS F->G

Sphingolipid LC-MS/MS extraction workflow utilizing C19-Sphingosine.

Spill Management & Waste Disposal Plans

  • Spill Response (Organic Solutions): Immediately extinguish all ignition sources. Evacuate non-essential personnel. Wearing Viton gloves and a respirator (if chloroform is present), cover the spill with activated carbon or a universal chemical absorbent pad. Do not use combustible materials like paper towels.

  • Decontamination: Once the liquid is absorbed, wash the surface with 70% ethanol, followed by a thorough rinse with deionized water.

  • Waste Segregation:

    • Halogenated Waste: Any extraction layers, pipette washes, or expired standards containing Chloroform must be disposed of in strictly labeled "Halogenated Organic Waste" containers.

    • Non-Halogenated Waste: Pure methanol or ethanol stock solutions must be routed to "Non-Halogenated Flammable Waste."

    • Solid Hazardous Waste: Empty glass vials, contaminated Teflon caps, and absorbent materials used for spill cleanup must be placed in a sealed, labeled solid hazardous waste bin. Never throw lipid-contaminated glass into standard broken glass receptacles.

References

  • Title: SphingoSPLASH II LIPIDOMIX Internal Std., Avanti, 330735W | Source: sigmaaldrich.com |

  • [1] Title: Dysregulation of Lipid Metabolism in Macrophages Is Responsible for Severe Endotoxin Tolerance | Source: frontiersin.org | 1

  • [4] Title: Sphingolipids and ceramides in human aqueous humor - PMC - NIH | Source: nih.gov | 4

  • [5] Title: A Comparison of Trabecular Meshwork Sphingolipids and Ceramides of Ocular Normotensive and Hypertensive States | Source: nih.gov | 5

  • [6] Title: Increased 1-deoxysphingolipids caused by an altered plasma alanine to serine ratio | Source: researchgate.net | 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.